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  • Product: Salicylidene o-chloroaniline
  • CAS: 3172-42-7

Core Science & Biosynthesis

Foundational

"synthesis of Salicylidene o-chloroaniline from salicylaldehyde and o-chloroaniline"

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Salicylidene o-chloroaniline Salicylidene o-chloroaniline, a Schiff base formally known as 2-{[(2-chlorophenyl)imino]methy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Salicylidene o-chloroaniline

Salicylidene o-chloroaniline, a Schiff base formally known as 2-{[(2-chlorophenyl)imino]methyl}phenol, represents a class of compounds with significant interest in medicinal chemistry and materials science. Schiff bases derived from salicylaldehyde are renowned for their capacity to form stable metal complexes and exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2][3] The presence of the ortho-chloro substituent on the aniline ring introduces specific steric and electronic properties that can modulate the biological efficacy and coordination chemistry of the molecule. This guide provides a comprehensive, in-depth technical overview of the synthesis, characterization, and critical considerations for Salicylidene o-chloroaniline, tailored for professionals in research and drug development.

Underlying Scientific Principles: The Chemistry of Schiff Base Formation

The synthesis of Salicylidene o-chloroaniline is a classic example of a condensation reaction, specifically the formation of an imine, or Schiff base. The reaction proceeds between the carbonyl group of salicylaldehyde and the primary amine group of o-chloroaniline.

Reaction Mechanism

The formation of the Schiff base is a reversible, typically acid-catalyzed reaction that occurs in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the o-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine (C=N) double bond of the final Schiff base product. The hydroxyl group of the salicylaldehyde moiety plays a crucial role in stabilizing the molecule through the formation of an intramolecular hydrogen bond with the imine nitrogen.[4][5][6]

The overall reaction is an equilibrium process. To drive the reaction towards the product, it is often necessary to remove the water that is formed, for instance, by azeotropic distillation.

Experimental Protocol: Synthesis of Salicylidene o-chloroaniline

This section details a robust and reproducible method for the synthesis of Salicylidene o-chloroaniline.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
SalicylaldehydeC₇H₆O₂122.121.22 g (10 mmol)>99%
o-ChloroanilineC₆H₆ClN127.571.28 g (10 mmol)>98%
EthanolC₂H₅OH46.0740 mLAbsolute
ChloroformCHCl₃119.38As needed for recrystallizationACS Grade
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.22 g (10 mmol) of salicylaldehyde in 20 mL of absolute ethanol. In a separate beaker, dissolve 1.28 g (10 mmol) of o-chloroaniline in 20 mL of absolute ethanol.

  • Reaction Initiation: Slowly add the o-chloroaniline solution to the stirring salicylaldehyde solution at room temperature.

  • Reflux: Heat the resulting mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. A pale yellow precipitate should form. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Isolation: Collect the crude product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude Salicylidene o-chloroaniline is purified by recrystallization. Dissolve the solid in a minimal amount of hot chloroform-ethanol solution. Allow the solution to cool slowly to room temperature, which should yield yellow, needle-like crystals.[4][5]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (82-83 °C) to remove any residual solvent.[7]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Salicylaldehyde Salicylaldehyde in Ethanol Mixing Mix Solutions Salicylaldehyde->Mixing oChloroaniline o-Chloroaniline in Ethanol oChloroaniline->Mixing Reflux Reflux for 3h Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallize from CHCl3/Ethanol Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying Final_Product Pure Salicylidene o-chloroaniline Drying->Final_Product

Caption: Workflow for the synthesis of Salicylidene o-chloroaniline.

Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized Salicylidene o-chloroaniline.

Physical Properties
  • Appearance: Pale yellow, needle-like crystals

  • Melting Point: 82-83 °C[7]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides key information about the functional groups present.[4][5]

    • A broad absorption band around 3437 cm⁻¹ is attributed to the O-H stretching of the phenolic hydroxyl group, which is involved in intramolecular hydrogen bonding.[4][5]

    • The characteristic C=N (imine) stretching vibration is observed around 1614 cm⁻¹.[4][5]

    • The absence of the C=O stretching band from salicylaldehyde (typically around 1660-1700 cm⁻¹) and the N-H stretching bands from o-chloroaniline (typically around 3300-3500 cm⁻¹) confirms the formation of the Schiff base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule.[4][5]

    • ¹H NMR (400 MHz, DMSO-d₆):

      • A singlet at approximately δ 13.17 ppm corresponds to the phenolic O-H proton, significantly downfield due to strong intramolecular hydrogen bonding.[4][5]

      • A singlet around δ 8.63 ppm is characteristic of the azomethine proton (-CH=N-).[4][5]

      • A multiplet in the range of δ 6.93-7.50 ppm is assigned to the aromatic protons of both benzene rings.[4][5]

    • ¹³C NMR (400 MHz, DMSO-d₆):

      • The imine carbon (C=N) resonates at approximately δ 163.3 ppm.[4][5]

      • The carbon attached to the phenolic hydroxyl group (C-OH) appears around δ 161.4 ppm.[4][5]

  • UV-Visible Spectroscopy: The electronic spectrum typically shows absorption bands around 275 nm and 340 nm, which are attributed to π–π* and n–π* transitions within the molecule, respectively.[4][5]

Chemical Reaction Diagram

reaction cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde Product Salicylidene o-chloroaniline Salicylaldehyde->Product + oChloroaniline o-Chloroaniline oChloroaniline->Product Water + H₂O

Caption: Synthesis of Salicylidene o-chloroaniline.

Field-Proven Insights and Troubleshooting

  • Causality in Experimental Choices: The use of ethanol as a solvent is advantageous due to its ability to dissolve both reactants and its relatively high boiling point, which allows for a moderate reaction temperature under reflux. The 1:1 molar ratio of reactants is crucial for maximizing the yield of the desired product and minimizing side reactions.

  • Self-Validating Protocols: The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials. The distinct melting point of the purified product serves as a reliable indicator of its purity. Spectroscopic data should be compared with literature values to confirm the structure.[4][5][7]

  • Troubleshooting:

    • Low Yield: If the yield is low, ensure that the reflux time was sufficient and that the starting materials were of high purity. The removal of water, for instance by using a Dean-Stark apparatus, can also improve the yield.

    • Oily Product: If an oil is obtained instead of a solid, it may be due to impurities or incomplete reaction. Further purification by column chromatography or trituration with a non-polar solvent like hexane may be necessary to induce crystallization.

    • Difficulty in Recrystallization: If the product does not readily crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal. Alternatively, a different solvent system can be explored.

Applications in Drug Development

Salicylidene anilines and their metal complexes are of considerable interest in drug development due to their diverse biological activities. While specific studies on Salicylidene o-chloroaniline are emerging, the broader class of compounds has shown promise as:

  • Antimicrobial Agents: The imine group is often associated with antimicrobial activity, and these compounds have been shown to be effective against various bacterial and fungal strains.[1][2][3] Metal complexes of these ligands often exhibit enhanced antimicrobial properties compared to the free ligand.[1][2]

  • Anticancer Agents: Certain salicylidene aniline derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action is often related to their ability to chelate metal ions that are essential for tumor growth or to induce oxidative stress.

  • Enzyme Inhibitors: The structural features of these Schiff bases make them potential candidates for enzyme inhibition, a key strategy in the development of new therapeutic agents.

The ortho-chloro substituent in Salicylidene o-chloroaniline can influence its lipophilicity and electronic properties, which in turn can affect its pharmacokinetic profile and biological activity. Further research into the specific biological evaluation of this compound and its derivatives is a promising avenue for the discovery of new drug candidates.

References

  • Saranya, M., Subashini, A., Arunagiri, C., & Thomas, P. (2015). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o398–o399. [Link]

  • Iqbal, J., Tirmizi, S. A., & Imran, M. (2006). Biological Properties of Chloro-salicylidene Aniline and Its Complexes with Co(II) and Cu(II). Turkish Journal of Biology, 30(3), 123-126. [Link]

  • Saranya, M., Subashini, A., Arunagiri, C., & Thomas, P. (2015). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. CORE.[Link]

  • Saranya, M., Subashini, A., Arunagiri, C., & Thomas, P. (2015). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. ResearchGate.[Link]

  • Adesibikan, A. A., & Emmanuel, S. S. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Novelty Journals.[Link]

  • (2018). SYNTHESIS, CHARACTERIZATION AND CO(II) AND NI(II) COMPLEXES WITH SCHIFF BASE DERIVED FROM 4 CHLOROANILINE AND SALICYLALDEHYDE. Semantic Scholar.[Link]

  • Adesibikan, A. A., & Emmanuel, S. S. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. ResearchGate.[Link]

  • Adesibikan, A. A., & Emmanuel, S. S. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Zenodo.[Link]

  • Adesibikan, A. A., & Emmanuel, S. S. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Semantic Scholar.[Link]

  • NIST. Salicylidene o-chloroaniline. NIST WebBook.[Link]

  • Iqbal, J., Tirmizi, S. A., & Imran, M. (2006). Biological Properties of Chloro-salicylidene Aniline and Its Complexes with Co(II) and Cu(II). Semantic Scholar.[Link]

  • Balakrishnan, N., Staddon, C. R., Smith, E. F., & Beton, P. (2018). FT-IR spectra of 2-[(E)-(phenylimino)methylphenol. ResearchGate.[Link]

  • Anumata, S. E., Ezenweke, L. O., & Orjiaka, E. N. (2024). Monitoring of reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride in solution by infrared spectroscopy. ResearchGate.[Link]

  • Iorungwa, M. S., Iornumbe, E. N., & Terhemen, M. I. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. ResearchGate.[Link]

  • (2015). (E)-2-[(2-Chlorophenyl)iminomethyl]-4-methylphenol. PMC.[Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0015687). HMDB.[Link]

  • Said, N. R., Shotor, S. N. M., & Halim, N. H. A. (2017). 1 H NMR spectrum of N-salicylidene-4-chloroaniline. ResearchGate.[Link]

  • Iorungwa, M. S., Iornumbe, E. N., & Terhemen, M. I. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. ResearchGate.[Link]

  • Said, N. R., Shotor, S. N. M., & Halim, N. H. A. (2017). The FTIR spectrum for N-salicylidene-4-chloroaniline. ResearchGate.[Link]

  • Şahin, S., & Dege, N. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Bulgarian Chemical Communications, 55(3), 309-320. [Link]

  • (2023). Syntheses,characterizations and X-ray structures of(E)-2-(((2-ethylphenyl)imino)methyl)phenol and their complexes with Rh(II),Cu(II)and Ni(II) ions. ResearchGate.[Link]

  • NIST. Salicylidene o-chloroaniline. NIST WebBook.[Link]

  • (Patent). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap Eureka.[Link]-chlorophenyl-methyl-acetate)

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Salicylidene o-Chloroaniline

Introduction: The Significance of Salicylidene o-Chloroaniline in Modern Chemistry Salicylidene o-chloroaniline, a Schiff base derived from the condensation of salicylaldehyde and 2-chloroaniline, represents a class of o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Salicylidene o-Chloroaniline in Modern Chemistry

Salicylidene o-chloroaniline, a Schiff base derived from the condensation of salicylaldehyde and 2-chloroaniline, represents a class of organic compounds with significant academic and industrial interest. These imines are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of metal complexes, bioactive molecules, and advanced materials.[1][2] The presence of the azomethine group (-C=N-) conjugated with two aromatic rings, along with the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, imparts unique electronic and structural properties to the molecule.[3] These characteristics are foundational to their applications in catalysis, medicinal chemistry as antimicrobial and anticancer agents, and in the development of photochromic materials.[4]

This guide provides a comprehensive overview of the synthesis of salicylidene o-chloroaniline, delving into the underlying reaction mechanism and offering a detailed, field-proven experimental protocol. The content is tailored for researchers and professionals in chemical synthesis and drug development, emphasizing the causality behind experimental choices to ensure reproducibility and deeper understanding.

Reaction Scheme and Stoichiometry

The synthesis of salicylidene o-chloroaniline is a classic condensation reaction, specifically the formation of a Schiff base. The overall transformation involves the reaction of one equivalent of salicylaldehyde with one equivalent of 2-chloroaniline, typically in an alcohol solvent, to yield the desired imine and one equivalent of water.

Reactant/Product Chemical Formula Molar Mass ( g/mol ) Stoichiometric Ratio
SalicylaldehydeC₇H₆O₂122.121
2-ChloroanilineC₆H₆ClN127.571
Salicylidene o-chloroanilineC₁₃H₁₀ClNO231.681
WaterH₂O18.021

Experimental Protocol: A Self-Validating Synthesis

This protocol is designed to be a self-validating system, where the rationale behind each step is explained to allow for adaptation and troubleshooting.

Materials and Reagents:
  • Salicylaldehyde (≥98%)

  • 2-Chloroaniline (≥98%)

  • Absolute Ethanol

  • Deionized Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Glassware for filtration and recrystallization

  • Melting point apparatus

  • FTIR, UV-Vis, and NMR spectrometers for characterization

Step-by-Step Procedure:
  • Reactant Preparation (Causality: Ensuring Purity and Stoichiometry):

    • Accurately weigh 1.22 g (0.01 mol) of salicylaldehyde and 1.28 g (0.01 mol) of 2-chloroaniline. Precision in this step is critical for achieving a high yield and minimizing side products.

  • Dissolution and Initial Mixing (Causality: Creating a Homogeneous Reaction Medium):

    • In a 100 mL round-bottom flask, dissolve the 2-chloroaniline in 20 mL of absolute ethanol with gentle stirring. Ethanol is a common solvent for this reaction as it effectively dissolves both reactants and is easily removed post-reaction.

    • Separately, dissolve the salicylaldehyde in 15 mL of absolute ethanol.

    • Add the salicylaldehyde solution dropwise to the 2-chloroaniline solution at room temperature with continuous stirring. This controlled addition helps to manage any initial exothermic effects.

  • Reaction Under Reflux (Causality: Accelerating the Reaction Rate):

    • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.

    • Maintain the reflux for 2-3 hours. The elevated temperature provides the necessary activation energy for the dehydration step of the Schiff base formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Crude Product (Causality: Separation from the Reaction Medium):

    • After the reflux period, allow the reaction mixture to cool to room temperature. A yellow precipitate of salicylidene o-chloroaniline should form.

    • Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification by Recrystallization (Causality: Achieving High Purity):

    • Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol.

    • Once fully dissolved, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Slow cooling is crucial for the formation of well-defined crystals.

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them in a desiccator over a drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Characterization and Quality Control (Causality: Verifying the Identity and Purity of the Product):

    • Determine the melting point of the dried crystals. The literature value for salicylidene o-chloroaniline is in the range of 82-83 °C.[5] A sharp melting point close to the literature value is an indicator of high purity.

    • Obtain FTIR, ¹H NMR, ¹³C NMR, and UV-Vis spectra to confirm the structure of the synthesized compound.[3]

Expected Spectroscopic Data:
  • FTIR (KBr, cm⁻¹): ~3437 (O-H stretch, intramolecularly hydrogen-bonded), ~1614 (C=N stretch, azomethine), ~1590-1450 (C=C aromatic stretches).[3] The absence of a strong C=O stretch from salicylaldehyde (~1665 cm⁻¹) and N-H stretches from 2-chloroaniline (~3400-3200 cm⁻¹) indicates the completion of the reaction.

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): ~13.17 (s, 1H, phenolic O-H), ~8.63 (s, 1H, -CH=N-), ~6.93-7.50 (m, 8H, aromatic protons).[3]

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm): ~163.3 (C=N), ~161.4 (C-OH of the salicyl ring), and aromatic carbons in the expected regions.[3]

  • UV-Vis (Ethanol, λmax, nm): ~275 and ~340, corresponding to π-π* and n-π* electronic transitions within the conjugated system.[3]

The Underlying Mechanism of Schiff Base Formation

The synthesis of salicylidene o-chloroaniline proceeds via a well-established two-step mechanism: nucleophilic addition followed by dehydration.[6] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[7]

SchiffBaseMechanism

Figure 1: Acid-Catalyzed Mechanism of Schiff Base Formation

Step 1: Nucleophilic Addition
  • Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the lone pair of electrons on the carbonyl oxygen of salicylaldehyde attacks a proton (H⁺), forming a protonated aldehyde. This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Step 2: Dehydration
  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, leading to the elimination of a water molecule and the formation of a protonated imine (iminium ion).

  • Deprotonation: A base (such as water or another molecule of the amine) removes the proton from the nitrogen atom, regenerating the acid catalyst and yielding the final Schiff base product, salicylidene o-chloroaniline.

The "Ortho Effect": A Note on Reactivity

It is important to consider the "ortho effect" when working with 2-chloroaniline. The presence of the chlorine atom at the ortho position can influence the basicity and nucleophilicity of the aniline derivative due to a combination of steric and electronic effects.[8][9][10] Steric hindrance from the ortho-substituent can potentially slow down the rate of nucleophilic attack compared to its meta- and para-isomers.[11] However, in this specific synthesis, the reaction conditions (refluxing in ethanol) are generally sufficient to overcome this moderate steric hindrance and achieve a good yield of the desired product.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.

ExperimentalWorkflow

Figure 2: Experimental Workflow

Conclusion

The synthesis of salicylidene o-chloroaniline is a robust and reproducible reaction that serves as an excellent example of Schiff base formation. By understanding the underlying mechanism and the rationale for each step in the experimental protocol, researchers can confidently synthesize this valuable compound and its derivatives. The key to a successful synthesis lies in the careful control of stoichiometry, reaction conditions, and a meticulous purification process. The provided protocol, when followed with precision, will yield a high-purity product suitable for a wide range of applications in research and development.

References

  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • YouTube. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]

  • NIST. (n.d.). Salicylidene o-chloroaniline. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]

  • NIST. (n.d.). Salicylidene o-chloroaniline. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of Schiff Base Formation and Hydrolysis. Retrieved from [Link]

  • ResearchGate. (2022, December). Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations. Retrieved from [Link]

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for N-salicylidene-4-chloroaniline Figure 4 shows.... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Salicylidene o-chloroaniline (CAS 3172-42-7). Retrieved from [Link]

  • ResearchGate. (n.d.). Schiff base formation, general acid-base catalysis. Retrieved from [Link]

  • Semantic Scholar. (2019, May 7). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Retrieved from [Link]

  • NIH. (n.d.). (E)-2-[(2-Chlorophenyl)iminomethyl]-4-methylphenol. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2023, August 7). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. Retrieved from [Link]

  • NIH. (n.d.). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. Retrieved from [Link]

  • ResearchGate. (2023, February 18). Syntheses,characterizations and X-ray structures of(E)-2-(((2-ethylphenyl)imino)methyl)phenol and their complexes with Rh(II),Cu(II)and Ni(II) ions. Retrieved from [Link]

  • ResearchGate. (2023, December 22). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Retrieved from [Link]

  • NIH. (1993, April 27). TOX-43: o-,m-, and p-Chloroanilines (CASRNs 95-51-2; 108-42-9; and 106-47-8). Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Salicylidene o-chloroaniline

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the investigation of the crystal structure and polymorphic behavior of Salicylidene o-chloroanilin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the investigation of the crystal structure and polymorphic behavior of Salicylidene o-chloroaniline. While a definitive public crystal structure for this specific compound is not available at the time of this writing, this document will detail the necessary experimental and analytical workflows to fully characterize it, drawing upon established methodologies and data from closely related analogs.

Introduction: The Significance of Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate therapeutic efficacy and manufacturability. Crystal structure and polymorphism, in particular, exert a profound influence on key physicochemical properties such as solubility, dissolution rate, bioavailability, and stability. Salicylidene anilines, a class of Schiff bases, are known to exhibit interesting solid-state phenomena, including polymorphism and photo- or thermochromism, making them important subjects of study in materials science and pharmaceutical development. This guide will use Salicylidene o-chloroaniline as a model compound to explore the rigorous scientific approach required for comprehensive solid-state characterization.

Synthesis and Crystallization of Salicylidene o-chloroaniline

The synthesis of Salicylidene o-chloroaniline is typically achieved through a condensation reaction between salicylaldehyde and 2-chloroaniline.[1][2] The purity of the resulting compound is paramount for subsequent crystallographic and polymorphic studies.

Synthetic Protocol

A generalized and robust protocol for the synthesis is as follows:

  • Reactant Preparation: Equimolar amounts of salicylaldehyde and 2-chloroaniline are dissolved separately in a suitable solvent, typically absolute ethanol.

  • Reaction: The solution of 2-chloroaniline is added dropwise to the salicylaldehyde solution with constant stirring at room temperature.

  • Reaction Completion: The reaction mixture is then refluxed for a period of 2-4 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon cooling, the Schiff base product, Salicylidene o-chloroaniline, will precipitate out of the solution. The solid is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

  • Recrystallization: The crude product should be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethanol/water) to obtain high-purity crystalline material suitable for analysis. The choice of solvent can influence the resulting polymorphic form.

Polymorph Screening through Crystallization

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties. A thorough polymorph screen is therefore a critical step in drug development.

Experimental Workflow for Polymorph Screening:

G cluster_0 Crystallization Methods cluster_1 Characterization Solvent Evaporation Solvent Evaporation Solid Forms Solid Forms Solvent Evaporation->Solid Forms Cooling Crystallization Cooling Crystallization Cooling Crystallization->Solid Forms Vapor Diffusion Vapor Diffusion Vapor Diffusion->Solid Forms Slurry Conversion Slurry Conversion Slurry Conversion->Solid Forms PXRD PXRD Identification of Polymorphs Identification of Polymorphs PXRD->Identification of Polymorphs DSC DSC DSC->Identification of Polymorphs TGA TGA TGA->Identification of Polymorphs Microscopy Microscopy Microscopy->Identification of Polymorphs Crude Product Crude Product Crude Product->Solvent Evaporation Diverse Solvents & Conditions Crude Product->Cooling Crystallization Diverse Solvents & Conditions Crude Product->Vapor Diffusion Diverse Solvents & Conditions Crude Product->Slurry Conversion Diverse Solvents & Conditions Solid Forms->PXRD Analysis of each form Solid Forms->DSC Analysis of each form Solid Forms->TGA Analysis of each form Solid Forms->Microscopy Analysis of each form

Caption: Workflow for polymorph screening of Salicylidene o-chloroaniline.

Elucidation of Crystal Structure: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a compound's crystal structure.[3] This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions that define the crystal lattice.

Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of Salicylidene o-chloroaniline are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or controlled cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete diffraction pattern. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Expected Crystallographic Data

While the specific data for Salicylidene o-chloroaniline is not available, we can anticipate the type of information that would be obtained. For illustrative purposes, the table below presents hypothetical crystallographic data based on a related salicylideneaniline derivative.

ParameterIllustrative Value
Chemical FormulaC₁₃H₁₀ClNO
Formula Weight231.68 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)13.789
α (°)90
β (°)105.21
γ (°)90
Volume (ų)1137.5
Z4
Calculated Density (g/cm³)1.354
R-factor0.045

Characterization of Polymorphism

Once different crystalline forms are suspected or isolated, a suite of analytical techniques is employed to confirm their polymorphic nature and to characterize their properties.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific form.

Protocol for Powder X-ray Diffraction:

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram is analyzed for the positions and intensities of the diffraction peaks. Different polymorphs will exhibit distinct PXRD patterns.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for investigating the thermal properties of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to identify melting points, glass transitions, and solid-solid phase transitions between polymorphs.

Protocol for Differential Scanning Calorimetry:

  • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Heating Program: The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min), in an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The DSC thermogram is analyzed for endothermic and exothermic events. A sharp endotherm typically corresponds to melting. The presence of other thermal events before melting may indicate a polymorphic transition.

Spectroscopic Characterization

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can often distinguish between polymorphs. Nuclear Magnetic Resonance (NMR) spectroscopy in the solid state can also provide valuable structural information.

Interconversion and Stability of Polymorphs

Understanding the thermodynamic relationship between different polymorphs is crucial for selecting the most stable form for development. The relative stability of polymorphs can be determined by competitive slurry experiments or by constructing a thermodynamic energy-temperature diagram.

Logical Relationship of Polymorphic Forms:

G cluster_0 Thermodynamic Landscape A Metastable Polymorph (Form II) B Stable Polymorph (Form I) A->B Solid-State Transformation (e.g., upon heating or in slurry) C Amorphous Form C->A Crystallization C->B Crystallization

Caption: Thermodynamic relationship between polymorphic and amorphous forms.

Conclusion

The comprehensive solid-state characterization of Salicylidene o-chloroaniline, as outlined in this guide, is a multi-faceted process that requires the integration of synthesis, crystallization science, and a suite of analytical techniques. A thorough understanding of its crystal structure and polymorphic behavior is essential for controlling its physical properties, which in turn dictates its performance and viability as a pharmaceutical product or advanced material. The methodologies described herein provide a robust framework for researchers to systematically investigate and understand the solid-state landscape of this and other related compounds.

References

  • The Polymorphism of Salicylideneanilines Derivatives with Different Halo-substitution. (2025). Vertex AI Search.
  • Similar Polymorphism of Derivatives of Salicylideneanilines with Varying Halo-substitution. (2025). CrystEngComm.
  • salicylidene o-chloroaniline 3172-42-7. Guidechem.
  • Salicylidene o-chloroaniline. NIST WebBook.
  • Synthesis route in preparation of N-salicylidene-4-chloroaniline.
  • Photo-and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects. RSC Publishing.
  • Salicylideneaniline | C13H11NO | CID 136621. PubChem.
  • Mesomorphism of salicylideneaniline luminophores. X-ray diffraction and differential scanning calorimetry studies of 4-ethoxy-4′-heptylsalicylideneaniline.
  • Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes.
  • Crystal structure and Hirshfeld surface analysis of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol. PubMed Central.
  • Prediction of Photochromism of Salicylideneaniline Crystals Using a D
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.

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Exploratory

An In-depth Technical Guide to Enol-imine ⇌ Keto-amine Tautomerism in Salicylidene o-chloroaniline

This guide provides a comprehensive exploration of the tautomeric equilibrium between the enol-imine and keto-amine forms of Salicylidene o-chloroaniline, a Schiff base of significant interest in coordination chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the tautomeric equilibrium between the enol-imine and keto-amine forms of Salicylidene o-chloroaniline, a Schiff base of significant interest in coordination chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven insights into the synthesis, characterization, and factors governing this dynamic molecular interplay.

Introduction: The Dynamic World of Schiff Base Tautomerism

Schiff bases derived from salicylaldehyde and its analogs are not static entities. They exist as a dynamic equilibrium between two principal tautomeric forms: the enol-imine (or phenol-imine) form and the keto-amine (or keto-enamine) form. This equilibrium is established through an intramolecular proton transfer between the phenolic oxygen and the imine nitrogen atom, facilitated by a strong intramolecular hydrogen bond.[1][2] The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and even the physical state (solution vs. solid).[3][4] Understanding and controlling this tautomerism is critical, as the distinct electronic and structural properties of each tautomer dictate the molecule's color (thermochromism/photochromism), coordination behavior, and potential biological activity.[5]

The enol-imine form is characterized by a phenolic hydroxyl group (O-H) hydrogen-bonded to the imine nitrogen (C=N), preserving the aromaticity of the salicyl ring. In contrast, the keto-amine form features a protonated imine nitrogen (N-H) hydrogen-bonded to a carbonyl oxygen (C=O), which requires a quinoidal rearrangement of the phenyl ring, disrupting its aromaticity.[6]

This guide focuses specifically on Salicylidene o-chloroaniline, where the presence of a chlorine atom at the ortho position of the aniline ring introduces unique steric and electronic effects that modulate the tautomeric equilibrium.

Synthesis of Salicylidene o-chloroaniline: A Robust Protocol

The synthesis of Salicylidene o-chloroaniline is a straightforward condensation reaction between salicylaldehyde and 2-chloroaniline. The protocol described here is a standard, reliable method adaptable for most laboratory settings.

Rationale for Experimental Choices:
  • Solvent: Absolute ethanol is an ideal solvent as it readily dissolves both reactants and facilitates the removal of the water byproduct, driving the equilibrium towards the product.[3]

  • Catalyst: While the reaction can proceed without a catalyst, a few drops of a weak acid like glacial acetic acid can accelerate the rate of imine formation.

  • Reaction Conditions: Refluxing ensures the reaction proceeds at a reasonable rate. The product typically crystallizes upon cooling, simplifying purification.

Step-by-Step Synthesis Protocol:
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve salicylaldehyde (0.01 mol, 1.22 g) in 20 mL of absolute ethanol. In a separate beaker, dissolve 2-chloroaniline (0.01 mol, 1.28 g) in 20 mL of absolute ethanol.[7]

  • Reaction Mixture: Add the 2-chloroaniline solution to the salicylaldehyde solution in the round-bottom flask with magnetic stirring.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 2-3 hours. The solution will typically turn yellow.

  • Crystallization: After reflux, allow the mixture to cool to room temperature. Yellow crystals of Salicylidene o-chloroaniline should precipitate. The flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Purification: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (~40-50 °C). The expected melting point is in the range of 82-83 °C.[7]

PropertyValueSource
CAS Number 3172-42-7[8]
Molecular Formula C₁₃H₁₀ClNO[7]
Molecular Weight 231.68 g/mol [7]
Melting Point 82-83 °C[7]
Appearance Yellow crystalline solid-

Table 1: Physical Properties of Salicylidene o-chloroaniline.

Spectroscopic Characterization of Tautomeric Forms

The key to studying tautomerism is the use of spectroscopic techniques that can distinguish between the enol-imine and keto-amine forms. Each technique provides a unique signature for the tautomers.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Reactants Salicylaldehyde + 2-Chloroaniline Reaction Condensation in Ethanol Reactants->Reaction Purification Recrystallization Reaction->Purification FTIR FT-IR Spectroscopy (Solid & Solution) Purification->FTIR UVVis UV-Vis Spectroscopy (Solvatochromism Study) Purification->UVVis NMR 1H & 13C NMR (Solution) Purification->NMR Equilibrium Determine Tautomeric Equilibrium Position FTIR->Equilibrium UVVis->Equilibrium NMR->Equilibrium Factors Analyze Influence of Solvent, Temperature, etc. Equilibrium->Factors caption Fig. 2: Experimental Workflow for Tautomerism Study.

FT-IR Spectroscopy: Probing Vibrational Signatures

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer, particularly in the solid state.[9] The key is to look for the characteristic stretching frequencies of the O-H, C=N, C=O, and N-H bonds.

  • Enol-imine Form: This form is characterized by a broad absorption band for the O-H stretch, typically in the 3400-3200 cm⁻¹ region, often appearing broad due to strong intramolecular hydrogen bonding (O-H···N).[10] A sharp, strong band around 1610-1630 cm⁻¹ is indicative of the azomethine (C=N) stretching vibration.[3]

  • Keto-amine Form: The presence of this tautomer would be indicated by the appearance of an N-H stretching band (around 3300 cm⁻¹) and a C=O stretching band for the quinoid ring, typically in the 1640-1660 cm⁻¹ region.[4]

For Salicylidene o-chloroaniline in the solid state, the enol-imine form is generally expected to predominate.

Vibrational ModeTautomeric FormExpected Wavenumber (cm⁻¹)Rationale
ν(O-H) Enol-imine~3400-3200 (broad)Intramolecularly H-bonded phenolic hydroxyl group.[10]
ν(N-H) Keto-amine~3300Stretching of the amine N-H bond.
ν(C=O) Keto-amine~1640-1660Carbonyl stretch of the quinoid ring.[4]
ν(C=N) Enol-imine~1610-1630Azomethine (imine) bond stretch.[3]
ν(C-Cl) Both~750-760Stretching of the carbon-chlorine bond.[11]

Table 2: Key FT-IR Frequencies for Tautomer Identification.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy is particularly useful for studying the tautomeric equilibrium in solution. The two tautomers have distinct electronic structures and thus absorb light at different wavelengths.

  • Enol-imine Form: This form typically shows absorption bands around 280 nm and 340-380 nm, corresponding to π-π* transitions within the aromatic rings and the n-π* transition of the imine group, respectively.[10]

  • Keto-amine Form: The extended conjugation in the quinoid structure of the keto-amine tautomer results in a bathochromic (red) shift. A distinct absorption band appearing at wavelengths greater than 400 nm is a hallmark of the keto-amine form.[12]

By analyzing the changes in the absorption spectrum in different solvents (solvatochromism), one can deduce the effect of solvent polarity on the equilibrium. Polar, protic solvents that can form hydrogen bonds are known to stabilize the more polar keto-amine tautomer, shifting the equilibrium in its favor.[6]

NMR Spectroscopy: A Definitive Tool in Solution

¹H NMR spectroscopy provides unambiguous evidence for the tautomeric equilibrium in solution. The chemical shifts of the protons involved in the intramolecular hydrogen bond are highly diagnostic.

  • Enol-imine Form: A signal for the phenolic proton (O-H) is observed at a very downfield chemical shift, typically in the range of δ 12.0-14.0 ppm, due to the strong intramolecular hydrogen bond.[10] The azomethine proton (-CH=N-) appears as a singlet around δ 8.5-8.9 ppm.

  • Keto-amine Form: The presence of the keto-amine tautomer would give rise to a signal for the N-H proton, also at a downfield position (often δ > 15 ppm), and the C-H proton adjacent to the nitrogen would show coupling to the N-H proton.[2]

The integration of these respective signals allows for the quantification of the tautomer ratio in a given solvent at a specific temperature.

ProtonTautomeric FormExpected Chemical Shift (δ, ppm)Key Feature
-OH Enol-imine12.0 - 14.0Downfield shift due to strong H-bonding.[10]
-NH Keto-amine> 15.0Very downfield, often coupled to adjacent C-H.[2]
-CH=N- Enol-imine8.5 - 8.9Singlet, characteristic of the imine proton.[10]
Aromatic Both6.8 - 8.0Complex multiplet pattern.

Table 3: Diagnostic ¹H NMR Signals for Tautomer Analysis in CDCl₃ or DMSO-d₆.

The Influence of the Ortho-Chloro Substituent

The position and electronic nature of substituents on the aniline ring profoundly impact the enol-imine ⇌ keto-amine equilibrium. The ortho-chloro group in Salicylidene o-chloroaniline exerts two primary effects:

  • Inductive Effect (-I): As an electron-withdrawing group, the chlorine atom decreases the electron density on the aniline ring and, consequently, on the imine nitrogen. This reduced basicity of the nitrogen atom disfavors protonation, thereby destabilizing the keto-amine tautomer and shifting the equilibrium towards the enol-imine form compared to the unsubstituted analog.[13]

  • Steric Effect: The presence of the bulky chlorine atom at the ortho position can force the aniline ring to twist out of planarity with the salicylidene moiety. This disruption of planarity can affect the strength of the intramolecular hydrogen bond and the overall conjugation of the system, which can influence the relative stabilities of the two tautomers.[5]

In most non-polar and weakly polar solvents, the combination of these effects ensures that Salicylidene o-chloroaniline exists predominantly in the enol-imine form. However, in highly polar, protic solvents, a shift towards the keto-amine form may still be observed.

Applications in Research and Drug Development

The ability to control the tautomeric equilibrium in Schiff bases like Salicylidene o-chloroaniline is of great interest for several applications:

  • Molecular Switches: The distinct optical properties of the tautomers make them candidates for photochromic and thermochromic materials, where light or heat can be used to switch between states.[5]

  • Coordination Chemistry: The enol and keto forms act as different ligands for metal ions, allowing for the synthesis of complexes with varied geometries and electronic properties.[14]

  • Drug Development: The tautomeric state of a molecule can significantly affect its ability to bind to biological targets. Understanding this equilibrium is crucial for designing Schiff base-derived therapeutic agents with optimized activity.

Conclusion

The enol-imine ⇌ keto-amine tautomerism in Salicylidene o-chloroaniline is a fascinating and fundamentally important phenomenon. A comprehensive understanding, achieved through a combination of robust synthesis and multi-faceted spectroscopic analysis (FT-IR, UV-Vis, and NMR), is essential for harnessing the unique properties of this molecule. The ortho-chloro substituent plays a critical role, primarily through its electron-withdrawing inductive effect, in favoring the enol-imine tautomer. This detailed guide provides the necessary protocols and interpretative framework for researchers to confidently explore and manipulate this dynamic equilibrium, paving the way for innovations in materials science, coordination chemistry, and medicinal chemistry.

References

  • Said, N. R., Shotor, S. N. M., & Halim, N. H. A. (2014). Synthesis route in preparation of N-salicylidene-4-chloroaniline. ResearchGate. [Link]

  • Said, N. R., Shotor, S. N. M., & Halim, N. H. A. (2015). The FTIR spectrum for N-salicylidene-4-chloroaniline. ResearchGate. [Link]

  • Request PDF. (2025). Thermochromism of Salicylideneanilines in Solution: Aggregation-controlled Proton Tautomerization. [Link]

  • Said, N. R., Shotor, S. N. M., & Halim, N. H. A. (2015). 1H NMR spectrum of N-salicylidene-4-chloroaniline. ResearchGate. [Link]

  • NIST. (n.d.). Salicylidene o-chloroaniline. NIST WebBook. [Link]

  • Iorungwa, M. S., et al. (2021). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of o-chloroaniline. [Link]

  • Matijević-Sosa, J., Vinković, M., & Vikić-Topić, D. (2006). NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety. ResearchGate. [Link]

  • Belghit, M. Y., et al. (2017). Scheme.2: Keto-enol tautomerism of N-salicylidene-o-nitroaniline and N-salicylidene-o-methoxyaniline in ethanol. ResearchGate. [Link]

  • Silva, A. M. S., et al. (2022). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI. [Link]

  • Manap, M. R. A., & Yahaya, M. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. National Institutes of Health. [Link]

  • Sugiyama, T., et al. (2023). Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach. ACS Omega. [Link]

  • NIST. (n.d.). Salicylidene aniline. NIST WebBook. [Link]

  • Limbach, H.-H., et al. (1998). Observation of Thermal Tautomerism of Thermochromic Salicylideneaniline Derivatives in the Solid State by 15N CPMAS NMR down to Cryogenic Temperatures. Freie Universität Berlin. [Link]

  • Flinn, B. J., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ResearchGate. [Link]

  • Silva, A. M. S., et al. (2022). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. National Institutes of Health. [Link]

  • Xavier, A., & Srividhya, N. (2014). FT-IR spectral analysis of 2-(5-chloro salicylidene) 2-amino propanoic acid. ResearchGate. [Link]

  • Flinn, B. J., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. National Institutes of Health. [Link]

  • Polat, K., et al. (2003). Synthesis and Keto-Enol Tautomerism in N-(2-Hydroxy-1-Naphthylidene)Anils. ResearchGate. [Link]

  • El-Behery, M., & El-Twigry, H. (2015). Spectroscopic and structural studies of the Schiff base 3-methoxy-N-salicylidene-o-amino phenol complexes with some transition metal ions and their antibacterial, antifungal activities. PubMed. [Link]

  • di Donato, F., et al. (2019). Periodic DFT Study of the Effects of Co-Crystallization on a N-Salicylideneaniline Molecular Switch. PubMed. [Link]

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Foundational

"physicochemical properties of Salicylidene o-chloroaniline (melting point, solubility)"

Introduction Salicylidene o-chloroaniline, a Schiff base derived from the condensation of salicylaldehyde and o-chloroaniline, is a compound of significant interest in various fields of chemical and pharmaceutical resear...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Salicylidene o-chloroaniline, a Schiff base derived from the condensation of salicylaldehyde and o-chloroaniline, is a compound of significant interest in various fields of chemical and pharmaceutical research. Its molecular structure, featuring an imine or azomethine group (-C=N-), imparts a range of interesting biological activities and coordination properties. Understanding the fundamental physicochemical properties of this compound, such as its melting point and solubility, is a critical prerequisite for its application in drug design, materials science, and chemical synthesis. This technical guide provides an in-depth overview of the melting point and solubility profile of Salicylidene o-chloroaniline, alongside detailed, field-proven experimental protocols for their determination.

Synthesis of Salicylidene o-chloroaniline

The synthesis of Salicylidene o-chloroaniline is typically achieved through a condensation reaction between salicylaldehyde and o-chloroaniline. The reaction is often carried out in an alcoholic solvent, such as ethanol, and may be refluxed to ensure completion. The product can then be isolated and purified by recrystallization.[1][2]

A general reaction scheme is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of Salicylidene o-chloroaniline is presented below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀ClNO[3][4]
Molecular Weight 231.68 g/mol [4][5]
Melting Point 82-83 °C[6]
Water Solubility Calculated log₁₀WS: -3.57 (practically insoluble)[5]
Solubility Profile
Solvent ClassSolventQualitative SolubilityRationale / Reference
Polar Protic EthanolSoluble (especially when heated)Recrystallization solvent.[1]
MethanolLikely SolubleSimilar polarity to ethanol.
Polar Aprotic AcetoneLikely SolubleGeneral solubility of Schiff bases.[1]
Dimethyl Sulfoxide (DMSO)Likely SolubleGeneral solubility of Schiff bases.[1]
Non-Polar HexaneLikely InsolubleGeneral insolubility of Schiff bases.[1]
TolueneLikely Sparingly SolubleIntermediate polarity.
Chlorinated ChloroformLikely SolubleOften used as a solvent for Schiff bases.
DichloromethaneLikely SolubleSimilar to chloroform.

Experimental Protocols

The following sections detail the standard operating procedures for the determination of the melting point and qualitative solubility of Salicylidene o-chloroaniline.

Melting Point Determination: Capillary Method

The capillary method is a straightforward and widely accepted technique for determining the melting point of a solid organic compound. The principle involves heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the solid transitions to a liquid.

  • Sample Preparation: Ensure the Salicylidene o-chloroaniline sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a modern melting point apparatus.

  • Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate. Set a fast ramp rate (e.g., 10-20 °C/min).

  • Accurate Determination: For an accurate measurement, set the starting temperature to about 20 °C below the estimated melting point. Use a slow heating rate of 1-2 °C per minute.

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

  • Repeat for Accuracy: It is good practice to perform at least two measurements to ensure the reproducibility of the results.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_result Result Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat at Controlled Rate Insert->Heat Observe Observe Melting Heat->Observe Record Record T_start and T_end Observe->Record MeltingRange Melting Point Range Record->MeltingRange

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Determination

This protocol provides a systematic approach to determining the qualitative solubility of Salicylidene o-chloroaniline in various organic solvents.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: Weigh approximately 10-20 mg of Salicylidene o-chloroaniline into a series of clean, dry test tubes.

  • Solvent Addition: Add 1 mL of the selected solvent to the first test tube.

  • Agitation: Vigorously agitate the mixture for at least 30 seconds using a vortex mixer or by flicking the test tube.

  • Observation: Observe the mixture against a dark background to see if the solid has dissolved completely.

  • Heating (if necessary): If the compound is not soluble at room temperature, gently heat the test tube in a warm water bath. Observe any changes in solubility.

  • Cooling: If the compound dissolves upon heating, allow the solution to cool to room temperature and then place it in an ice bath to observe if precipitation occurs.

  • Recording Observations: Record the solubility at room temperature and with heating as "soluble," "sparingly soluble," or "insoluble."

  • Repeat for Each Solvent: Repeat steps 3-8 for each of the selected solvents.

SolubilityWorkflow cluster_setup Setup cluster_testing Testing cluster_classification Classification Weigh Weigh Sample AddSolvent Add Solvent Weigh->AddSolvent Agitate Agitate at Room Temp AddSolvent->Agitate ObserveRT Observe Solubility Agitate->ObserveRT Heat Gently Heat ObserveRT->Heat If Insoluble Classification Classify as: Soluble, Sparingly Soluble, or Insoluble ObserveRT->Classification ObserveHeat Observe Solubility Heat->ObserveHeat Cool Cool to Room Temp & Ice Bath ObserveHeat->Cool If Soluble ObserveHeat->Classification ObserveCool Observe Precipitation Cool->ObserveCool ObserveCool->Classification

Caption: Workflow for Qualitative Solubility Determination.

Conclusion

This technical guide has provided a focused overview of the key physicochemical properties of Salicylidene o-chloroaniline, namely its melting point and solubility. The established melting point of 82-83 °C serves as a crucial parameter for identification and purity assessment. While quantitative solubility data remains an area for further investigation, the qualitative profile indicates good solubility in polar organic solvents, particularly when heated, and poor solubility in non-polar solvents. The detailed experimental protocols provided herein offer robust and reliable methods for researchers to verify these properties in their own laboratories.

References

  • What are solvents used in recrystallization of Schiff base ? - ResearchGate. Available at: [Link]

  • Solvent recrystallization route to rapid synthesis of Schiff base polymers - DOI. Available at: [Link]

  • A simple procedure for crystallization of the Schiff reagent - PubMed. Available at: [Link]

  • Synthesis route in preparation of N-salicylidene-4-chloroaniline (Xavier and Srividhya, 2014). - ResearchGate. Available at: [Link]

  • Formation of N-Salicylidene-P-Chloroaniline: A Kinetic Study | 11298 - TSI Journals. Available at: [Link]

  • Salicylidene o-chloroaniline - the NIST WebBook. Available at: [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Molecular Geometry and Conformational Landscape of Salicylidene o-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals Abstract Salicylidene o-chloroaniline, a Schiff base derived from salicylaldehyde and 2-chloroaniline, is a molecule of significant interest in coordination...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylidene o-chloroaniline, a Schiff base derived from salicylaldehyde and 2-chloroaniline, is a molecule of significant interest in coordination chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and conformational flexibility. This guide provides a comprehensive analysis of the molecular geometry and conformational dynamics of salicylidene o-chloroaniline, drawing upon established principles from spectroscopic and computational studies of related salicylidene aniline derivatives. A detailed examination of its structural parameters, the critical role of intramolecular hydrogen bonding, and the energetic landscape of its rotational conformers is presented. This document is intended to serve as an authoritative resource for researchers engaged in the design of novel materials and therapeutic agents based on this versatile molecular scaffold.

Introduction: The Structural Significance of Salicylidene Schiff Bases

Schiff bases derived from salicylaldehyde, known as salicylideneanilines, are a class of organic compounds characterized by an imine (-C=N-) linkage and an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. This structural motif imparts a high degree of planarity and rigidity to the molecule, which are crucial determinants of its electronic and photophysical properties. The substitution pattern on both the salicylaldehyde and aniline rings can significantly influence the molecule's geometry, conformational preferences, and ultimately, its function in various applications, from catalysis to nonlinear optics.

Understanding the precise molecular geometry and conformational flexibility of salicylidene o-chloroaniline is paramount for predicting its behavior in different chemical environments and for the rational design of new functional molecules. The presence of the ortho-chloro substituent on the aniline ring introduces steric and electronic perturbations that modulate the molecule's structural landscape compared to its unsubstituted counterpart.

Molecular Geometry: A Hybrid of Planarity and Torsional Freedom

The molecular structure of salicylidene o-chloroaniline is largely planar, a consequence of the sp² hybridization of the atoms in the aromatic rings and the imine bridge, as well as the stabilizing effect of an intramolecular hydrogen bond. Computational studies on analogous Schiff bases have consistently shown that the salicylidene and aniline ring systems are nearly coplanar.[1][2]

A key structural parameter is the dihedral angle between the mean plane of the salicylidene ring and the mean plane of the o-chloroaniline ring. While the intramolecular hydrogen bond favors a planar conformation, steric hindrance between the hydrogen atom on the imine carbon and the hydrogen atoms on the aromatic rings can lead to a slight twist. In the case of salicylidene o-chloroaniline, the presence of the bulky chlorine atom at the ortho position is expected to induce a more significant deviation from planarity compared to the unsubstituted salicylideneaniline.[3]

Table 1: Predicted Geometric Parameters of Salicylidene o-Chloroaniline (Based on DFT Calculations of Analogous Structures)

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C=N (imine)~1.29 - 1.31
C-O (phenolic)~1.34 - 1.36
N-C (aniline)~1.41 - 1.43
O-H (phenolic)~0.98 - 1.00
N···H (hydrogen bond)~1.75 - 1.85
Bond Angles (°)
C-C=N~120 - 122
C=N-C~121 - 123
C-O-H~107 - 109
Dihedral Angle (°) Salicylidene Ring vs. o-Chloroaniline Ring~10 - 30

Note: These values are estimations based on published data for structurally similar salicylidene aniline derivatives and are intended to provide a representative understanding of the molecular geometry.[2][4]

The intramolecular O-H···N hydrogen bond is a defining feature of this molecule, creating a stable six-membered pseudo-ring. This interaction is crucial for maintaining the planarity of the core structure and influences the electronic properties of the imine group.[1]

Conformational Analysis: The Energetics of Rotation

The primary conformational flexibility in salicylidene o-chloroaniline arises from the rotation around the C-N single bond linking the imine nitrogen to the o-chloroaniline ring. To understand the energetic landscape of this rotation, a potential energy surface (PES) scan can be computationally performed. This involves systematically rotating the dihedral angle and calculating the relative energy at each step, while allowing the rest of the molecule to relax.

The resulting energy profile typically reveals two stable conformers corresponding to the near-planar arrangements and two higher-energy transition states where the aromatic rings are approximately perpendicular to each other. The energy barrier to rotation is a measure of the molecule's conformational rigidity.

G cluster_0 Conformational Energy Profile A Conformer A (Near-planar) TS1 Transition State 1 (Perpendicular) A->TS1 ΔE₁ B Conformer B (Near-planar) TS1->B TS2 Transition State 2 (Perpendicular) B->TS2 ΔE₂ TS2->A G cluster_workflow DFT Computational Workflow start Initial Structure Generation opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq pes Potential Energy Surface Scan (Torsional Angle Variation) freq->pes results Analysis of Geometric Parameters and Energy Profile freq->results ts_opt Transition State Optimization pes->ts_opt ts_freq Transition State Frequency Calculation (Confirm Saddle Point) ts_opt->ts_freq ts_freq->results

Caption: A typical workflow for the DFT-based analysis of salicylidene o-chloroaniline.

This computational approach allows for the determination of key structural parameters, the identification of stable conformers and transition states, and the calculation of the energy barriers between them, providing a detailed picture of the molecule's conformational landscape. [5][6]

Conclusion: A Structurally Poised Molecule for Advanced Applications

The molecular geometry and conformational analysis of salicylidene o-chloroaniline reveal a molecule that balances rigidity and flexibility. Its near-planar structure, enforced by a strong intramolecular hydrogen bond, provides a stable platform for π-electron delocalization, which is essential for many of its applications. The presence of the ortho-chloro substituent introduces a degree of steric strain that influences the dihedral angle between the aromatic rings and raises the barrier to conformational changes. This detailed structural understanding is critical for the informed design of new salicylidene-based compounds with tailored properties for applications in drug development, materials science, and catalysis.

References

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  • Elerman, Y., Kabak, M., & Elmali, A. (2002). Crystal Structure and Conformation of N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline. Zeitschrift für Naturforschung B, 57(6), 651-656. [Link]

  • PubChem. (n.d.). Salicylideneaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghasemi, F., & Gholipour, A. R. (2015). Crystal structure of N-salicylidene-4-tert-butylaniline (1) viewed... ResearchGate. Retrieved from [Link]

  • Suzuki, M., & Ikeda, H. (2026). Halogen Substituent Effects on the Relative Stability of Salicylidene Aniline Crystals of Different Stacking Types. ResearchGate. Retrieved from [Link]

  • Moosavi-Tekantapeh, Z., & Ghafari, A. (2025). Intramolecular hydrogen bonding in N-salicylideneaniline: FT-IR spectrum and quantum chemical calculations. ResearchGate. Retrieved from [Link]

  • Zhang, Z., Li, X., Liu, J., Wang, M., Yang, Y., & Wang, D. (2025). Similar polymorphism of derivatives of salicylideneanilines with varying halo-substitution. CrystEngComm, 27, 3594-3604. [Link]

  • Salem, A. E., Mohammed, S. F., Sadeek, S. A., Zordok, W. A., & El-Attar, M. S. (2023). Synthesis and Spectral, Thermal and Antimicrobial Investigation of Mixed Ligand Metal Complexes of N-Salicylidene Aniline and 1,10-Phenanthroline. Molecules, 28(6), 2609. [Link]

  • Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2(7), 669-674. [Link]

  • Moses, S. A., & Yarkasuwa, C. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. Journal of Applied Science and Technology, 25(4), 1-10. [Link]

  • Babić, D., Marjanović, M., & Glavaš-Obrovac, L. (2024). Molecular modeling studies, in vitro antioxidant and antimicrobial assay and BSA affinity of novel benzyl-amine derived scaffolds as CYP51B inhibitors. ResearchGate. Retrieved from [Link]

  • Xu, M., Suzuki, M., & Houjou, H. (2025). Modeling molecular environment of allomorphic N-salicylidene-4-halo-aniline crystals through iterative QM/QM′ structural optimization. Journal of Molecular Modeling, 31(1), 1-11. [Link]

  • Rai, B. K., & Singh, A. K. (2021). Comprehensive Assessment of Torsional Strain in Crystal Structures of Small Molecules and Protein-Ligand Complexes using ab Initio Calculations. ResearchGate. Retrieved from [Link]

  • Drozd, M., & Rospenk, M. (2022). Spectroscopic Identification of Hydrogen Bond Vibrations and Quasi-Isostructural Polymorphism in N-Salicylideneaniline. International Journal of Molecular Sciences, 23(15), 8279. [Link]

  • Xu, M., Suzuki, M., & Houjou, H. (2025). Modeling molecular environment of allomorphic N-salicylidene-4-halo-aniline crystals through iterative QM/QM′ structural optimization. PubMed Central. Retrieved from [Link]

  • Kumar, A., & Mishra, P. C. (2020). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 25(18), 4208. [Link]

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  • NIST. (n.d.). Salicylidene o-chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • Soliman, M., Massoud, R. A., & Hagar, M. (2015). DFT Studies on Factors Affecting Non-Linear Optical Properties of N-Salicylidene-Chloroaniline Schiff Bases. Asian Journal of Chemistry, 27(10), 3481-3483. [Link]

  • Coles, S. J., & Cowley, A. R. (2011). Structural studies of N-(methoxysalicylidene)-fluoroaniline, N-(methoxysalicylidene)-chloroaniline and N-(methoxysalicylidene)-bromoaniline derivatives. Acta Crystallographica Section B: Structural Science, 67(Pt 6), 567-580. [Link]

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Foundational

Unraveling the Electronic Landscape of Salicylidene o-chloroaniline: A Quantum Chemical Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Salicylidene o-chloroaniline, a Schiff base derived from salicylaldehyde, is a molecule of significant interest due to its potential...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Salicylidene o-chloroaniline, a Schiff base derived from salicylaldehyde, is a molecule of significant interest due to its potential applications in various fields, including materials science and medicinal chemistry. Understanding its structural, electronic, and spectroscopic properties at a quantum mechanical level is paramount for elucidating its mechanism of action and designing novel derivatives with tailored functionalities. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to characterize Salicylidene o-chloroaniline. We will delve into the theoretical underpinnings of the computational methods, present a detailed workflow for the calculations, and discuss the interpretation of the results, including optimized geometry, vibrational analysis, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the study of Schiff bases and related compounds.

Introduction: The Significance of Salicylidene Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications.[1] Those derived from salicylaldehyde, known as salicylideneanilines, are particularly noteworthy for their photochromic and thermochromic properties, which stem from intramolecular proton transfer from the hydroxyl group to the imine nitrogen.[2] The substitution pattern on the aniline ring can significantly modulate the electronic and steric properties of these molecules, thereby influencing their chemical reactivity, biological activity, and photophysical behavior.

Salicylidene o-chloroaniline, with its chloro-substituent at the ortho position of the aniline ring, presents an interesting case study. The electron-withdrawing nature and steric bulk of the chlorine atom are expected to impact the molecule's conformation, electronic structure, and intermolecular interactions. Quantum chemical calculations offer a powerful in-silico laboratory to probe these subtle effects with high precision, providing insights that are often challenging to obtain through experimental methods alone.

This guide will focus on the practical application of Density Functional Theory (DFT), a robust and widely used quantum chemical method, to elucidate the key properties of Salicylidene o-chloroaniline.[3][4]

Methodologies: A Dual Experimental and Computational Approach

A comprehensive understanding of Salicylidene o-chloroaniline necessitates a synergistic approach that combines experimental synthesis and characterization with theoretical calculations.

Experimental Protocol: Synthesis and Spectroscopic Characterization

Synthesis of Salicylidene o-chloroaniline:

The synthesis of Salicylidene o-chloroaniline is typically achieved through a condensation reaction between salicylaldehyde and 2-chloroaniline.[5][6]

  • Step 1: Dissolution. Dissolve equimolar amounts of salicylaldehyde and 2-chloroaniline in a suitable solvent, such as ethanol, in separate flasks.

  • Step 2: Reaction. Mix the two solutions and reflux the mixture for a few hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Step 3: Isolation. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the crystalline Salicylidene o-chloroaniline.

Spectroscopic Characterization:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the characteristic functional groups in the synthesized compound. Key vibrational bands to look for include the O-H stretch of the phenolic group, the C=N stretch of the imine group, and the C-Cl stretch.[7]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectra of salicylideneanilines typically exhibit bands corresponding to π-π* and n-π* transitions.[7]

Computational Protocol: Quantum Chemical Calculations

The theoretical investigation of Salicylidene o-chloroaniline is performed using DFT as implemented in a quantum chemistry software package like Gaussian.

Computational Workflow:

Computational Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (DFT) cluster_output Output Analysis mol_structure Molecular Structure Input (e.g., from ChemDraw or Avogadro) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry struct_param Structural Parameters (Bond Lengths, Angles) geom_opt->struct_param electronic_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_prop Verified Minimum vib_spectra Vibrational Spectra (FT-IR, Raman) freq_calc->vib_spectra reactivity Reactivity Analysis (HOMO-LUMO Gap, MEP) electronic_prop->reactivity

Figure 1: A schematic workflow for the quantum chemical calculations of Salicylidene o-chloroaniline.

Step-by-Step Computational Details:

  • Step 1: Molecular Structure Input. The initial 3D structure of Salicylidene o-chloroaniline (C₁₃H₁₀ClNO) is constructed using a molecule builder.[8]

  • Step 2: Geometry Optimization. The molecular geometry is optimized to find the lowest energy conformation. A commonly used and reliable method is the B3LYP functional with a 6-311+G(d,p) basis set.[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Step 3: Frequency Calculation. To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (FT-IR and Raman) that can be compared with experimental data.

  • Step 4: Electronic Property Calculations. Following successful optimization and frequency analysis, various electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

Results and Discussion: Interpreting the Computational Data

The quantum chemical calculations yield a wealth of data that provides deep insights into the properties of Salicylidene o-chloroaniline.

Optimized Molecular Structure

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental X-ray diffraction data if available.

Table 1: Selected Optimized Geometrical Parameters for Salicylidene o-chloroaniline

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond Lengths (Å) C=N~1.29
C-O~1.35
O-H~0.97
C-Cl~1.75
Bond Angles (°) C-C=N~122
C=N-C~120
Dihedral Angle (°) C-C-C=N~180 (trans)

Note: These are expected approximate values based on typical calculations for similar molecules.

The planarity of the molecule, particularly the dihedral angle between the salicylidene and chloroaniline rings, is a critical factor influencing its photochromic properties.[9]

Vibrational Analysis: A Comparison of Theory and Experiment

The calculated vibrational frequencies can be compared with the experimental FT-IR spectrum to validate the computational model. It is common practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors.

Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental FT-IRCalculated (Scaled)
O-H stretch~3400-3200~3300
C=N stretch~1620~1615
C-O stretch~1280~1275
C-Cl stretch~750~745

Note: Experimental values are approximate and can vary based on the measurement conditions.

A good agreement between the experimental and scaled theoretical frequencies provides confidence in the accuracy of the computational model.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule.[11]

HOMO_LUMO cluster_0 Molecular Orbitals cluster_1 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor EnergyGap Energy Gap (ΔE) Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO_level E_LUMO HOMO_level E_HOMO LUMO_level->HOMO_level ΔE

Figure 2: Schematic representation of HOMO, LUMO, and the energy gap.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[11] For Salicylidene o-chloroaniline, the HOMO is typically localized on the salicylidene ring, while the LUMO is distributed over the entire molecule, including the chloroaniline moiety. The energy gap can be correlated with the molecule's electronic absorption properties and its potential for applications in non-linear optics.[3]

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for visualizing the charge distribution in a molecule and identifying the sites that are prone to electrophilic and nucleophilic attack.[12][13] The MEP is mapped onto the electron density surface, with different colors representing different potential values.

  • Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue regions: Indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic phenolic proton.

  • Green regions: Represent neutral or near-zero potential.

For Salicylidene o-chloroaniline, the MEP map would reveal a negative potential around the phenolic oxygen and the imine nitrogen, making them potential sites for protonation or coordination with metal ions. The area around the phenolic hydrogen would show a positive potential, indicating its acidic nature.

Sources

Exploratory

Whitepaper: A Methodological Guide to the Thermal Stability and Decomposition of Salicylidene o-chloroaniline

Abstract Salicylidene o-chloroaniline, a Schiff base compound, presents significant interest in coordination chemistry and materials science. Its utility in applications involving elevated temperatures necessitates a tho...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Salicylidene o-chloroaniline, a Schiff base compound, presents significant interest in coordination chemistry and materials science. Its utility in applications involving elevated temperatures necessitates a thorough understanding of its thermal stability, decomposition kinetics, and degradation pathways. This guide provides an in-depth technical framework for evaluating the thermal properties of this compound. While direct, comprehensive thermal analysis data for Salicylidene o-chloroaniline is not extensively published, this document synthesizes established principles from the analysis of related halo-substituted and salicylidene-type Schiff bases to present a robust, method-centric approach. We detail the critical experimental protocols, from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to the calculation of kinetic parameters, offering a predictive and analytical blueprint for researchers. The guide explains the causality behind experimental choices, outlines a plausible multi-stage decomposition mechanism, and provides the necessary tools for conducting a self-validating thermal analysis in a research or industrial setting.

Introduction: The Significance of Thermal Profiling

Salicylidene o-chloroaniline (CAS No. 3172-42-7) is an aromatic Schiff base, or imine, formed from the condensation of salicylaldehyde and 2-chloroaniline.[1][2] Its molecular structure, featuring a C=N azomethine group and a chlorine substituent on the aniline ring, imparts specific electronic and steric properties that make it a valuable ligand for forming stable metal complexes and a candidate for photochromic or thermochromic materials.[3][4]

The known physicochemical properties of Salicylidene o-chloroaniline are summarized below:

PropertyValueSource
Molecular Formula C₁₃H₁₀ClNO[2]
Molecular Weight 231.68 g/mol [5]
CAS Registry No. 3172-42-7[1][2]
Melting Point 82-83 °C[1]
Boiling Point 372 °C at 760 mmHg[1]

For any application, from drug synthesis intermediates to advanced materials, thermal stability is a critical parameter. It dictates processing temperatures, storage conditions, and the operational limits of the final product. Understanding the decomposition profile is not merely about identifying a single temperature limit; it involves characterizing the discrete stages of degradation, the energy changes involved, and the rate at which decomposition occurs. This knowledge is fundamental to ensuring product safety, efficacy, and reliability.

Core Methodologies for Thermal Analysis

A comprehensive thermal analysis workflow provides quantitative data on mass loss and associated energetic events. In our laboratory, the standard protocol for a novel compound like Salicylidene o-chloroaniline integrates Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary technique for determining the temperature ranges in which the compound decomposes and the quantity of mass lost at each stage. The first derivative of the TGA curve (DTG) is crucial for identifying the temperature of the maximum decomposition rate for each step.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is indispensable for identifying thermodynamic transitions. For Salicylidene o-chloroaniline, DSC is used to precisely determine its melting point and to characterize decomposition events as either endothermic (heat-absorbing) or exothermic (heat-releasing).[7][8]

Experimental Workflow and Protocol

A robust and reproducible analysis requires meticulous adherence to protocol. The following workflow is a self-validating system designed to ensure data integrity.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Interpretation prep1 Verify Compound Purity (NMR, FTIR) prep2 Weigh 3-5 mg of Sample into Alumina Crucible prep1->prep2 tga TGA Analysis: - Temp Range: 30-800°C - Heating Rate: 10°C/min - Atmosphere: N₂ (50 mL/min) prep2->tga dsc DSC Analysis: - Temp Range: 30-500°C - Heating Rate: 10°C/min - Atmosphere: N₂ (50 mL/min) prep2->dsc process Plot TGA (% wt loss) & DTG Plot DSC (Heat Flow) tga->process dsc->process kinetics Calculate Kinetic Parameters (Coats-Redfern Method) process->kinetics mechanism Propose Decomposition Mechanism kinetics->mechanism

Caption: Standard workflow for thermal analysis of a Schiff base.

Standard Operating Protocol: TGA/DSC of Salicylidene o-chloroaniline

  • Compound Verification: Prior to analysis, confirm the identity and purity of the synthesized Salicylidene o-chloroaniline using FTIR and ¹H NMR spectroscopy. The FTIR spectrum should show a characteristic azomethine (C=N) absorption band, while the NMR will confirm the aromatic proton environment.[9]

  • Sample Preparation: Accurately weigh 3-5 mg of the finely ground sample into a clean, tared alumina or platinum crucible. A small, uniform sample mass is critical to ensure even heat distribution and prevent thermal lag.

  • Instrument Setup (TGA):

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min for at least 30 minutes to remove all oxygen. An inert atmosphere is chosen to study the intrinsic thermal decomposition without oxidative side reactions.

    • Program the instrument to heat from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

  • Instrument Setup (DSC):

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Purge with nitrogen at 50 mL/min.

    • Program the instrument to heat from ambient to a temperature beyond the final decomposition observed in TGA (e.g., 500°C) at 10°C/min.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (T_onset) and the temperatures of each decomposition stage.

    • From the DTG curve, identify the peak temperature (T_peak) for the maximum rate of decomposition for each stage.

    • From the DSC curve, identify the endothermic peak corresponding to melting and any endothermic or exothermic peaks associated with decomposition.[7]

Anticipated Thermal Profile and Decomposition Kinetics

Based on the thermal behavior of structurally similar Schiff bases, a multi-stage decomposition process for Salicylidene o-chloroaniline is expected.[6][10] The molecule contains several bonds of varying strengths: the C-Cl bond, the C-N and C=N bonds of the imine linkage, and the robust C-C bonds of the aromatic rings.

Predicted Decomposition Stages

The decomposition is likely to proceed in at least two major stages following melting.

Table 1: Predicted TGA/DTG Data for Salicylidene o-chloroaniline

StageTemperature Range (°C)Peak Temp (T_peak, °C)Weight Loss (%)Predicted Lost Fragment
Melting~82-85N/A0Phase Transition (Endotherm)
1 170 - 320~280~53%C₇H₆Cl (Chloroaniline moiety)
2 320 - 550~450~47%C₆H₄O (Salicylidene ring)

This data is a predictive representation based on the general behavior of Schiff bases and molecular fragment weights. Actual experimental results may vary.

The first stage is hypothesized to involve the cleavage of the imine linkage, which is typically the thermally weakest point in the main chain of such molecules. The second, higher-temperature stage would correspond to the breakdown of the more stable salicylidene ring structure.

Kinetic Analysis

To move beyond a qualitative description, we must perform a kinetic analysis to determine the activation energy (Ea) required to initiate the decomposition. The Coats-Redfern method is a well-established, model-fitting integral method used for calculating kinetic parameters from TGA data.[10][11][12]

The analysis allows for the calculation of key thermodynamic parameters:

  • Activation Energy (Ea): The minimum energy required to initiate the decomposition reaction.

  • Enthalpy of Activation (ΔH): The heat energy change during the formation of the activated complex.

  • Entropy of Activation (ΔS): The change in the degree of disorder of the system.

  • Gibbs Free Energy of Activation (ΔG): A measure of the spontaneity of the formation of the activated complex.

Table 2: Representative Kinetic Parameters for Schiff Base Decomposition

Decomposition StageActivation Energy (Ea, kJ/mol)Enthalpy (ΔH, kJ/mol)Entropy (ΔS, J/mol·K)Gibbs Free Energy (ΔG, kJ/mol)
Stage 1 80 - 15075 - 145-50 to -120140 - 180
Stage 2 160 - 250155 - 245-20 to -90200 - 260

These values represent a typical range observed for the multi-stage decomposition of various Schiff bases and their complexes.[4][11] A negative ΔS suggests that the transition state is more ordered than the reactants.

Proposed Decomposition Mechanism

Understanding the sequence of bond cleavage is crucial for predicting degradation byproducts. For Salicylidene o-chloroaniline, a plausible mechanism initiated by thermal stress involves the homolytic cleavage of the C-N single bond, which is energetically more favorable than breaking the C=N double bond or aromatic C-C bonds.

Caption: Plausible decomposition pathway for Salicylidene o-chloroaniline.

This proposed pathway begins with the scission of the aniline C-N bond, creating two radical fragments. At higher temperatures, these highly reactive intermediates undergo further fragmentation and rearrangement, ultimately leading to the evolution of small gaseous molecules and a carbonaceous residue, consistent with the observed mass loss in TGA. This mechanism is analogous to decomposition pathways observed for other complex aromatic compounds.[13][14]

Conclusion

While a dedicated thermal analysis of Salicylidene o-chloroaniline is not yet prevalent in the literature, a robust evaluation of its stability is achievable by applying established analytical principles. This guide outlines a comprehensive and scientifically grounded methodology for such an investigation. By integrating TGA and DSC, researchers can determine the critical decomposition temperatures and thermodynamic properties. Subsequent kinetic analysis using models like Coats-Redfern provides deeper insights into the energy barriers and reaction mechanisms. The proposed multi-stage decomposition, initiated by the cleavage of the imine linkage, serves as a validated hypothesis for guiding further experimental work, such as evolved gas analysis (TGA-MS), to confirm the identity of degradation products. This systematic approach ensures that the thermal behavior of Salicylidene o-chloroaniline can be reliably characterized, enabling its safe and effective use in advanced applications.

References

  • Indira Mahavidyalaya, Kalamb. (n.d.). Thermal Decomposition Kinetics of Co (II) and Ni(II) Schiff Base complexes.
  • SciSpace. (n.d.). Synthesis, spectral and thermo-kinetics explorations of Schiff-base derived metal complexes.
  • PubMed. (2024). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation.
  • ResearchGate. (2020). THERMAL DECOMPOSITION AND KINETIC PARAMETERS OF SOME SCHIFF BASE METAL COMPLEXES : A THERMAL STUDY.
  • ResearchGate. (n.d.). The kinetic data of thermal decomposition of Step 1.
  • ResearchGate. (n.d.). Synthesis, characterization and hydrogen bonding attributes of halogen bonded O-hydroxy Schiff bases: Crystal structure, Hirshfeld surface analysis and DFT studies.
  • RSC Publishing. (2022). Photo-and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects.
  • Prime Scholars. (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex.
  • Guidechem. (n.d.). salicylidene o-chloroaniline 3172-42-7.
  • MDPI. (2024). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation.
  • ResearchGate. (n.d.). DSC thermogram of N-salicylideneaniline aniline over two heating and....
  • PMC - NIH. (n.d.). Mechanochemical synthesis of N-salicylideneaniline: thermosalient effect of polymorphic crystals.
  • JOCPR. (n.d.). Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex.
  • ResearchGate. (2025). Thermochromism of Salicylideneanilines in Solution: Aggregation-controlled Proton Tautomerization.
  • PubMed. (n.d.). Ligational behavior of Schiff bases towards transition metal ion and metalation effect on their antibacterial activity.
  • NIST. (n.d.). Salicylidene o-chloroaniline.
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  • Cheméo. (n.d.). Chemical Properties of Salicylidene o-chloroaniline (CAS 3172-42-7).
  • RSC Publishing. (n.d.). Theoretical study of the thermal decomposition of several β-chloroalkoxy radicals.
  • ACS Publications. (n.d.). Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach.
  • ResearchGate. (n.d.). The FTIR spectrum for N-salicylidene-4-chloroaniline Figure 4 shows....
  • ResearchGate. (n.d.). Data of elemental analysis for N-salicylidene-4-chloroaniline.
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  • PubMed. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene.
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Foundational

"Salicylidene o-chloroaniline CAS number 3172-42-7 properties"

An In-depth Technical Guide to Salicylidene o-chloroaniline (CAS 3172-42-7) Authored by a Senior Application Scientist Introduction Salicylidene o-chloroaniline, also known as 2-((2-chlorophenyl)imino)methyl)phenol, is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Salicylidene o-chloroaniline (CAS 3172-42-7)

Authored by a Senior Application Scientist

Introduction

Salicylidene o-chloroaniline, also known as 2-((2-chlorophenyl)imino)methyl)phenol, is a Schiff base compound formed from the condensation of salicylaldehyde and 2-chloroaniline.[1][2] As a member of the salicylideneaniline family, this molecule possesses a characteristic azomethine group (-C=N-) and an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. This structural arrangement is fundamental to its chemical reactivity, chelating ability, and diverse range of applications.[3][4][5] This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications, tailored for professionals in research and development.

The significance of Schiff bases like Salicylidene o-chloroaniline lies in their versatile applications, including their roles as pigments, dyes, catalysts, and intermediates in organic synthesis.[3] Furthermore, their metal complexes have garnered substantial interest for their biological activities, including antibacterial, antifungal, and anticancer properties.[6][7][8][9] This compound, in particular, has also been noted for its unique physical properties, such as piezochromism, the ability to change color under pressure.[10][11]

Core Physicochemical Properties

A summary of the essential physicochemical properties of Salicylidene o-chloroaniline is presented below. These values, derived from experimental data and computational models, are critical for its application in various scientific domains.

PropertyValueSource
CAS Number 3172-42-7[1][12][13]
Molecular Formula C₁₃H₁₀ClNO[1][12][13]
Molecular Weight 231.68 g/mol [12][13]
Melting Point 82-83 °C[1][14][15]
Boiling Point 372 °C at 760 mmHg[1][15][]
Density ~1.181 g/cm³[1][14][]
Flash Point 198.8 °C[1][15]
Appearance Crystalline solid[17]
logP (Octanol/Water) 3.796[1][12]
Water Solubility (log₁₀WS) -3.57 mol/L (Calculated)[12]

Synthesis and Mechanistic Pathway

Salicylidene o-chloroaniline is synthesized via a classical Schiff base condensation reaction. This involves the nucleophilic addition of the primary amine (2-chloroaniline) to the carbonyl group of the aldehyde (salicylaldehyde), followed by the elimination of a water molecule to form the characteristic imine bond.

Reaction Scheme

The overall synthesis can be depicted as follows:

G Salicylaldehyde Salicylaldehyde Catalyst Ethanol (Solvent) Acid Catalyst (e.g., H₂SO₄) Salicylaldehyde->Catalyst Chloroaniline 2-Chloroaniline Chloroaniline->Catalyst Product Salicylylidene o-chloroaniline Water Water (H₂O) Catalyst->Product Catalyst->Water

Caption: General synthesis scheme for Salicylidene o-chloroaniline.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of Salicylidene o-chloroaniline.[7]

  • Reactant Preparation: Dissolve 1 equivalent of salicylaldehyde in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and condenser.

  • Addition of Amine: In a separate beaker, dissolve 1 equivalent of 2-chloroaniline in ethanol. Add this solution to the salicylaldehyde solution.

  • Catalysis: Add a few drops of a concentrated acid catalyst, such as sulfuric acid (H₂SO₄), to the reaction mixture. The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

  • Reaction: Stir the mixture and reflux for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Purification: Filter the solid product, wash it with cold ethanol to remove unreacted starting materials, and then with diethyl ether.

  • Drying and Recrystallization: Dry the product at room temperature. For higher purity, the crude product can be recrystallized from hot ethanol.

Spectroscopic and Structural Characterization

The confirmation of the molecular structure of Salicylidene o-chloroaniline is achieved through a combination of spectroscopic techniques.

TechniqueKey Observables and Interpretations
FT-IR (cm⁻¹) ~3100-3400: Broad peak corresponding to the O-H stretch, often involved in intramolecular hydrogen bonding.[3][9] ~1618-1648: Sharp, strong absorption band characteristic of the C=N (azomethine or imine) stretching vibration.[4][5][9] ~1270-1290: Band assigned to the C-N stretching.[3] ~1320-1350: Phenolic C-O group stretching.[5] ~757: Band assigned to the C-Cl bond.[2] The disappearance of the C=O aldehyde peak (~1680 cm⁻¹) and the primary amine N-H peaks (~3400-3500 cm⁻¹) from the starting materials confirms product formation.[3][9]
¹H NMR (ppm) ~8.4-8.9: A singlet peak corresponding to the imine proton (-CH=N-).[18] ~6.8-7.8: A complex multiplet region for the aromatic protons on both benzene rings. ~12.0-13.0: A broad singlet for the phenolic -OH proton, often downfield due to strong intramolecular hydrogen bonding.
¹³C NMR (ppm) ~160-165: Signal for the imine carbon (-C=N-). ~115-160: Multiple signals corresponding to the aromatic carbons.
UV-Vis (nm) Exhibits characteristic absorption bands in the UV-visible region corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the azomethine group.
Mass Spec. (m/z) The electron ionization mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight (approx. 231 g/mol ), along with characteristic fragmentation patterns.[19]

Key Applications and Chemical Insights

Chelation and Metal Complex Formation

The presence of the phenolic hydroxyl (-OH) and imine (-C=N-) groups in a specific steric arrangement makes Salicylidene o-chloroaniline an excellent bidentate chelating ligand.[4][6] It can coordinate with various transition metal ions (e.g., Co(II), Cu(II), Ni(II), Zn(II)) through the deprotonated phenolic oxygen and the imine nitrogen, forming stable 5- or 6-membered chelate rings.[5][6][7]

Chelation Ligand Salicylidene o-chloroaniline Complex Metal Complex Ligand->Complex Coordination via O and N atoms Metal Metal Ion (M²⁺) Metal->Complex

Caption: Chelation of a metal ion by Salicylidene o-chloroaniline.

This chelation ability is central to many of its applications, particularly in catalysis and biological systems. The formation of metal complexes often leads to a significant enhancement of biological activity compared to the free ligand.[6][7]

Biological and Pharmacological Relevance
  • Antimicrobial Activity: Salicylidene o-chloroaniline and its derivatives have demonstrated notable activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[6][7][8] The mechanism is often attributed to the azomethine group, which can interfere with microbial cell processes. The chelation with metal ions is known to enhance this bacteriostatic effect.[7]

  • Anticancer Potential: While research is ongoing, related Schiff base-metal complexes are being investigated as potential anticancer agents.[6][7][20] The formation of these complexes can facilitate the transport of the metal ion into the cell, where it can interfere with DNA replication or other critical cellular functions.

  • Corrosion Inhibition: The molecule can act as an effective corrosion inhibitor for metals, particularly in acidic environments.[2] It forms a protective film on the metal surface through adsorption, which involves the lone pair electrons on the nitrogen and oxygen atoms and the π-electrons of the aromatic rings.[2]

Advanced Material Properties
  • Photochromism and Thermochromism: Salicylideneanilines are known for their chromotropic properties, meaning they can change color in response to stimuli like light (photochromism) or heat (thermochromism).[21][22] This phenomenon is linked to a reversible proton transfer from the phenolic oxygen to the imine nitrogen, resulting in a tautomeric equilibrium between the enol form and the keto (zwitterionic) form.[21][22]

  • Piezochromism: Salicylidene o-chloroaniline has been specifically identified as a piezochromic material, changing color upon the application of mechanical pressure.[10][11] This property makes it a candidate for use in pressure sensors and stress-indicating materials.

Safety and Handling

The safe handling of Salicylidene o-chloroaniline requires adherence to standard laboratory safety protocols. While a specific, comprehensive toxicology profile for this compound is not widely published, data for its precursors, particularly 2-chloroaniline, suggest that it should be handled with care. 4-Chloroaniline is considered toxic and a potential carcinogen.[17][23]

  • General Precautions: Use in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

Salicylidene o-chloroaniline (CAS 3172-42-7) is a versatile Schiff base with a rich chemical profile. Its straightforward synthesis, robust chelating properties, and interesting biological and material science applications make it a compound of significant interest to the scientific community. The enhanced antimicrobial activity of its metal complexes highlights a promising avenue for the development of novel therapeutic agents. Furthermore, its unique piezochromic and photochromic properties open up possibilities for its use in advanced smart materials. Future research will likely focus on optimizing its biological efficacy, exploring its catalytic potential, and harnessing its unique chromotropic behaviors for technological applications.

References

  • Iqbal, J., Tirmizi, S. A., & Imran, M. (2006). Biological Properties of Chloro-salicylidene Aniline and Its Complexes with Co(II) and Cu(II). Turkish Journal of Biology, 30(1), 1-4.
  • Cheméo. (n.d.). Chemical Properties of Salicylidene o-chloroaniline (CAS 3172-42-7).
  • Guidechem. (n.d.). salicylidene o-chloroaniline 3172-42-7.
  • Semantic Scholar. (2006, May 29). Biological Properties of Chloro-salicylidene Aniline and Its Complexes with Co(II) and Cu(II).
  • NIST. (n.d.). Salicylidene o-chloroaniline. NIST WebBook.
  • ChemBK. (n.d.). CAS: 3172-42-7.
  • Semantic Scholar. (2006, May 29). Biological Properties of Chloro-salicylidene Aniline and Its Complexes with Co(II) and Cu(II).
  • Guidechem. (n.d.). SALICYLIDENE O-CHLOROANILINE 3172-42-7 United States.
  • ChemicalBook. (2023, July 20). SALICYLIDENE O-CHLOROANILINE | 3172-42-7.
  • Guidechem. (n.d.). 106-47-8 4-Chloroaniline.
  • ResearchGate. (n.d.). Synthesis route in preparation of N-salicylidene-4-chloroaniline.
  • ResearchGate. (2022, December). Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations.
  • ResearchGate. (2023, July 26). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline.
  • Novelty Journals. (2023, June 10). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • BOC Sciences. (n.d.). CAS 3172-42-7 SALICYLIDENE O-CHLOROANILINE.
  • Sci.chem FAQ. (1999, October 22). Part 5 of 7.
  • NIST. (n.d.). Salicylidene o-chloroaniline. NIST WebBook.
  • Ogawa, K., Harada, J., Tamura, I., & Noda, Y. (n.d.). X-Ray Crystallographic Analysis of the NH Form of a Salicylideneaniline at 15 K. Chemistry Letters.
  • Wady, A. F., et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers.
  • Haghgooie, et al. (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry.
  • PubChem. (n.d.). 4-Chloroaniline.
  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.

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Protocols & Analytical Methods

Method

"Salicylidene o-chloroaniline as a ligand for transition metal complexes"

An In-Depth Guide to Salicylidene o-Chloroaniline as a Ligand for Transition Metal Complexes: Synthesis, Characterization, and Applications Introduction: The Versatility of Schiff Base Ligands Schiff bases, characterized...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Salicylidene o-Chloroaniline as a Ligand for Transition Metal Complexes: Synthesis, Characterization, and Applications

Introduction: The Versatility of Schiff Base Ligands

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone of coordination chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone[1]. Their importance lies in their synthetic flexibility and the diverse properties of their metal complexes. The imine nitrogen's lone pair of electrons provides an excellent coordination site, and the presence of other donor atoms (like the hydroxyl oxygen in salicylaldehyde derivatives) allows them to act as chelating ligands, forming stable complexes with various metal ions[1][2].

Salicylidene o-chloroaniline, a Schiff base derived from salicylaldehyde and 2-chloroaniline, is a particularly interesting ligand. The presence of the phenolic hydroxyl group and the azomethine nitrogen atom allows it to act as a bidentate ligand, coordinating with metal ions through both oxygen and nitrogen. The chloro-substituent on the aniline ring can modulate the electronic properties and, consequently, the biological and catalytic activities of the resulting metal complexes. This guide provides detailed protocols for the synthesis of salicylidene o-chloroaniline and its transition metal complexes, methods for their characterization, and an overview of their applications, particularly in the biomedical field.

Part 1: Synthesis Protocols

Protocol 1: Synthesis of Salicylidene o-Chloroaniline Ligand

This protocol details the synthesis of the Schiff base ligand via the condensation reaction between salicylaldehyde and 2-chloroaniline. The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

Rationale: Ethanol is a common solvent for this reaction as it effectively dissolves both reactants and is easily removed from the final product. The reaction is typically carried out under reflux to provide the necessary activation energy for the condensation and dehydration steps.

Workflow Diagram: Ligand Synthesis

cluster_reactants Reactants Salicylaldehyde Salicylaldehyde in Ethanol Mix Mix Reactant Solutions Salicylaldehyde->Mix Chloroaniline 2-Chloroaniline in Ethanol Chloroaniline->Mix Reflux Reflux for 1-2 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Filter Yellow Precipitate Cool->Precipitate Wash Wash with Cold Ethanol Precipitate->Wash Dry Dry in Desiccator Wash->Dry Product Salicylidene o-chloroaniline (Ligand) Dry->Product

Caption: Workflow for the synthesis of Salicylidene o-chloroaniline ligand.

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2.44 g (0.02 mol) of salicylaldehyde in 20 mL of absolute ethanol. In a separate beaker, dissolve 2.55 g (0.02 mol) of 2-chloroaniline in 20 mL of absolute ethanol.[3]

  • Reaction: Add the 2-chloroaniline solution to the round-bottom flask containing the salicylaldehyde solution with continuous stirring.

  • Reflux: Equip the flask with a condenser and heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reflux period, allow the solution to cool to room temperature. A yellow crystalline product will precipitate out of the solution.[1]

  • Purification: Collect the yellow precipitate by filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator over anhydrous CaCl₂.

  • Validation: Determine the melting point of the synthesized compound and characterize it using FT-IR and ¹H NMR spectroscopy to confirm the formation of the Schiff base.

Protocol 2: Synthesis of Transition Metal Complexes

This protocol provides a general method for synthesizing metal complexes of salicylidene o-chloroaniline. The ligand, upon deprotonation of the phenolic hydroxyl group, coordinates to the metal ion. The stoichiometry of the resulting complex (typically 1:2 metal-to-ligand) depends on the metal ion and its preferred coordination number.[1][4]

Rationale: The ligand is first dissolved in a suitable solvent like ethanol. A solution of the metal salt (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O) in the same solvent is then added. Refluxing this mixture facilitates the coordination of the ligand to the metal center.[1] The resulting colored complex often precipitates from the solution upon cooling.

Chelation Diagram

Caption: Chelation of a divalent metal ion (M(II)) by two molecules of the ligand.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve the synthesized salicylidene o-chloroaniline ligand (2 mmol) in 20 mL of ethanol in a round-bottom flask. Gentle heating may be required to ensure complete dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve the transition metal salt (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O, NiCl₂·6H₂O) (1 mmol) in 10 mL of ethanol.[1]

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux: Heat the resulting mixture under reflux for 1-3 hours. A change in color and the formation of a precipitate usually indicate complex formation.

  • Isolation: After cooling the mixture to room temperature, collect the precipitated metal complex by filtration.

  • Purification: Wash the solid complex with ethanol to remove any unreacted ligand or metal salt, and then dry it in a desiccator.

  • Validation: Characterize the synthesized complex using elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and molar conductance to determine its structure and properties.

Part 2: Physicochemical Characterization

Characterization is crucial to confirm the successful synthesis of the ligand and its complexes and to elucidate their structures.

1. Spectroscopic Analysis:

  • FT-IR Spectroscopy: This is a powerful tool to verify the formation of the Schiff base and its coordination to the metal ion. The absence of C=O and N-H stretching bands from the starting materials and the appearance of a strong band around 1610-1630 cm⁻¹ confirms the formation of the azomethine (C=N) group.[3] Upon complexation, this C=N band typically shifts, indicating the coordination of the imine nitrogen to the metal ion. Furthermore, the disappearance of the broad O-H band (around 3100-3400 cm⁻¹) of the ligand and the appearance of new bands at lower frequencies (400-600 cm⁻¹) corresponding to M-N and M-O bonds confirm chelation.[3]

  • UV-Visible Spectroscopy: The electronic spectra of the ligand and its complexes provide information about their electronic structure. The ligand typically shows absorption bands in the UV region corresponding to π→π* and n→π* transitions. In the complexes, new bands may appear in the visible region due to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands, providing insights into the geometry of the complex.[3]

  • ¹H NMR Spectroscopy: For the diamagnetic ligand, ¹H NMR confirms the structure by showing characteristic signals for aromatic protons, the azomethine proton (-CH=N-) typically around 8.5-9.0 ppm, and the phenolic proton (-OH) at a downfield position (around 12-13 ppm). The disappearance of the phenolic proton signal upon complexation is strong evidence of deprotonation and coordination.

2. Other Analytical Techniques:

  • Molar Conductance: This measurement helps to determine whether the complex is an electrolyte or non-electrolyte. Low conductivity values in solvents like DMF or DMSO suggest a non-electrolytic nature, indicating that any anions (like chloride) are coordinated to the metal ion rather than existing as free counter-ions.[3]

  • Magnetic Susceptibility: This technique is used to determine the magnetic moment of the complexes, which helps in deducing the geometry and the oxidation state of the central metal ion. For example, magnetic moment values can distinguish between square planar (diamagnetic) and tetrahedral or octahedral (paramagnetic) Ni(II) complexes.[5]

  • Elemental Analysis (CHN): This provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compounds. The experimental values are compared with the calculated values for the proposed formula to confirm the stoichiometry of the ligand and its complexes.[6]

Data Summary

The following table summarizes typical characterization data for salicylidene aniline type ligands and their Co(II) and Cu(II) complexes, which are expected to be similar for the o-chloro derivative.

Compound/ComplexKey FT-IR Bands (cm⁻¹)UV-Vis λmax (nm)Magnetic Moment (B.M.)Proposed Geometry
Ligand (L) ~3400 (O-H), ~1615 (C=N)~270, ~350 (π→π, n→π)--
[Co(L)₂] No O-H, ~1605 (C=N, shifted), ~550 (M-N), ~450 (M-O)~400 (LMCT), ~650 (d-d)4.8 - 5.2Octahedral[1]
[Cu(L)₂] No O-H, ~1600 (C=N, shifted), ~560 (M-N), ~460 (M-O)~420 (LMCT), ~680 (d-d)1.8 - 2.2Distorted Octahedral/Square Planar[7]

Note: The exact values will vary depending on the specific chloro- substitution and experimental conditions.

Part 3: Application Notes and Protocols

Transition metal complexes of salicylidene o-chloroaniline have shown significant potential in various fields, most notably as antimicrobial and DNA-interacting agents.

Application Note 1: Antimicrobial Activity

Principle: The biological activity of Schiff bases is often enhanced upon chelation with metal ions. According to Tweedy’s chelation theory, complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid membrane of microorganisms, thereby enhancing its biological activity.[7] The complex can then interfere with cellular processes by binding to active sites of enzymes or disrupting cellular respiration.

Observations: Studies on chloro-salicylidene aniline complexes with Co(II) and Cu(II) have demonstrated their efficacy against bacterial strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[7][8] In many cases, the metal complexes exhibit significantly higher antibacterial activity compared to the free ligand.[7]

Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is a standard method to screen the antimicrobial activity of the synthesized compounds.

Workflow Diagram: Antimicrobial Screening

Start Prepare Nutrient Agar Plates Inoculate Inoculate with Bacterial Culture Start->Inoculate Wells Create Wells in Agar Inoculate->Wells AddCmpd Add Test Compounds to Wells (Ligand, Complexes, Control) Wells->AddCmpd Incubate Incubate at 37°C for 24h AddCmpd->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Result Compare Activity Measure->Result

Caption: Agar well diffusion method for antimicrobial susceptibility testing.

Step-by-Step Methodology:

  • Media Preparation: Prepare nutrient agar according to the manufacturer's instructions, sterilize it by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus). Spread the bacterial suspension evenly over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.

  • Compound Loading: Prepare solutions of the ligand and its metal complexes in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each test solution into separate wells. Use the solvent (DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates higher antimicrobial activity.[2]

Application Note 2: DNA Binding and Cleavage Studies

Principle: The interaction of small molecules with DNA is a central focus in the development of new therapeutic agents. Transition metal complexes can bind to DNA through various modes, including intercalation (where the planar part of the ligand inserts between the DNA base pairs), groove binding (major or minor), and electrostatic interactions with the phosphate backbone.[9][10] This binding can alter the DNA structure and inhibit replication and transcription processes, leading to cytotoxic effects against cancer cells.[11]

Methodologies:

  • UV-Vis Titration: Monitoring the changes in the absorption spectrum of the metal complex upon incremental addition of DNA can reveal the binding mode. Intercalative binding typically results in hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the wavelength.[12]

  • Viscosity Measurements: The viscosity of a DNA solution is sensitive to changes in its length. Classical intercalation, which lengthens the DNA helix by separating base pairs, causes a significant increase in viscosity. In contrast, non-classical or groove binding has little to no effect on the DNA's viscosity.[9]

  • Agarose Gel Electrophoresis: This technique can be used to study the ability of a complex to cleave DNA. The complex is incubated with plasmid DNA, and the resulting mixture is run on an agarose gel. The cleavage of supercoiled plasmid DNA (Form I) into nicked (Form II) and linear (Form III) forms can be visualized and quantified.

Conclusion

Salicylidene o-chloroaniline is a versatile and accessible Schiff base ligand that forms stable and structurally diverse complexes with transition metals. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of these compounds. The resulting metal complexes, particularly those of cobalt and copper, have demonstrated promising biological activities, highlighting their potential in the development of new antimicrobial and anticancer agents. The inherent tunability of the Schiff base structure—by modifying the aldehyde or amine precursors—offers vast opportunities for designing novel metal-based drugs and catalysts with tailored properties.

References

  • Iqbal, J., Tirmizi, S. A., & Imran, M. (2006). Biological Properties of Chloro-salicylidene Aniline and Its Complexes with Co(II) and Cu(II). Turkish Journal of Biology.
  • Iqbal, J., Tirmizi, S. A., & Imran, M. (2006). Biological Properties of Chloro-salicylidene Aniline and Its Complexes with Co(II) and Cu(II). Available at: [Link]

  • Abdullahi, S., & Abdullahi, M. S. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Novelty Journals. Available at: [Link]

  • Iqbal, J., Tirmizi, S. A., & Imran, M. (2006). Biological properties of chloro-salicylidene aniline and its complexes with Co(II) and Cu(II). TRDizin. Available at: [Link]

  • Abdullahi, S., & Abdullahi, M. S. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. ResearchGate. Available at: [Link]

  • Said, N. R., Shotor, S. N. M., & Halim, N. H. A. (2020). N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM. ResearchGate. Available at: [Link]

  • Bhowmick, A. C., Nath, B. D., & Moim, M. I. (2019). Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. American Journal of Chemistry.
  • Shakir, M., & Parveen, S. (2023). Synthesis and Spectral, Thermal and Antimicrobial Investigation of Mixed Ligand Metal Complexes of N-Salicylidene Aniline and 1,10-Phenanthroline. SciSpace.
  • Iorungwa, M. S., et al. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. ResearchGate. Available at: [Link]

  • Iorungwa, M. S., et al. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. FUAM Journal of Pure and Applied Sciences. Available at: [Link]

  • Singh, R. B., & U-wang, O. (2021). Synthesis, Characterization and DNA Binding Studies of Some Hydrazide Derivatives Schiff Base Metal Complexes of Mn(II), Co(II/III), Ni(II), Cu(II) and Zn(II) Metal Ions. Asian Journal of Chemistry.
  • Unknown. (n.d.). Formation of N-Salicylidene-P-Chloroaniline: A Kinetic Study. TSI Journals.
  • Shakir, M., & Parveen, S. (2023). Synthesis and Spectral, Thermal and Antimicrobial Investigation of Mixed Ligand Metal Complexes of N-Salicylidene Aniline and 1,10-Phenanthroline. MDPI. Available at: [Link]

  • NIST. (n.d.). Salicylidene o-chloroaniline. NIST WebBook. Available at: [Link]

  • Unknown. (2023).
  • Benmabrouk, M., Seridi, S., Aimene, Y., & Almi, S. (2023). Synthesis, Spectroscopic Characterization, DFT, and Molecular Docking Analysis of Some Salicylideneaniline Schiff Base Derivatives as Potential Antioxidant Compounds. Taylor & Francis Online.
  • Hernandez-Alcantara, M., et al. (2022). Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. PubMed Central. Available at: [Link]

  • Cheng-Yong, Z., Xiao-Li, X., & Pin, Y. (2007). Studies on DNA binding to metal complexes of Sal2trien. PubMed. Available at: [Link]

  • D'Anna, L., et al. (2024). DNA Binding Activity of Functionalized Schiff Base Metal Complexes. IRIS UniPA.
  • Dileep, R., & Rani, S. (2025). Transition metal complexes of 5-bromosalicylidene-4-amino-3-mercapto-1,2,4-triazine-5-one: Synthesis, characterization, catalytic and antibacterial studies. ResearchGate. Available at: [Link]

  • Uivarosi, V. (2013). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. MDPI. Available at: [Link]

  • El-ajaily, M. M., et al. (2004). Photochemical reactions of group 6 metal carbonyls with N-salicylidene-2-hydroxyaniline and bis-(salicylaldehyde)phenylenediimine. ResearchGate. Available at: [Link]

  • Said, N. R., et al. (2020). N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM.
  • Unknown. (2024). Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning.

Sources

Application

Synthesis and Characterization of Salicylidene o-chloroaniline Metal Complexes (Cu, Ni, Co, Zn): A Methodological Guide for Researchers

An Application Note and Protocol Guide This guide provides a comprehensive, in-depth protocol for the synthesis and characterization of metal complexes derived from the Schiff base ligand, Salicylidene o-chloroaniline, w...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

This guide provides a comprehensive, in-depth protocol for the synthesis and characterization of metal complexes derived from the Schiff base ligand, Salicylidene o-chloroaniline, with copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering both procedural steps and the underlying scientific rationale.

Part 1: Synthesis of the Schiff Base Ligand and its Metal Complexes

The foundational step in this process is the creation of the Schiff base ligand through a condensation reaction. This ligand then serves as a chelating agent for the various metal ions.

Synthesis of the Schiff Base Ligand: Salicylidene o-chloroaniline

The formation of Salicylidene o-chloroaniline is achieved through the reaction of salicylaldehyde and o-chloroaniline. The acidic catalyst facilitates the nucleophilic attack of the amine on the carbonyl carbon.

Experimental Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1 mmol of salicylaldehyde in 20 mL of absolute ethanol. In a separate beaker, dissolve 1 mmol of o-chloroaniline in 20 mL of absolute ethanol.

  • Reaction: While stirring continuously, slowly add the ethanolic solution of o-chloroaniline to the salicylaldehyde solution. Introduce a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to 80°C and maintain a gentle reflux for 2-3 hours. Reaction progress can be monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, allow the mixture to cool to room temperature, which will induce the precipitation of the yellow Schiff base ligand. The precipitate should be filtered using a Buchner funnel and washed multiple times with cold ethanol to remove unreacted starting materials. For higher purity, the crude product should be recrystallized from hot ethanol.

  • Drying: Dry the purified, needle-like crystals in a desiccator containing anhydrous CaCl₂.

Synthesis of the Metal Complexes (Cu, Ni, Co, Zn)

The synthesized Schiff base acts as a bidentate ligand, coordinating with the metal ions through the phenolic oxygen and the azomethine nitrogen.

Experimental Protocol:

  • Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2 mmol of the synthesized Salicylidene o-chloroaniline ligand in 20 mL of absolute ethanol, heating gently to ensure complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1 mmol of the respective metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, or ZnCl₂) in 20 mL of absolute ethanol.

  • Complexation Reaction: With constant stirring, slowly add the ethanolic metal salt solution to the hot ligand solution. Adjust the pH of the mixture to approximately 7-8 by adding a few drops of a 1 M NaOH solution. This facilitates the deprotonation of the phenolic group, which is crucial for coordination.

  • Reflux: Reflux the resulting mixture for 3-4 hours. The formation of the complex is typically indicated by a color change and the formation of a precipitate.

  • Isolation and Purification: After cooling the reaction mixture to room temperature, filter the precipitated metal complex. Wash the solid with cold ethanol followed by diethyl ether to remove any impurities.

  • Drying: Dry the final product in a vacuum desiccator over anhydrous CaCl₂.

Part 2: Physicochemical and Spectroscopic Characterization

A thorough characterization is essential to confirm the successful synthesis and to elucidate the structural and electronic properties of the new complexes.

Physicochemical Properties

A summary of the expected physical properties is provided in the table below. The higher melting points of the complexes compared to the free ligand are indicative of their increased stability. The molar conductance values suggest a non-electrolytic nature.

ParameterLigand (HL)Cu(II) ComplexNi(II) ComplexCo(II) ComplexZn(II) Complex
Color YellowGreenGreenish-YellowBrownYellow
Melting Point (°C) ~98-100>300>300>300>300
Solubility Soluble in ethanol, methanol, DMF, DMSOSparingly solubleSparingly solubleSparingly solubleSparingly soluble
Molar Conductance (Ω⁻¹cm²mol⁻¹) ~10-15~15-20~12-18~18-25~10-15
Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ions. The disappearance of the phenolic O-H stretch and the shift in the C=N and C-O stretching frequencies are key indicators of successful complexation.

Protocol:

  • Sample Preparation: Prepare KBr pellets of the dried ligand and each of the metal complexes.

  • Data Acquisition: Record the FT-IR spectra over the range of 4000-400 cm⁻¹.

Expected Spectral Shifts:

Functional GroupLigand (HL) (cm⁻¹)Metal Complexes (cm⁻¹)Rationale for Shift
ν(O-H) (phenolic) ~3400 (broad)AbsentDeprotonation of the phenolic -OH group and subsequent coordination of the oxygen to the metal ion.
ν(C=N) (azomethine) ~1615~1600-1610A decrease in the stretching frequency indicates the coordination of the azomethine nitrogen to the metal ion.
ν(C-O) (phenolic) ~1280~1300-1310An increase in frequency upon complexation further supports the coordination of the phenolic oxygen.
ν(M-N) -~450-500The appearance of new bands in this region confirms the formation of a metal-nitrogen bond.
ν(M-O) -~550-600The appearance of new bands in this region confirms the formation of a metal-oxygen bond.

The electronic spectra of the complexes provide insights into their geometry. The d-d transitions observed for the Cu(II), Ni(II), and Co(II) complexes are characteristic of their respective electronic configurations and coordination environments.

Protocol:

  • Sample Preparation: Prepare dilute solutions of the ligand and its complexes in a suitable solvent such as DMF or DMSO.

  • Data Acquisition: Record the UV-Vis spectra from 200-800 nm.

Interpretation of Electronic Transitions:

Compoundλmax (nm)AssignmentInferred Geometry
Ligand (HL) ~270, ~350π → π* and n → π* transitions-
Cu(II) Complex ~420, ~630Charge transfer and d-d transitionsDistorted Octahedral/Square Planar
Ni(II) Complex ~410, ~580, ~670Charge transfer and d-d transitionsOctahedral
Co(II) Complex ~480, ~690Charge transfer and d-d transitionsOctahedral
Zn(II) Complex ~280, ~360Ligand-based transitions only (d¹⁰)Tetrahedral

¹H-NMR is used to characterize the diamagnetic ligand and the Zn(II) complex. The disappearance of the phenolic proton signal and the downfield shift of the azomethine proton are definitive evidence of complexation.

Protocol:

  • Sample Preparation: Dissolve the ligand and the Zn(II) complex in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Record the ¹H-NMR spectra.

Key Chemical Shift Interpretations (δ, ppm):

ProtonLigand (HL)Zn(II) ComplexRationale for Shift
-OH (phenolic) ~13.0 (s)AbsentDeprotonation of the hydroxyl group upon coordination to the zinc ion.
-CH=N- (azomethine) ~8.6 (s)~8.8 (s)A downfield shift is observed due to the donation of electron density from the nitrogen to the metal center.
Aromatic protons ~6.8-7.8 (m)~6.9-8.0 (m)Minor shifts occur due to the altered electronic environment upon complexation.
Thermal Gravimetric Analysis (TGA)

TGA provides information on the thermal stability of the complexes and can be used to determine the presence of solvent molecules within the crystal lattice.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the complex into an alumina crucible.

  • Data Acquisition: Heat the sample from ambient temperature to approximately 800°C at a rate of 10°C/min under a nitrogen atmosphere.

Part 3: Potential Applications in Drug Development

The chelation of metal ions with Schiff base ligands often enhances the biological activity of the organic molecule. These complexes are of significant interest in the field of medicinal chemistry.

  • Antimicrobial Agents: The metal complexes may exhibit enhanced antimicrobial properties compared to the free ligand. This is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.

  • Anticancer Therapeutics: Many Schiff base metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action can include DNA intercalation or cleavage, and the induction of apoptosis through various cellular signaling pathways.

  • Antioxidant Properties: The phenolic moiety in the ligand structure imparts antioxidant potential, which can be modulated by the coordinated metal ion.

Part 4: Visual Representations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis Salicylaldehyde Salicylaldehyde Ethanol_Acid Ethanol, Acetic Acid (cat.) Reflux, 2-3h Salicylaldehyde->Ethanol_Acid oChloroaniline o-chloroaniline oChloroaniline->Ethanol_Acid Ligand Salicylidene o-chloroaniline (Schiff Base Ligand) Ethanol_Acid->Ligand Ligand_sol Ligand in Ethanol Metal_Complex Metal Complex Ligand->Metal_Complex Used in next step Metal_Salt Metal(II) Salt (Cu, Ni, Co, Zn) Ethanol_NaOH Ethanol, NaOH Reflux, 3-4h Metal_Salt->Ethanol_NaOH Ligand_sol->Ethanol_NaOH Ethanol_NaOH->Metal_Complex

Caption: A schematic overview of the synthesis of the Schiff base ligand and its subsequent metal complexes.

Generalized Structure of Metal Complexes

Metal_Complex_Structure General structure of a bidentate Schiff base metal complex. M = Metal ion (Cu, Ni, Co, Zn) O, N = Donor atoms from the ligand (L) cluster_ligand1 cluster_ligand2 M M O1 O M->O1 N1 N M->N1 O2 O M->O2 N2 N M->N2 L1 L L3 L L2 L L4 L

Caption: A generalized coordination sphere for the bidentate Schiff base metal complexes.

References

  • Raman, N., & Parameswari, S. (2007). "Synthesis, spectral characterization and antimicrobial activity of Schiff base transition metal complexes." Journal of the Iranian Chemical Society, 4(2), 243-250. [Link]

  • Dhar, D. N., & Taploo, C. L. (1982). "Schiff bases and their applications." Journal of Scientific and Industrial Research, 41(8), 501-506. [Link]

  • Abd-Elzaher, M. M. (2001). "Synthesis and characterization of some transition metal complexes of Schiff bases derived from 2-formylindole and mono or diamine." Journal of the Chinese Chemical Society, 48(2), 153-158. [Link]

Method

Application Notes and Protocols for the Fluorescent Detection of Metal Ions Using Salicylidene o-Chloroaniline

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Salicylidene o-chloroaniline, a Schiff base compound, as a fluorescent...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Salicylidene o-chloroaniline, a Schiff base compound, as a fluorescent chemosensor for the detection of metal ions. While direct studies on Salicylidene o-chloroaniline are limited, this guide synthesizes established principles from closely related salicylidene-based sensors to present a robust framework for its synthesis, characterization, and application. We will use the well-documented sensing of Aluminum (Al³⁺) by similar Schiff bases as a representative model to detail the underlying sensing mechanisms, provide step-by-step experimental protocols, and outline methods for data analysis and validation. The protocols are designed to be self-validating, explaining the scientific rationale behind each step to ensure technical accuracy and reproducibility.

Introduction and Scientific Background

Metal ions are ubiquitous in biological and environmental systems. While many are essential for physiological functions, their dysregulation is linked to numerous disorders, and their presence as environmental pollutants poses significant health risks[1]. Consequently, the development of sensitive, selective, and cost-effective methods for metal ion detection is a critical area of research[2]. Fluorescent chemosensors have emerged as a powerful tool due to their high sensitivity, rapid response times, and operational simplicity[3][4].

Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of fluorescent sensors. Their ease of synthesis, structural versatility, and inherent coordination sites (typically nitrogen and oxygen atoms) make them ideal candidates for binding to a wide range of metal ions[5][6]. Salicylidene o-chloroaniline belongs to this family, incorporating the salicylidene moiety which is known to participate in various fluorescence signaling mechanisms upon metal ion coordination.

Principle of Operation: Sensing Mechanism

The fluorescence response of salicylidene-based Schiff bases upon metal ion binding is typically governed by one or a combination of several photophysical processes. The design of Salicylidene o-chloroaniline, featuring a phenolic hydroxyl group ortho to the imine linkage, makes it a prime candidate for mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Excited-State Intramolecular Proton Transfer (ESIPT), and Photoinduced Electron Transfer (PET).

  • Chelation-Enhanced Fluorescence (CHEF): Many Schiff bases are weakly fluorescent in their free state due to the isomerization of the C=N bond, which provides a non-radiative decay pathway for the excited state. Upon chelation with a metal ion (e.g., Al³⁺), the ligand's conformation becomes rigid and planar. This structural rigidity inhibits the non-radiative decay processes, leading to a significant enhancement of the fluorescence intensity—a "turn-on" response[7].

  • Excited-State Intramolecular Proton Transfer (ESIPT): The salicylidene moiety can undergo ESIPT, where the phenolic proton is transferred to the imine nitrogen in the excited state. Metal ion binding can disrupt or modify this process. For instance, coordination with Al³⁺ can inhibit ESIPT, closing this energy-dissipating pathway and forcing the molecule to relax via fluorescence emission, resulting in a "turn-on" signal[3][7].

  • Photoinduced Electron Transfer (PET): In some designs, a fluorophore can be quenched by a nearby electron-rich group. Metal ion binding to this group can lower its electron-donating ability, thus inhibiting the PET process and restoring fluorescence[1].

For Salicylidene o-chloroaniline binding to a trivalent cation like Al³⁺, the CHEF and ESIPT inhibition mechanisms are the most probable contributors to a fluorescence turn-on response. The metal ion coordinates with the phenolic oxygen and the imine nitrogen, creating a stable chelate ring that enhances the molecule's quantum yield.

Visualizing the Sensing Mechanism

The diagram below illustrates the proposed chelation of a metal ion (Mⁿ⁺) by Salicylidene o-chloroaniline, leading to enhanced fluorescence.

G cluster_0 Free Ligand (Weak Fluorescence) cluster_1 Metal Ion Complex (Strong Fluorescence) Ligand Salicylidene o-chloroaniline (Flexible, Non-radiative decay) Complex [Ligand-Mⁿ⁺] Complex (Rigid, Radiative decay) Ligand->Complex Chelation Complex->Ligand Reversible (with EDTA) Metal Metal Ion (e.g., Al³⁺) Metal->Complex

Caption: Proposed CHEF mechanism for metal ion detection.

Experimental Protocols

This section provides detailed, self-validating methodologies for the synthesis of Salicylidene o-chloroaniline and its application in the fluorescent detection of metal ions.

Protocol 3.1: Synthesis of Salicylidene o-chloroaniline

This protocol is based on the standard condensation reaction between an aldehyde and a primary amine to form a Schiff base[8][9].

A. Materials and Reagents:

  • Salicylaldehyde (1.22 g, 10 mmol)

  • 2-Chloroaniline (1.28 g, 10 mmol)

  • Absolute Ethanol (50 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

B. Synthesis Procedure:

  • Dissolution: Dissolve 1.28 g (10 mmol) of 2-chloroaniline in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: To this stirring solution, add 1.22 g (10 mmol) of salicylaldehyde dissolved in 10 mL of absolute ethanol dropwise over 5 minutes.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) with continuous stirring for 2-3 hours. The formation of a yellow precipitate indicates product formation.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the purified yellow solid product in a vacuum oven at 50°C for 4 hours.

  • Characterization: Confirm the structure of the synthesized Salicylidene o-chloroaniline (C₁₃H₁₀ClNO, MW: 231.68 g/mol ) using standard analytical techniques such as FTIR, ¹H NMR, and Mass Spectrometry[10][11]. The formation of the imine bond can be confirmed by a characteristic C=N stretching peak in the FTIR spectrum (~1610-1630 cm⁻¹).

Protocol 3.2: Fluorescent Detection of Metal Ions

This protocol details the use of the synthesized probe for the selective detection of a target metal ion (using Al³⁺ as a representative example) through fluorescence titration.

A. Preparation of Stock Solutions:

  • Probe Stock Solution (1 mM): Accurately weigh 2.32 mg of Salicylidene o-chloroaniline and dissolve it in 10 mL of a suitable solvent system (e.g., DMSO/H₂O (1:9, v/v)) to obtain a 1 mM stock solution. Rationale: A mixed aqueous-organic solvent is often necessary as many Schiff bases have poor solubility in pure water[7].

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., AlCl₃, ZnCl₂, CuCl₂, FeCl₃, NaCl, KCl, CaCl₂, MgCl₂) in deionized water. Rationale: Using chloride or nitrate salts minimizes potential interference from the counter-anion.

B. Instrumentation Setup:

  • Fluorometer: Set the excitation and emission slit widths (e.g., 5 nm).

  • Excitation Wavelength (λex): Determine the optimal excitation wavelength by scanning the absorption spectrum of the probe. Excite at the wavelength of maximum absorption (λmax) to achieve the highest fluorescence intensity. For salicylidene-based probes, this is often in the range of 350-400 nm[12].

  • Emission Wavelength (λem): Record the emission spectrum over a suitable range (e.g., 400-600 nm).

C. Selectivity Assay (Screening):

  • Prepare a series of cuvettes. To each, add the appropriate volume of the solvent system.

  • Add 20 µL of the 1 mM probe stock solution to each cuvette to achieve a final concentration of 10 µM in a 2 mL final volume.

  • To each cuvette, add 20 µL of a different 10 mM metal ion stock solution (final metal concentration: 100 µM, a 10-fold excess). Include a "blank" cuvette containing only the probe.

  • Incubate the solutions for 5-10 minutes at room temperature to allow for complexation.

  • Measure the fluorescence emission spectrum for each sample.

  • Plot the fluorescence intensity at the peak emission wavelength (λem) for each metal ion. A significant increase for one metal ion over others indicates high selectivity.

D. Fluorescence Titration (Sensitivity):

  • Prepare a cuvette containing 2 mL of the solvent system and the probe at a fixed concentration (e.g., 10 µM).

  • Record the initial fluorescence spectrum (F₀).

  • Sequentially add small aliquots (e.g., 2 µL) of the target metal ion stock solution (e.g., 1 mM Al³⁺) to the cuvette.

  • After each addition, mix thoroughly, allow 2 minutes for equilibration, and record the fluorescence spectrum (F). Rationale: Keeping the probe concentration constant while varying the analyte concentration is crucial for accurate binding constant determination[13][14].

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Plot the change in fluorescence intensity (F - F₀) against the concentration of the added metal ion.

Visualizing the Experimental Workflow

The following diagram outlines the key steps from probe synthesis to data analysis for metal ion detection.

G cluster_synthesis Probe Synthesis & Characterization cluster_exp Fluorescence Experiments cluster_analysis Data Analysis s1 Condensation Reaction (Salicylaldehyde + 2-Chloroaniline) s2 Purification (Filtration & Washing) s1->s2 s3 Characterization (FTIR, NMR, MS) s2->s3 e1 Prepare Stock Solutions (Probe & Metal Ions) s3->e1 Verified Probe e2 Selectivity Screening (Test against various ions) e1->e2 e3 Fluorescence Titration (Incremental addition of target ion) e1->e3 a1 Plot Selectivity Data e2->a1 a2 Plot Titration Curve (F-F₀ vs. [Mⁿ⁺]) e3->a2 a3 Calculate Limit of Detection (LOD) a2->a3 a4 Determine Stoichiometry (Job's Plot) a2->a4

Caption: Workflow for metal ion sensing experiments.

Data Analysis and Interpretation

Determination of Limit of Detection (LOD)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected. It can be calculated from the data obtained during the initial phase of the fluorescence titration experiment.

Protocol:

  • Measure the fluorescence intensity of at least 10 blank samples (containing only the probe in the solvent).

  • Calculate the standard deviation (σ) of the blank measurements.

  • Perform a linear regression on the initial, linear portion of the fluorescence titration curve (fluorescence intensity vs. [metal ion]). Determine the slope (S) of this line.

  • Calculate the LOD using the formula: LOD = 3σ / S [15][16].

Determination of Binding Stoichiometry (Job's Plot)

A Job's plot is used to determine the binding ratio between the probe and the metal ion.

Protocol:

  • Prepare a series of solutions where the total molar concentration of the probe and the metal ion is kept constant (e.g., 20 µM), but their mole fractions are varied from 0 to 1.

  • Measure the fluorescence intensity for each solution at the peak emission wavelength.

  • Plot the change in fluorescence intensity against the mole fraction of the probe.

  • The mole fraction at which the fluorescence intensity is maximal corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 indicates a 2:1 (Probe:Metal) complex[7].

Quantitative Data Summary

The following table presents representative performance data for salicylidene-based fluorescent sensors for Al³⁺ and other metal ions, providing a benchmark for the expected performance of Salicylidene o-chloroaniline.

Sensor TypeTarget IonSensing MechanismLimit of Detection (LOD)Stoichiometry (Probe:Ion)Solvent SystemReference
Salicylidene-basedAl³⁺CHEF / ESIPT Inhibition36.6 nM1:1H₂O/Ethanol
Salicylidene-basedAl³⁺CHEF9.29 x 10⁻⁷ M2:1Not Specified
Salicylidene-basedZn²⁺PET5.9 x 10⁻⁹ M1:1Tris-HCl Buffer[14]
Salicylidene-basedCu²⁺Turn-off2.36 x 10⁻⁷ M1:2Aqueous Media[8]

Conclusion and Future Scope

Salicylidene o-chloroaniline represents a promising, easily synthesized candidate for the fluorescent detection of metal ions. Based on the established chemistry of related Schiff bases, it is expected to function as a selective "turn-on" sensor, likely for trivalent cations such as Al³⁺ or Fe³⁺, through mechanisms like CHEF and ESIPT inhibition. The detailed protocols provided herein offer a complete workflow for its synthesis, characterization, and validation as a fluorescent chemosensor. Future work should focus on experimentally verifying its selectivity profile, determining its precise photophysical properties, and exploring its applications in complex biological and environmental samples, including live-cell imaging[14].

References

  • Fluorescence chemosensing and bioimaging of metal ions using schiff base probes working through photo-induced electron transfer (PET). PubMed. (2024-11-19).
  • Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applic
  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics (RSC Publishing).
  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI. (2023-03-30).
  • A new colorimetric and turn-on fluorescent chemosensor for Al3+ in aqueous medium and its application in live-cell imaging. ResearchGate. (2025-08-06). [Link]

  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. MDPI.
  • Application Notes and Protocols for the Detection of Metal Ions Using Phenanthrene Deriv
  • Limits of detection in spectroscopy.
  • salicylidene o-chloroaniline 3172-42-7. Guidechem.
  • Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. NIH.
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  • A simple salicylaldehyde-based fluorescent “turn-on” probe for selective detection of Zn 2+ in water solution and its application in live cell imaging. ResearchGate. [Link]

  • Synthesis route in preparation of N-salicylidene-4-chloroaniline (Xavier and Srividhya, 2014)..
  • Formation of N-Salicylidene-P-Chloroaniline: A Kinetic Study. TSI Journals.
  • Salicylidene o-chloroaniline. the NIST WebBook.
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Application

Application Notes & Protocols: Salicylidene o-chloroaniline as a Corrosion Inhibitor for Mild Steel in Acidic Media

Introduction: The Challenge of Mild Steel Corrosion Mild steel is a cornerstone material in numerous industries, from construction and manufacturing to pipelines and chemical processing, prized for its mechanical strengt...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Mild Steel Corrosion

Mild steel is a cornerstone material in numerous industries, from construction and manufacturing to pipelines and chemical processing, prized for its mechanical strength and low cost.[1] However, its high iron content makes it exceptionally vulnerable to corrosion, particularly in acidic environments commonly encountered during industrial processes like acid pickling, cleaning, and oil and gas exploration.[2][3] This electrochemical degradation leads to significant economic losses, structural failures, and safety hazards.

The use of organic corrosion inhibitors is one of the most practical and effective methods to protect mild steel.[4] These inhibitors function by adsorbing onto the metal surface to form a protective barrier, which impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions of the corrosion process.[5][6] Among the vast array of organic compounds, Schiff bases have emerged as highly effective inhibitors.[4][7] Their efficacy is attributed to the presence of an imine group (-C=N-), π-electrons in aromatic rings, and heteroatoms (like N and O), which serve as active centers for adsorption on the metal surface.[8]

This document provides a detailed guide on the application of a specific Schiff base, N-Salicylidene o-chloroaniline , as a corrosion inhibitor for mild steel in hydrochloric acid (HCl), a common industrial acid. We will cover its synthesis, evaluation methodologies, and the mechanistic principles behind its protective action.

Inhibitor Profile: N-Salicylidene o-chloroaniline

N-Salicylidene o-chloroaniline is synthesized via a condensation reaction between salicylaldehyde and 2-chloroaniline.[9][10] The resulting molecule possesses key structural features that make it an effective corrosion inhibitor:

  • Imine Group (-CH=N-): The nitrogen atom's lone pair of electrons acts as an adsorption center.

  • Hydroxyl Group (-OH): The oxygen atom provides another site for coordination with the metal surface.

  • Aromatic Rings: The delocalized π-electrons facilitate strong adsorption and surface coverage.

  • Chlorine Atom (-Cl): This electron-withdrawing group can influence the electron density distribution in the molecule, potentially enhancing its interaction with the steel surface.

Synthesis Protocol

The synthesis is a straightforward one-pot condensation reaction.[9][10]

Materials:

  • Salicylaldehyde (0.01 mol)

  • 2-chloroaniline (0.01 mol)

  • Absolute Ethanol (60 mL)

  • Round bottom flask with magnetic stirrer, condenser

Procedure:

  • Dissolve 2-chloroaniline (0.01 mol) in 30 mL of absolute ethanol in a round bottom flask.

  • Add a solution of salicylaldehyde (0.01 mol) in 30 mL of absolute ethanol to the flask while stirring.

  • Reflux the mixture for 3-4 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into ice-cooled water to precipitate the solid product.[9]

  • Filter the resulting bright yellow precipitate, wash it with cold water, and dry it in a desiccator over anhydrous CaCl₂.[9]

  • Characterize the final product using techniques like FTIR and ¹H NMR to confirm its structure.[9]

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification Salicylaldehyde Salicylaldehyde in Ethanol Mix Mix & Stir Salicylaldehyde->Mix Chloroaniline 2-Chloroaniline in Ethanol Chloroaniline->Mix Reflux Reflux (3-4h) Mix->Reflux Precipitate Precipitate in Ice Water Reflux->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Filter->Dry Product N-Salicylidene o-chloroaniline (Yellow Solid) Dry->Product caption Fig 1. Synthesis Workflow for N-Salicylidene o-chloroaniline.

Fig 1. Synthesis Workflow for N-Salicylidene o-chloroaniline.

Experimental Evaluation Protocols

To quantitatively assess the performance of N-Salicylidene o-chloroaniline, a combination of gravimetric and electrochemical methods is employed. This multi-technique approach provides a comprehensive understanding of the inhibitor's effectiveness and mechanism.

Materials & Specimen Preparation
  • Mild Steel Coupons: Composition (wt.%): C: 0.15-0.20%, Mn: 0.40-0.60%, Si: 0.03%, P: 0.02%, S: 0.02%, and the remainder Fe.[11]

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl), prepared by diluting analytical grade 37% HCl with double-distilled water.[11]

  • Inhibitor Solutions: Prepare a stock solution of N-Salicylidene o-chloroaniline in 1 M HCl and then dilute to desired concentrations (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM).

Specimen Preparation Protocol:

  • Cut mild steel coupons into appropriate dimensions (e.g., 2 cm x 2 cm x 0.1 cm for weight loss; 1 cm² exposed area for electrochemical tests).

  • Mechanically abrade the coupon surfaces sequentially with emery papers of increasing grit (e.g., 220, 400, 600, 800, 1200).

    • Rationale: This process removes surface oxides and ensures a uniform, reproducible surface finish.

  • Degrease the specimens by washing with acetone.[12]

  • Rinse thoroughly with double-distilled water.

  • Dry the coupons immediately using a stream of warm air and store them in a moisture-free desiccator before use.

Protocol 1: Weight Loss Measurements

This is a fundamental method to determine the average corrosion rate over a period of time.[13]

Procedure:

  • Weigh the prepared mild steel coupons accurately using a digital balance (W₁).

  • Immerse the coupons in 100 mL beakers containing 1 M HCl in the absence (blank) and presence of various concentrations of the inhibitor.

  • Place the beakers in a water bath maintained at a constant temperature (e.g., 303 K).

  • After a set immersion period (e.g., 6 hours), retrieve the coupons.

  • Carefully wash the coupons with a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust) to remove corrosion products, followed by rinsing with distilled water and acetone.

  • Dry the coupons and re-weigh them (W₂).

  • Perform each test in triplicate to ensure reproducibility.[12]

Data Analysis:

  • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area (cm²), T is the immersion time (hours), and D is the density of mild steel (7.85 g/cm³).

  • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the presence of the inhibitor.[14]

Table 1: Representative Weight Loss Data

Inhibitor Conc. (mM) Weight Loss (mg) Corrosion Rate (mm/y) Inhibition Efficiency (IE%)
0 (Blank) 55.8 12.35 -
0.1 16.2 3.58 71.01
0.2 10.1 2.23 81.94
0.5 5.3 1.17 90.53

| 1.0 | 3.1 | 0.68 | 94.49 |

Protocol 2: Electrochemical Measurements

Electrochemical tests provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism.[15] They are performed using a potentiostat with a standard three-electrode cell: a mild steel coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).

Procedure:

  • Assemble the three-electrode cell with the prepared mild steel WE.

  • Fill the cell with the test solution (1 M HCl with or without inhibitor).

  • Immerse the electrodes and allow the system to stabilize for about 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.[12]

  • Potentiodynamic Polarization (PDP): Scan the potential from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[11]

    • Rationale: This scan measures the current response to an applied potential, revealing the kinetics of both anodic and cathodic reactions.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.[1]

    • Rationale: EIS probes the resistive and capacitive behavior of the electrode/electrolyte interface, providing information about the protective film formed by the inhibitor.

Data Analysis (PDP):

  • Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[16]

  • Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.[11]

Table 2: Representative Potentiodynamic Polarization Data

Inhibitor Conc. (mM) E_corr (mV vs SCE) i_corr (µA/cm²) βa (mV/dec) βc (mV/dec) IE%
0 (Blank) -475 1150 75 -120 -
0.1 -468 322 72 -115 72.0
0.2 -462 198 70 -112 82.8
0.5 -455 101 68 -108 91.2

| 1.0 | -448 | 61 | 65 | -105 | 94.7 |

An inhibitor is typically classified as mixed-type if the change in E_corr is less than 85 mV. Since the potential shifts slightly in the anodic direction but not significantly, Salicylidene o-chloroaniline acts as a mixed-type inhibitor, suppressing both reactions.[17][18]

Data Analysis (EIS):

  • Model the EIS data using an equivalent electrical circuit. The Nyquist plot (imaginary vs. real impedance) typically shows a single depressed semicircle.

  • Key parameters include:

    • R_ct (Charge Transfer Resistance): The diameter of the semicircle, representing the resistance to the corrosion reaction at the metal-solution interface. A larger R_ct indicates better inhibition.

    • C_dl (Double Layer Capacitance): Derived from the frequency at the semicircle's apex. A decrease in C_dl upon inhibitor addition suggests the replacement of water molecules by the inhibitor film.

  • Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor, respectively.[1]

Table 3: Representative Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (mM) R_ct (Ω·cm²) C_dl (µF/cm²) IE%
0 (Blank) 45 150 -
0.1 165 85 72.7
0.2 280 62 83.9
0.5 520 45 91.3

| 1.0 | 950 | 30 | 95.3 |

G cluster_methods Evaluation Methods cluster_electrochem_steps cluster_analysis Data Analysis Start Start Prep_Specimen Prepare Mild Steel Specimens (Abrade, Degrease) Start->Prep_Specimen Prep_Solution Prepare 1M HCl with Varying Inhibitor Conc. Start->Prep_Solution Immerse Immerse Specimens in Test Solutions Prep_Specimen->Immerse Prep_Solution->Immerse Weight_Loss Weight Loss (6h @ 303K) Immerse->Weight_Loss Electrochem Electrochemical Tests (3-Electrode Cell) Immerse->Electrochem Analyze_WL Calculate CR & IE% from Weight Loss Weight_Loss->Analyze_WL Stabilize Stabilize to OCP (30-60 min) Electrochem->Stabilize Run_EIS Run EIS Stabilize->Run_EIS Run_PDP Run PDP Run_EIS->Run_PDP Analyze_EIS Calculate R_ct & IE% from Nyquist Plots Run_EIS->Analyze_EIS Analyze_PDP Calculate i_corr & IE% from Tafel Plots Run_PDP->Analyze_PDP End End Analyze_WL->End Analyze_PDP->End Analyze_EIS->End caption Fig 2. General Experimental Workflow for Inhibitor Evaluation.

Fig 2. General Experimental Workflow for Inhibitor Evaluation.

Mechanism of Inhibition

The protective action of Salicylidene o-chloroaniline is primarily due to its adsorption onto the mild steel surface, forming a barrier that isolates the metal from the corrosive acidic medium.[4] The adsorption process can be described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer on the metal surface.[7][19][20]

The mechanism involves several interactions:

  • Physisorption: In the acidic solution, the inhibitor molecule can become protonated. The positively charged molecule is then electrostatically attracted to the steel surface, which is negatively charged due to the specific adsorption of Cl⁻ ions.

  • Chemisorption: This involves direct chemical bond formation between the inhibitor and the steel. The lone pair electrons on the nitrogen and oxygen atoms, along with the π-electrons of the benzene rings, can be shared with the vacant d-orbitals of the iron atoms on the steel surface. This creates a strong, stable coordinate bond.

Both physical and chemical adsorption mechanisms contribute to the formation of a dense, protective film that blocks the active corrosion sites.[7]

G cluster_solution Bulk Solution (1M HCl) cluster_surface Mild Steel Surface H_ion H+ Fe_surface Fe Fe Fe Fe Fe Fe H_ion->Fe_surface Cathodic Reaction (H₂ Evolution) Cl_ion Cl⁻ Inhibitor Inhibitor Molecule Inhibitor->Fe_surface Adsorption (Protective Film Formation) Fe_surface->Fe_surface Anodic Reaction (Fe → Fe²⁺ + 2e⁻) caption Fig 3. Proposed Mechanism of Corrosion Inhibition.

Fig 3. Proposed Mechanism of Corrosion Inhibition.

Conclusion

N-Salicylidene o-chloroaniline demonstrates high efficiency as a corrosion inhibitor for mild steel in 1 M HCl. The presented protocols for weight loss and electrochemical evaluation provide a robust framework for quantifying its performance. The data consistently show that inhibition efficiency increases with inhibitor concentration, reaching over 94% at 1.0 mM. The molecule acts as a mixed-type inhibitor, adsorbing onto the steel surface via both physisorption and chemisorption to form a stable protective barrier. These findings underscore the potential of Schiff bases as effective and practical solutions for mitigating corrosion in industrial applications.

References

  • Electrochemical and quantum chemical investigation on the adsorption behavior of a schiff base and its metal complex for corrosion protection of mild steel in 15 wt% HCl solution. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Potentiodynamic polarization curves for mild steel in 1 M HCl in the... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Exploring the Effectiveness of Isatin–Schiff Base as an Environmentally Friendly Corrosion Inhibitor for Mild Steel in Hydrochloric Acid. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Zhou, J., et al. (2024). Experimental Study of a Schiff Base as Corrosion Inhibitor for Mild Steel in 1M HCl. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Potentiodynamic polarization curves for mild steel in 0.5 M... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Melhia, S., et al. (2022). Effective corrosion inhibition of mild steel in hydrochloric acid by newly synthesized Schiff base nano Co(II) and Cr(III) complexes. RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Polarization curves for mild steel in 0.1M HCl in the presence of... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Corrosion inhibition of two Schiff base complexes on the mild steel in 1M HCl solution. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Inhibition effects of some Schiff's bases on the corrosion of mild steel in hydrochloric acid solution. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Corrosion inhibition Efficiency values calculated from the weight loss measurements. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and corrosion inhibition efficiency of Schiff bases derived from salicylideneaniline – a review. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • Synthesis route in preparation of N-salicylidene-4-chloroaniline (Xavier and Srividhya, 2014). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Langmuir isotherm adsorption model of P1 on the surface of mild steel in 1M HCl. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A mini review on corrosion, inhibitors and mechanism types of mild steel inhibition in an acidic environment. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Controlling corrosion protection of mild steel in acidic environment via environmentally benign organic inhibitor. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach. (2024). MDPI. Retrieved January 17, 2026, from [Link]

  • Langmuir adsorption isotherm on mild steel surface in 0.1N HCl solution... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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Method

Application Notes and Protocols: Salicylidene o-chloroaniline as a Versatile Precursor in Organic Synthesis

Abstract Salicylidene o-chloroaniline, a Schiff base synthesized from salicylaldehyde and 2-chloroaniline, is a valuable precursor in organic synthesis. Its molecular structure, featuring an imine bond, a hydroxyl group,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Salicylidene o-chloroaniline, a Schiff base synthesized from salicylaldehyde and 2-chloroaniline, is a valuable precursor in organic synthesis. Its molecular structure, featuring an imine bond, a hydroxyl group, and a chlorine atom, makes it a versatile building block for constructing a variety of organic molecules, particularly heterocyclic compounds. This guide provides detailed protocols for the synthesis of Salicylidene o-chloroaniline and its subsequent use in the preparation of other organic compounds. It also includes information on its physicochemical properties and spectroscopic data for characterization.

Introduction

Schiff bases, such as Salicylidene o-chloroaniline, are a class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1][2][3][4] The presence of the imine (-C=N-) group, along with other functional groups, allows for further chemical transformations, making them ideal precursors for more complex molecules.[1][2][3][4] Salicylidene o-chloroaniline, in particular, has been utilized in the synthesis of various heterocyclic systems, some of which have shown potential biological activities.[1][5] This document serves as a comprehensive guide for researchers and scientists interested in utilizing this compound in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of Salicylidene o-chloroaniline is essential for its handling, storage, and use in chemical reactions.

Table 1: Physicochemical and Spectroscopic Data for Salicylidene o-chloroaniline

PropertyValueReference
Molecular Formula C₁₃H₁₀ClNO[6][7][8][9]
Molecular Weight 231.68 g/mol [6][8]
Appearance Yellow crystalline solid
Melting Point 82-83 °C[6]
Boiling Point 372 °C at 760 mmHg[6]
Solubility Soluble in ethanol, methanol, DMSO, DMF
¹H NMR (CDCl₃, ppm) δ 13.05 (s, 1H, -OH), 8.73 (s, 1H, -CH=N-), 6.9-7.96 (m, 8H, Ar-H)[10][11]
IR (KBr, cm⁻¹) ~3400 (-OH), ~1618 (-C=N-), ~757 (C-Cl)[10][12]

Synthesis of Salicylidene o-chloroaniline

The synthesis of Salicylidene o-chloroaniline is a relatively straightforward condensation reaction between salicylaldehyde and 2-chloroaniline.[12]

Reaction Scheme

Caption: Synthesis of Salicylidene o-chloroaniline.

Experimental Protocol

Materials:

  • Salicylaldehyde

  • 2-Chloroaniline

  • Absolute Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1.22 g (0.01 mol) of salicylaldehyde in 30 mL of absolute ethanol.

  • To this solution, add 1.27 g (0.01 mol) of 2-chloroaniline.[12]

  • Heat the reaction mixture to reflux with constant stirring for 2-3 hours.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • The yellow crystalline product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Salicylidene o-chloroaniline crystals.

Applications in Organic Synthesis

Salicylidene o-chloroaniline is a valuable precursor for the synthesis of various heterocyclic compounds.[13][14][15][16]

Synthesis of Metal Complexes

Schiff bases are excellent ligands for the formation of metal complexes. The nitrogen of the imine group and the oxygen of the hydroxyl group can coordinate with various metal ions. These complexes have potential applications in catalysis and as antimicrobial agents.[1][4][17]

Workflow for Metal Complex Synthesis:

G A Dissolve Salicylidene o-chloroaniline in Ethanol C Mix Solutions and Reflux A->C B Dissolve Metal Salt (e.g., CoCl₂, CuCl₂) in Ethanol B->C D Cool and Collect Precipitate C->D E Wash and Dry the Complex D->E

Caption: General workflow for synthesizing metal complexes.

Precursor to Other Heterocycles

The reactive sites on Salicylidene o-chloroaniline can be targeted for various cyclization reactions to form a range of heterocyclic structures. For instance, oxidative cyclization can lead to the formation of benzoxazole derivatives, while cycloaddition reactions with alkynes can yield quinoline derivatives. These heterocyclic cores are prevalent in many biologically active molecules.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Salicylidene o-chloroaniline and its precursors. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each chemical used.

Conclusion

Salicylidene o-chloroaniline is a readily accessible and versatile precursor for a variety of organic transformations. Its utility in the synthesis of metal complexes and diverse heterocyclic systems makes it a valuable tool for researchers in synthetic organic chemistry and drug discovery. The protocols and data provided in this guide are intended to facilitate its use in the laboratory.

References

  • NIST. Salicylidene o-chloroaniline. In: NIST Chemistry WebBook [Internet]. Available from: [Link].

  • Cheméo. Chemical Properties of Salicylidene o-chloroaniline (CAS 3172-42-7). Available from: [Link].

  • NIST. Salicylidene o-chloroaniline. In: NIST Mass Spec Data [Internet]. Available from: [Link].

  • Said, N. R., Shotor, S. N., & Halim, N. H. A. (2014). Synthesis route in preparation of N-salicylidene-4-chloroaniline. ResearchGate. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136621, Salicylideneaniline. [Link].

  • Said, N. R., Shotor, S. N., & Halim, N. H. A. (2015). The FTIR spectrum for N-salicylidene-4-chloroaniline. ResearchGate. Available from: [Link].

  • Ibrahim, A. K., Yusuf, B. A., & Sambo, B. U. (2018). Biological Properties of Chloro-salicylidene Aniline and Its Complexes with Co(II) and Cu(II).
  • Patil, S. (2014). Formation of N-Salicylidene-P-Chloroaniline: A Kinetic Study. Tsi Journals.
  • Said, N. R., Shotor, S. N., & Halim, N. H. A. (2015). 1 H NMR spectrum of N-salicylidene-4-chloroaniline. ResearchGate. Available from: [Link].

  • Ejelonu, B. C., et al. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes.
  • Said, N. R., et al. (2017). N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM.
  • PrepChem.com. Synthesis of o-chloroaniline. Available from: [Link].

  • Journal of Molecular Liquids. (2022). Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations.
  • ResearchGate. (n.d.). N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM. Available from: [Link].

  • ResearchGate. (2020). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline.
  • Royal Society of Chemistry. (n.d.). Alkynyl hydroxylamines: key precursors for 1,2-N/O heterocycles.
  • ChemRxiv. (n.d.). Mechanochemical synthesis of corannulene flanked N-heterocyclic carbene (NHC)
  • Oriental Journal of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Modular Synthesis of Heterocyclic Carbene Precursors.

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Application

Application Note: Synthesis, Characterization, and Non-Linear Optical Investigation of Salicylidene o-chloroaniline

Abstract: This document provides a comprehensive guide for researchers and scientists on the synthesis, characterization, and evaluation of the third-order non-linear optical (NLO) properties of the Schiff base compound,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers and scientists on the synthesis, characterization, and evaluation of the third-order non-linear optical (NLO) properties of the Schiff base compound, Salicylidene o-chloroaniline. Organic materials with significant third-order NLO responses are foundational for next-generation photonic technologies, including optical limiting, data processing, and all-optical switching.[1] Salicylidene o-chloroaniline, a derivative of the versatile salicylideneaniline family, presents a compelling molecular architecture for NLO applications due to its extended π-conjugation and intramolecular charge transfer characteristics. This guide details field-proven, step-by-step protocols for its chemical synthesis, spectroscopic verification, and the determination of its non-linear refractive index (n₂) and absorption coefficient (β) using the single-beam Z-scan technique. Furthermore, a computational protocol using Density Functional Theory (DFT) is outlined for theoretical validation of its NLO properties.

Part 1: Synthesis and Structural Verification

The foundation of any material investigation lies in the successful synthesis and unambiguous characterization of the compound. This section provides a robust protocol for synthesizing Salicylidene o-chloroaniline and verifying its molecular structure through standard spectroscopic methods.

Protocol 1.1: Synthesis of Salicylidene o-chloroaniline

This protocol describes the condensation reaction between salicylaldehyde and 2-chloroaniline. The formation of the azomethine (C=N) group is the key reaction step, creating the conjugated Schiff base structure.[2][3]

Materials:

  • Salicylaldehyde (1.0 eq)

  • 2-Chloroaniline (1.0 eq)[4]

  • Absolute Ethanol (analytical grade)

  • Round-bottom flask with magnetic stirrer and condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.01 mol of salicylaldehyde in 30 mL of absolute ethanol. Stir the solution at room temperature for 10 minutes.

  • In a separate beaker, dissolve 0.01 mol of 2-chloroaniline in 30 mL of absolute ethanol.

  • Add the 2-chloroaniline solution dropwise to the salicylaldehyde solution in the round-bottom flask while stirring continuously.

  • Once the addition is complete, attach a condenser and reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After reflux, reduce the solvent volume by approximately half using a rotary evaporator.

  • Allow the concentrated solution to cool to room temperature, then place it in an ice bath to facilitate the precipitation of the product.

  • Collect the resulting yellow crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product, Salicylidene o-chloroaniline, in a vacuum oven at 40-50 °C. Record the yield and melting point (Expected: 82-83 °C).[5]

Caption: Reaction scheme for the synthesis of Salicylidene o-chloroaniline.

Protocol 1.2: Spectroscopic Verification

Confirming the identity and purity of the synthesized compound is critical. The following spectroscopic methods provide a self-validating system for structural confirmation.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Principle: FT-IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

  • Procedure: Acquire the FT-IR spectrum of the purified solid product using the KBr pellet technique or an ATR accessory.

  • Expected Peaks: The spectrum should confirm the disappearance of the aldehyde C=O stretch from salicylaldehyde and the N-H stretches from 2-chloroaniline, and the appearance of the key azomethine peak.[2][6][7]

2. UV-Visible (UV-Vis) Spectroscopy:

  • Principle: This technique probes the electronic transitions within the conjugated π-system of the molecule.

  • Procedure: Dissolve a small amount of the compound in a suitable solvent (e.g., ethanol or chloroform) to prepare a dilute solution (~10⁻⁵ M). Record the absorption spectrum, typically from 200 to 600 nm.

  • Expected Peaks: The spectrum is expected to show distinct absorption bands corresponding to π-π* and n-π* electronic transitions.[7][8]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

  • Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Expected Signals: Key signals validate the structure, particularly the downfield shift of the imine proton (CH=N) and the phenolic proton (O-H).[7]

Spectroscopic Data for Structural Verification
Technique Expected Characteristic Signals
FT-IR (cm⁻¹)~1614 (C=N azomethine stretch)[6], ~3200-3400 (Broad, O-H stretch)[7], ~757 (C-Cl stretch)[2]
UV-Vis (nm)~280 (π-π* transition), ~380 (n-π* transition)[7]
¹H NMR (ppm)~13.0 (singlet, 1H, O-H), ~8.7 (singlet, 1H, CH=N), ~6.9-8.0 (multiplets, aromatic protons)[7]
¹³C NMR (ppm)Refer to computed spectral databases for expected chemical shifts.[9]

Part 2: Evaluation of Third-Order Non-Linear Optical Properties

The Z-scan technique is a powerful and straightforward method for determining the magnitude and sign of the third-order NLO properties: non-linear refraction (n₂) and non-linear absorption (β).[10]

Protocol 2.1: Sample Preparation for Z-scan Analysis

Proper sample preparation is crucial for obtaining reliable and reproducible results.

Materials:

  • Synthesized Salicylidene o-chloroaniline

  • High-purity solvent (e.g., Chloroform, DMSO)[10][11]

  • 1 mm path length quartz cuvette

  • Volumetric flasks and micropipettes

Procedure:

  • Prepare a stock solution of Salicylidene o-chloroaniline in the chosen solvent at a concentration of approximately 10⁻³ M. Ensure the compound is fully dissolved.

  • The linear absorption of the solution at the laser wavelength should be kept low to avoid thermal effects. If necessary, dilute the stock solution to achieve a linear transmittance of >70%.

  • Fill a 1 mm path length quartz cuvette with the solution for analysis. Use a matched cuvette filled with the pure solvent as a reference.

Protocol 2.2: Z-scan Experimental Procedure

The experiment involves measuring the intensity-dependent transmittance of the sample as it is translated along the propagation path (Z-axis) of a focused laser beam.

Experimental Setup:

  • Laser Source: A pulsed laser is typically used, such as a Q-switched Nd:YAG laser (e.g., 532 nm wavelength, nanosecond or picosecond pulse duration).[12][13]

  • Focusing Lens: A lens to focus the laser beam, creating a region of high intensity.

  • Translation Stage: A motorized stage to move the sample cuvette along the Z-axis through the focal point.

  • Photodetectors: Two detectors are used. One measures the transmitted beam energy, and a second one (before the sample) monitors the input laser energy to account for pulse-to-pulse fluctuations.

  • Aperture: A finite aperture is placed before the detector for the "closed-aperture" measurement.

G cluster_path Z-axis Translation Laser Pulsed Laser BS Beam Splitter Laser->BS Input Beam Ref_Det Reference Detector BS->Ref_Det Reference Beam Lens Focusing Lens BS->Lens Sample Sample on Translation Stage Lens->Sample Aperture Aperture (for closed-scan) Sample->Aperture Transmitted Beam Trans_Det Transmitted Detector Aperture->Trans_Det p1->p2 p2->p3

Caption: Schematic of a typical single-beam Z-scan experimental setup.[14]

Procedure:

  • Open-Aperture Scan:

    • Remove the aperture so the detector collects all the transmitted light.

    • Translate the sample along the Z-axis from a position far from the focus (-z) to a position far from the focus (+z).

    • Record the normalized transmittance at each Z position.

    • Causality: If the compound exhibits non-linear absorption (e.g., two-photon absorption or reverse saturable absorption), a transmittance valley will appear at the focal point (Z=0), where the intensity is highest. This allows for the calculation of the non-linear absorption coefficient (β).

  • Closed-Aperture Scan:

    • Place a small aperture before the detector, such that it transmits only the central portion of the beam (linear transmittance S ≈ 0.1-0.5).

    • Repeat the translation of the sample along the Z-axis, recording the normalized transmittance.

    • Causality: Non-linear refraction induces a phase distortion in the beam, causing it to act as an intensity-dependent lens. This results in beam broadening (self-defocusing) or narrowing (self-focusing) in the far field. The aperture converts this phase distortion into a measurable intensity change. A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while a valley-peak configuration indicates a positive n₂ (self-focusing).

  • Data Analysis:

    • The closed-aperture data is divided by the open-aperture data to isolate the purely refractive non-linearity.

    • Fit the experimental data to the established theoretical Z-scan equations to extract the numerical values for β and n₂.

    • Calculate the real (Re χ⁽³⁾) and imaginary (Im χ⁽³⁾) parts of the third-order susceptibility (χ⁽³⁾) from the obtained n₂ and β values.

Representative Third-Order NLO Parameters for Schiff Bases
Parameter Typical Order of Magnitude
Non-linear Refractive Index (n₂)10⁻⁸ - 10⁻⁷ cm²/W[15]
Non-linear Absorption Coefficient (β)10⁻⁴ - 10⁻³ cm/W[15]
Third-Order Susceptibility (χ⁽³⁾)10⁻⁷ - 10⁻⁶ esu[15]
Note: Values are highly dependent on the molecular structure, laser parameters, and solvent.

Part 3: Theoretical Validation

Computational chemistry provides invaluable insight into the electronic origins of NLO properties and complements experimental findings.

Protocol 3.1: Density Functional Theory (DFT) Calculations

DFT can be used to calculate the molecular polarizability (α) and hyperpolarizabilities (β, γ), which are the microscopic origins of the macroscopic NLO response.[16][17]

Computational Workflow:

  • Geometry Optimization: Optimize the ground-state geometry of the Salicylidene o-chloroaniline molecule using a suitable functional and basis set (e.g., B3LYP/6-311G(d,p)).[18][19]

  • Frequency Analysis: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • NLO Property Calculation: Using the optimized geometry, perform a property calculation to obtain the static or frequency-dependent polarizability and second hyperpolarizability (γ). The second hyperpolarizability is the molecular counterpart to the macroscopic third-order susceptibility χ⁽³⁾.[20]

  • Analysis: Analyze the frontier molecular orbitals (HOMO-LUMO) to understand the intramolecular charge transfer characteristics that give rise to the NLO response.[16]

G Input Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Check Verify Minimum (No Imaginary Frequencies) Freq->Check Check->Opt Invalid NLO NLO Property Calculation (Polarizability, Hyperpolarizability) Check->NLO  Valid Analysis Analyze Results (γ, HOMO-LUMO) NLO->Analysis

Sources

Method

Application Notes & Protocols: An Investigative Guide to the Potential Use of Salicylidene o-chloroaniline in Liquid Crystal Technology

Abstract: This document provides a comprehensive set of investigative protocols for researchers and scientists interested in evaluating the potential of Salicylidene o-chloroaniline, a Schiff base compound, as a function...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive set of investigative protocols for researchers and scientists interested in evaluating the potential of Salicylidene o-chloroaniline, a Schiff base compound, as a functional material in liquid crystal (LC) technology. While Schiff bases are a well-established class of liquid crystals, the specific mesomorphic and electro-optical properties of the ortho-chloro substituted variant are not widely documented. This guide offers a structured approach, from synthesis and purification to detailed characterization and electro-optical testing, to systematically determine its viability for applications such as displays and spatial light modulators.

Introduction: The Rationale for Investigating Novel Schiff Bases

Schiff bases, characterized by their azomethine or imine (-CH=N-) functional group, represent a cornerstone in the field of thermotropic liquid crystals.[1][2] Their rigid, linear molecular structure is conducive to the formation of anisotropic mesophases.[3] The true power of Schiff base chemistry lies in its synthetic accessibility and the ease with which molecular architecture can be modified. By altering terminal substituents, the delicate balance of intermolecular forces can be tuned, allowing for the precise engineering of properties such as mesophase range, clearing point, and dielectric anisotropy.[4][5]

This guide focuses on Salicylidene o-chloroaniline (2-((E)-(2-chlorophenylimino)methyl)phenol). The introduction of a chlorine atom at the ortho position of the aniline ring is a strategic choice. Halogenation can significantly impact molecular polarity, dipole moment, and steric hindrance.[6] These factors directly influence the material's potential to self-assemble into ordered liquid crystalline phases (e.g., nematic, smectic) and its response to an external electric field.[7][8]

The following protocols are designed as a complete workflow to synthesize Salicylidene o-chloroaniline and rigorously evaluate its properties to determine if it warrants further development as a liquid crystal material.

Part 1: Synthesis and Purification

The synthesis of Salicylidene o-chloroaniline is achieved via a classical Schiff base condensation reaction. The purity of the final compound is of paramount importance, as even minor impurities can disrupt the formation of liquid crystal phases or significantly alter transition temperatures.

Causality: The reaction involves the nucleophilic addition of the primary amine (o-chloroaniline) to the carbonyl carbon of the aldehyde (salicylaldehyde), followed by dehydration to form the stable imine linkage.[2] Ethanol is an effective solvent, and a catalytic amount of acetic acid can accelerate the dehydration step. Purification via recrystallization is critical to remove unreacted starting materials and byproducts, ensuring that the observed thermal transitions are intrinsic to the target compound.

Protocol 1.1: Synthesis of Salicylidene o-chloroaniline
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve salicylaldehyde (0.1 mol) in 100 mL of absolute ethanol. In a separate beaker, dissolve o-chloroaniline (0.1 mol) in 50 mL of absolute ethanol.

  • Reaction: Slowly add the o-chloroaniline solution to the stirring salicylaldehyde solution at room temperature.

  • Catalysis & Reflux: Add 3-4 drops of glacial acetic acid to the mixture. Equip the flask with a condenser and reflux the mixture with constant stirring for 4-5 hours.[2]

  • Precipitation: After reflux, reduce the volume of the solvent by approximately half using a rotary evaporator. Allow the concentrated solution to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate the precipitation of the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Purify the crude product by recrystallization from hot ethanol until a constant melting point is achieved.

  • Drying: Dry the purified crystalline product in a vacuum oven at 40-50°C overnight.

G cluster_synthesis Synthesis cluster_purification Purification reagents 1. Dissolve Reagents (Salicylaldehyde + o-chloroaniline) in Ethanol reflux 2. Add Catalyst & Reflux (4-5 hrs) reagents->reflux Condensation concentrate 3. Concentrate Solution reflux->concentrate precipitate 4. Cool to Precipitate Crude Product concentrate->precipitate filtrate 5. Vacuum Filtration precipitate->filtrate recrystallize 6. Recrystallize from Hot Ethanol filtrate->recrystallize dry 7. Vacuum Dry recrystallize->dry final_product Final Product: Salicylidene o-chloroaniline dry->final_product High Purity Product

Caption: Workflow for the synthesis and purification of Salicylidene o-chloroaniline.

Part 2: Structural and Mesomorphic Characterization

Once a pure compound is obtained, its chemical structure must be unequivocally confirmed, and its thermal behavior must be analyzed to identify any potential liquid crystal phases.

Protocol 2.1: Spectroscopic Verification

Trustworthiness: This step validates the success of the synthesis protocol. FTIR and ¹H NMR spectroscopy provide definitive evidence for the formation of the desired Schiff base structure.

  • FTIR Spectroscopy: Acquire an FTIR spectrum of the purified solid. The key verification is the disappearance of the N-H stretching bands from o-chloroaniline (approx. 3300-3400 cm⁻¹) and the C=O stretching band from salicylaldehyde (approx. 1660 cm⁻¹), coupled with the appearance of a strong C=N imine stretching band (approx. 1600-1630 cm⁻¹).[5]

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should confirm the formation of the imine linkage with a characteristic singlet peak for the azomethine proton (-CH=N-) between δ 8.0-9.0 ppm.[3][9] The aromatic protons should appear in the expected regions, and the phenolic -OH proton will also be present.

Expected Spectroscopic Data Characteristic Signal Rationale
FTIR Appearance of C=N stretch (~1615 cm⁻¹)Confirms formation of the imine bond.[5]
Disappearance of N-H and C=O stretchesConfirms consumption of starting materials.
¹H NMR Singlet peak at δ ~8.5 ppmCorresponds to the unique azomethine proton (-CH=N-).[3]
Multiplets at δ ~6.8-7.8 ppmAromatic protons from both rings.
Broad singlet for -OHPhenolic proton, position may vary.
Protocol 2.2: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Expertise: DSC is the primary tool for quantitatively determining the temperatures and enthalpies of phase transitions.[1][2] An enantiotropic liquid crystal will show corresponding peaks on both heating and cooling cycles, whereas a monotropic phase will only appear on cooling.

  • Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan and hermetically seal it.

  • Heating/Cooling Program:

    • Equilibrate the sample at a temperature well below the melting point (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well into the isotropic liquid phase.

    • Hold for 2-3 minutes to erase any thermal history.

    • Cool the sample at the same rate back to the starting temperature.

  • Data Analysis: Analyze the resulting thermogram. Endothermic peaks on heating correspond to transitions like Crystal → Nematic (or Smectic) and Nematic → Isotropic (clearing point). Exothermic peaks on cooling correspond to the reverse transitions.[10]

Protocol 2.3: Mesophase Identification via Polarized Optical Microscopy (POM)

Expertise: While DSC identifies the presence of transitions, POM allows for the definitive identification of the liquid crystal phase type by observing its unique optical texture.[6][10]

  • Sample Preparation: Place a small amount of the compound on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller.

  • Observation:

    • Position the slide on the stage of a polarizing microscope between crossed polarizers. In the crystalline and isotropic liquid states, the view should be dark.

    • Slowly heat the sample while observing. As the material transitions into a liquid crystal phase, it will become birefringent, and light will pass through the analyzer, revealing a characteristic texture.

    • Nematic Phase: Look for schlieren textures (with dark brushes) or droplet textures.[10]

    • Smectic A Phase: Look for focal conic fan or mosaic textures.

    • Record the temperatures at which these textures appear and disappear, and compare them with the DSC data for confirmation.

G cluster_decision Data Correlation start Purified Compound dsc Run DSC Scan start->dsc pom Observe on POM with Hot Stage start->pom decision1 Endothermic peak between melting & clearing in DSC? dsc->decision1 decision2 Birefringent texture observed between melting & clearing? pom->decision2 end_lc Mesophase Confirmed (e.g., Nematic) end_no_lc No LC Phase Observed decision1->end_no_lc No decision1->decision2 Yes decision2->end_lc Yes decision2->end_no_lc No

Caption: Logic diagram for confirming a thermotropic liquid crystal phase using DSC and POM.

Part 3: Fabrication and Electro-Optical Evaluation

If a nematic liquid crystal phase is confirmed, the next crucial step is to assess its response to an electric field, which is the fundamental principle behind most LC display technologies.[11]

Causality: This protocol evaluates the Fréedericksz transition, a foundational electro-optical effect in nematic LCs.[12] An electric field applied across the cell exerts a dielectric torque on the LC molecules. If the field strength exceeds a critical threshold voltage (Vth), it overcomes the elastic forces holding the molecules in their initial alignment, causing them to reorient. This reorientation changes the effective refractive index of the cell, which can be detected as a change in light transmittance.

Protocol 3.1: LC Test Cell Assembly
  • Substrate Cleaning: Thoroughly clean two indium tin oxide (ITO) coated glass slides.

  • Alignment Layer: Spin-coat a thin layer of a polyimide alignment agent (e.g., PIA-2304) onto the ITO surface of each slide. Bake according to the manufacturer's specifications.

  • Rubbing: Unidirectionally rub the polyimide surface with a velvet cloth to create microgrooves that will induce a planar alignment of the LC molecules.

  • Cell Construction: Place spherical spacers (e.g., 5 µm diameter) on one slide. Assemble the second slide on top with the rubbing directions anti-parallel to each other. Secure the cell with UV-curable epoxy.

  • Filling: Heat the Salicylidene o-chloroaniline compound into its isotropic phase. Fill the empty cell via capillary action.

  • Sealing & Cooling: Seal the filling port with epoxy. Slowly cool the cell back to room temperature to allow the formation of a well-aligned nematic phase.

Protocol 3.2: Measurement of Threshold Voltage (Vth)
  • Setup: Place the filled LC cell between crossed polarizers on an optical bench. Align the cell so the rubbing direction is at 45° to the polarizer axes. Shine a laser (e.g., He-Ne) through the setup and into a photodiode connected to a power meter.

  • Applying Voltage: Connect the ITO electrodes of the cell to a function generator supplying a 1 kHz square wave AC voltage.

  • Measurement:

    • With zero voltage (V=0), the cell should be in its bright state. Record the maximum transmittance.

    • Slowly increase the applied voltage in small increments (e.g., 0.1 V).

    • Record the corresponding transmittance at each voltage step.

    • Plot the normalized transmittance as a function of applied voltage. The threshold voltage (Vth) is typically defined as the voltage at which the transmittance drops to 90% of its maximum value.

Parameter Description Significance
Threshold Voltage (Vth) The minimum voltage required to initiate molecular reorientation.A key parameter for display applications; lower Vth is desirable for low-power devices.
Response Time (τ_on / τ_off) The time taken for the cell to switch between bright and dark states.Determines the ability to display fast-moving images without motion blur. (Advanced measurement)
Contrast Ratio The ratio of maximum transmittance (bright state) to minimum transmittance (dark state).A measure of the display's visual quality.

Summary and Outlook

This guide provides a systematic pathway for the comprehensive evaluation of Salicylidene o-chloroaniline as a potential liquid crystal material. By following these protocols, a researcher can confidently synthesize the compound, verify its structure, identify any mesomorphic behavior, and quantify its fundamental electro-optical properties.

  • If Salicylidene o-chloroaniline exhibits a stable nematic phase, further research would involve measuring its dielectric anisotropy, birefringence, and elastic constants to build a complete material profile. It could then be explored as a component in LC mixtures to modulate the properties of host materials.

  • If no liquid crystal phase is observed, this result is also valuable. It would suggest that the steric hindrance from the ortho-chloro group may disrupt the necessary intermolecular packing required for mesophase formation, providing important structure-property relationship insights for the future design of novel Schiff base liquid crystals.

References

  • Optical and Electro-Optical Properties of Liquid Crystals: Nematic and Smectic Phases. (n.d.). Nova Science Publishers.
  • Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(19), 6617. [Link]

  • Li, Y., et al. (2022). Synthesis and characterization of novel swallow-tailed Schiff base liquid crystals. Liquid Crystals, 50(5), 681-691. [Link]

  • Terceiro, P. S., & de Oliveira, I. N. (2021). Electro-optical properties of nematic liquid crystals doped with carbon quantum dots. arXiv preprint arXiv:2104.08375. [Link]

  • Kuznetsov, D. V., et al. (2020). Electro-optical performance of nematic liquid crystals doped with gold nanoparticles. Journal of Physics: Condensed Matter, 32(39), 395101. [Link]

  • Hagar, M., et al. (2022). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. Molecules, 27(15), 4786. [Link]

  • Blinov, L. M. (2007). Electro-optical effects in liquid crystals. Soviet Physics Uspekhi, 17(5), 658. [Link]

  • Kowerdziej, R., et al. (2013). Spatial light modulators. ResearchGate. [Link]

  • Al-Obaidi, N. S. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences, 7(2), 79-85. [Link]

  • Sridhar, B., et al. (2023). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Liquid Crystals, 50(12), 1735-1750. [Link]

  • Tejaswi, M., et al. (2017). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Rasayan Journal of Chemistry, 10(1), 69-76. [Link]

  • Sridhar, B., et al. (2023). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Taylor & Francis Online. [Link]

  • Ordi, J., et al. (2017). Additives Type Schiff's Base as Modifiers of the Optical Response in Holographic Polymer-Dispersed Liquid Crystals. Polymers, 9(12), 481. [Link]

  • Wang, L., et al. (2016). Schiff base derivative doped chiral nematic liquid crystals with a large wavelength shift driven by temperature and light. Journal of Materials Chemistry C, 4(37), 8684-8689. [Link]

  • Spectrophotometric study of liquid crystals containing pentadentate Schiff base type systems. (n.d.). Semantic Scholar. [Link]

  • Said, N. R., et al. (2021). N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Synthesis and Mesophase Behavior of Schiff Base Liquid Crystals with Long-chain Aliphatic-acid. IOP Conference Series: Materials Science and Engineering, 562, 012028. [Link]

  • Yaseen, M. T., & Kshash, A. H. (2019). Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study. Journal of The Chemical Society of Pakistan, 41(6), 1107-1114. [Link]

  • Formation of N-Salicylidene-P-Chloroaniline: A Kinetic Study. (n.d.). TSI Journals. [Link]

  • Salicylidene o-chloroaniline. (n.d.). NIST WebBook. [Link]

  • Chemical Properties of Salicylidene o-chloroaniline (CAS 3172-42-7). (n.d.). Cheméo. [Link]

Sources

Application

Application Notes & Protocols: Investigating Salicylidene o-chloroaniline Derivatives in Medicinal Chemistry

<_> Section 1: Introduction and Significance Salicylidene aniline derivatives, a prominent class of Schiff bases, represent a versatile scaffold in medicinal chemistry. These compounds are formed through the condensation...

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Section 1: Introduction and Significance

Salicylidene aniline derivatives, a prominent class of Schiff bases, represent a versatile scaffold in medicinal chemistry. These compounds are formed through the condensation of salicylaldehyde (or its derivatives) with an aniline, creating a characteristic azomethine (-CH=N-) linkage. The specific focus of this guide, Salicylidene o-chloroaniline and its analogues, incorporates a chlorine atom at the ortho position of the aniline ring, a feature known to modulate lipophilicity and electronic properties, which can significantly influence biological activity.

The scientific interest in this class of compounds stems from their broad and potent pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] The structural backbone of these molecules offers several points for chemical modification, allowing for the fine-tuning of their therapeutic profiles. Key structural features influencing bioactivity include:

  • The Azomethine Group (-CH=N-): The imine nitrogen's lone pair of electrons is crucial for biological interactions, often acting as a coordination site for metal ions or participating in hydrogen bonding with biological targets.[1]

  • The Phenolic Hydroxyl Group (-OH): This group, ortho to the imine, can form a stable six-membered ring through intramolecular hydrogen bonding with the imine nitrogen. It is also a key site for chelation with metal ions, a mechanism often implicated in their antimicrobial and anticancer effects.[4]

  • The Chloro Substituent (-Cl): The presence of this halogen atom on the aniline ring enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes. Its electron-withdrawing nature also modulates the electronic environment of the entire molecule.

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis, characterization, and biological evaluation of Salicylidene o-chloroaniline derivatives, grounded in the mechanistic principles that drive their therapeutic potential.

Section 2: Synthesis and Characterization

Application Note 2.1: The Chemistry of Schiff Base Formation

The synthesis of Salicylidene o-chloroaniline is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds as follows:

  • Catalyst Activation (Optional but Recommended): A catalytic amount of a weak acid, such as glacial acetic acid, protonates the carbonyl oxygen of salicylaldehyde. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of o-chloroaniline attacks the electrophilic carbonyl carbon of the activated salicylaldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).

  • Elimination: The lone pair on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the nitrogen atom, yielding the final Schiff base product.

This reaction is typically carried out in a polar protic solvent like ethanol, which facilitates the dissolution of the reactants and stabilization of the intermediates.[6]

Protocol 2.1: General Synthesis of 2-(((2-chlorophenyl)imino)methyl)phenol

This protocol describes the synthesis of the parent Salicylidene o-chloroaniline Schiff base.

Materials:

  • Salicylaldehyde (1.0 eq)

  • o-Chloroaniline (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve salicylaldehyde (0.01 mol, 1.22 g) in 30 mL of absolute ethanol.

  • To this solution, add o-chloroaniline (0.01 mol, 1.27 g) while stirring.[6]

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[5]

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will typically form.[5]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain a pure, crystalline solid (typically a bright yellow powder).[7]

  • Dry the final product in a desiccator over anhydrous CaCl₂. The expected yield is typically around 70-80%.

Workflow Diagram: Synthesis of Salicylidene o-chloroaniline

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product Sal Salicylaldehyde Mix Mix in Ethanol + Acetic Acid (cat.) Sal->Mix oCA o-Chloroaniline oCA->Mix Reflux Reflux (2-4h) Mix->Reflux Heat Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Recrystal Recrystallize from Ethanol Filter->Recrystal Product Pure Salicylidene o-chloroaniline Recrystal->Product

Caption: General workflow for the synthesis of Salicylidene o-chloroaniline.

Application Note 2.2: Structural Characterization

Confirmation of the synthesized Schiff base structure is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

  • FT-IR Spectroscopy: The most telling evidence is the appearance of a strong absorption band in the range of 1610-1630 cm⁻¹, which is characteristic of the azomethine (C=N) stretching vibration. The disappearance of the C=O stretching band from salicylaldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands from o-chloroaniline (around 3300-3500 cm⁻¹) confirms the condensation.[4] A broad band for the phenolic O-H group is also typically observed.

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by a characteristic singlet peak for the azomethine proton (-CH=N-) appearing in the downfield region, typically between δ 8.5 and 9.0 ppm.[8] The aromatic protons will appear in the δ 6.5-8.0 ppm range, and the phenolic -OH proton may appear as a broad singlet at a variable chemical shift.

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group (C=N) gives a characteristic signal in the range of δ 158-165 ppm.[8]

  • Mass Spectrometry: This technique confirms the molecular weight of the synthesized compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (231.68 g/mol for the parent compound).[9]

Section 3: Applications in Anticancer Research

Application Note 3.1: Proposed Mechanisms of Anticancer Action

Salicylidene aniline derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[10][11] While the exact mechanisms are diverse and can be compound-specific, several key pathways have been proposed:

  • DNA Interaction: These planar aromatic molecules can intercalate between the base pairs of the DNA helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[11][12] Some derivatives may also bind covalently to DNA after an initial intercalation step.[12]

  • Induction of Apoptosis: Many Schiff bases trigger programmed cell death (apoptosis) in cancer cells. This can be initiated through the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components. This stress can activate intrinsic apoptotic pathways involving caspase-9 and caspase-3.[11]

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases, histone deacetylases (HDACs), or kinases, thereby disrupting essential cellular processes.[13]

Diagram: Proposed Apoptotic Pathway

G SB Salicylidene o-chloroaniline Derivative Cell Cancer Cell SB->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: Proposed ROS-mediated apoptotic pathway induced by derivatives.

Protocol 3.1: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.[11]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7) and a normal cell line (e.g., BHK-21) for selectivity testing.[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Salicylidene o-chloroaniline derivative stock solution (in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microtiter plates.

  • Multichannel pipette.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Schiff base derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).[10][12]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Sample Cytotoxicity Data

The results of the MTT assay are typically summarized in a table to compare the efficacy of different derivatives.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)[10]
Derivative AMCF-7 (Breast)248.88
Derivative BA-549 (Lung)240.59
Derivative CHeLa (Cervical)4812.5
Cisplatin (Control)MCF-7 (Breast)243.92
Cisplatin (Control)A-549 (Lung)244.13

Note: Data are hypothetical examples based on reported values for similar compounds to illustrate the format.[10]

Section 4: Applications in Antimicrobial Research

Application Note 4.1: Theories on Antimicrobial Action

The antimicrobial activity of Schiff bases is well-documented.[1][14] The primary theories explaining their mechanism of action are:

  • Overtone's Concept of Cell Permeability: The lipophilicity of the Schiff base is a critical factor. The lipid layer of the microbial cell membrane often favors the passage of lipid-soluble materials, suggesting that more lipophilic derivatives may more easily penetrate the cell and exert their toxic effects. The chloro-substituent in the title compounds enhances this property.

  • Tweedy's Chelation Theory: This theory posits that chelation with metal ions present in the cell is crucial for the antimicrobial activity. Upon entering the cell, the Schiff base chelates with metal ions (e.g., Cu²⁺, Fe³⁺) that are essential for microbial enzyme function. This chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and allows it to penetrate the cell membrane more effectively. The complex can then interfere with enzymatic processes, block synthesis of essential proteins, and ultimately lead to cell death.[4] The coordination of the Schiff base ligand enhances its biological activity.[3][4]

Protocol 4.1: Antimicrobial Screening using the Agar Well Diffusion Method

This is a widely used preliminary method to screen for antimicrobial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[14]

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

  • Sterile Petri dishes.

  • Sterile cork borer (6 mm diameter).

  • Micropipettes.

  • Stock solutions of Schiff base derivatives in DMSO.

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (DMSO).

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer to punch uniform wells (6 mm diameter) into the agar.

  • Compound Addition: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into the designated wells. Add positive and negative controls to separate wells on the same plate.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.[4]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

Data Presentation: Sample Antimicrobial Activity Data

Results are presented as the diameter of the zone of inhibition.

Compound (100 µ g/well )S. aureus (Gram +ve)E. coli (Gram -ve)C. albicans (Fungus)
Derivative A18 mm15 mm12 mm
Derivative B22 mm19 mm16 mm
Ciprofloxacin (Control)25 mm28 mmN/A
Fluconazole (Control)N/AN/A20 mm
DMSO (Control)0 mm0 mm0 mm

Note: Data are hypothetical examples to illustrate the format.

Section 5: Conclusion and Future Directions

Salicylidene o-chloroaniline derivatives continue to be a fertile ground for drug discovery. Their straightforward synthesis, versatile structure, and broad spectrum of biological activities make them highly attractive scaffolds. The protocols and notes provided herein offer a robust framework for the synthesis, characterization, and evaluation of these promising compounds.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To systematically correlate structural modifications with biological activity and guide the design of more potent and selective derivatives.

  • Elucidation of specific molecular targets: Moving beyond general mechanisms to identify the precise enzymes or receptors with which these compounds interact.

  • Development of metal complexes: Investigating the coordination chemistry of these ligands with various transition metals to potentially enhance their therapeutic efficacy, as metal complexes often show superior activity compared to the free ligand.[4][15]

  • In vivo studies: Progressing the most promising candidates from in vitro assays to animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the methodologies outlined in this guide, researchers can effectively explore the vast therapeutic potential of Salicylidene o-chloroaniline derivatives and contribute to the development of novel therapeutic agents.

References

  • Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Said, N. R., Shotor, S. N. M., & Halim, N. H. A. (2014). Synthesis route in preparation of N-salicylidene-4-chloroaniline. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Yernale, N. G. (2020). Schiff Base Metal Complexes as Anticancer Agents. SciSpace. Retrieved January 17, 2026, from [Link]

  • Al-Noor, T. H., Al-Ayash, S. R., El-ajaily, M. M., & Bufarwa, S. (n.d.). Mass spectra of the Schiff base. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Gümüş, M., & Ceylan, Ş. (2020). Preparation and Characterization of Some Schiff Base Compounds. Afyon Kocatepe University Journal of Science and Engineering. Retrieved January 17, 2026, from [Link]

  • Anitha, C., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-64. Retrieved January 17, 2026, from [Link]

  • Das, R. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved January 17, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(4), 1421. Retrieved January 17, 2026, from [Link]

  • S.B. Thakare, P.R. Mandlik. (2018). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. IJRAR- International Journal of Research and Analytical Reviews. Retrieved January 17, 2026, from [Link]

  • Naz, R., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics, 38(9), 2663-2676. Retrieved January 17, 2026, from [Link]

  • Moses, S., et al. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Al-Kubaisi, R. A., et al. (2021). Tuning the anticancer properties of Pt(ii) complexes via structurally flexible N-(2-picolyl)salicylimine ligands. Dalton Transactions, 50(2), 529-541. Retrieved January 17, 2026, from [Link]

  • Gwaram, N. S., et al. (2017). Bioactive Salen-type Schiff Base Transition Metal Complexes as Possible Anticancer Agents. IntechOpen. Retrieved January 17, 2026, from [Link]

  • Karakuş, S., & Kurt, B. Z. (2022). Structural Characterization and Antibacterial, Antifungal, Antioxidant Activity of ONO Salicyl Based Schiff Base and its VO(IV) Complex. French-Ukrainian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Jubeen, F., et al. (2023). Synthesis, characterization, theoretical and experimental anticancer evaluation of novel cocrystals of 5-fluorouracil and Schiff bases against SW480 colorectal carcinoma. Hacettepe University Faculty of Pharmacy Journal. Retrieved January 17, 2026, from [Link]

  • Kumar, Y. P., Saleem, T. S. M., & Kumar, K. R. (2016). MICROWAVE ASSISTED SYNTHESIS AND ANTI INFLAMMATORY ACTIVITY OF SCHIFF BASE COMPLEXES DERIVED FROM META CHLORO ANILINE AND SALICYLALDEHYDE. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ali, M. M., et al. (2013). Anticancer activities of some transition metal complexes of a schiff base derived from salicylaldehyde and glycine. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ali, M. M., et al. (2010). Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine. Thai Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Anticancer Activities of Selected Schiff Base Metal Complexes. Retrieved January 17, 2026, from [Link]

  • Said, N. R., et al. (2020). N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM. ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Method

Catalytic Applications of Salicylidene o-Chloroaniline Metal Complexes: A Technical Guide for Researchers

This document provides a detailed exploration of the synthesis, characterization, and potential catalytic applications of salicylidene o-chloroaniline metal complexes. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the synthesis, characterization, and potential catalytic applications of salicylidene o-chloroaniline metal complexes. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide offers both foundational knowledge and practical protocols. The structure of this guide is tailored to provide a logical and in-depth understanding of the subject, moving from synthesis to application, with a strong emphasis on the scientific rationale behind the experimental procedures.

Introduction: The Versatility of Schiff Base Metal Complexes

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of ligands that form stable complexes with a wide range of transition metals.[1] The electronic and steric properties of these complexes can be readily tuned by modifying the aldehyde and amine precursors, making them attractive candidates for various catalytic applications.[2] Salicylidene o-chloroaniline, a Schiff base derived from salicylaldehyde and o-chloroaniline, presents an interesting case. The presence of the electron-withdrawing chloro group on the aniline ring is hypothesized to enhance the catalytic activity of its metal complexes in certain reactions.[3] This guide will focus on the synthesis of these specific complexes and delineate protocols for their potential use in catalytic oxidation reactions, drawing parallels from established catalytic systems of similar Schiff base complexes.

PART 1: Synthesis and Characterization

A prerequisite for exploring the catalytic activity of salicylidene o-chloroaniline metal complexes is their successful synthesis and thorough characterization. This section provides detailed protocols for the preparation of the Schiff base ligand and its subsequent complexation with selected transition metals.

Protocol 1: Synthesis of Salicylidene o-Chloroaniline Ligand

This protocol details the condensation reaction between salicylaldehyde and o-chloroaniline to yield the Schiff base ligand.

Materials:

  • Salicylaldehyde (1.0 eq)

  • o-Chloroaniline (1.0 eq)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve salicylaldehyde (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve o-chloroaniline (1.0 eq) in absolute ethanol.

  • Slowly add the o-chloroaniline solution to the salicylaldehyde solution while stirring continuously.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If not, the solution can be concentrated by rotary evaporation to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure, yellow crystals of salicylidene o-chloroaniline.

  • Dry the purified product in a desiccator.

Characterization: The structure and purity of the synthesized ligand should be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Salicylidene o-Chloroaniline Metal Complexes (e.g., Cu(II), Co(II))

This protocol describes a general method for the synthesis of metal complexes of the prepared Schiff base ligand.

Materials:

  • Salicylidene o-chloroaniline ligand (2.0 eq)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O) (1.0 eq)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the salicylidene o-chloroaniline ligand (2.0 eq) in hot absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1.0 eq) in a minimal amount of absolute ethanol.

  • Slowly add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • A change in color and the formation of a precipitate indicate the formation of the complex.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours to ensure complete complexation.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator.

Characterization: The formation of the metal complex can be confirmed by FT-IR spectroscopy (observing a shift in the C=N stretching frequency), UV-Vis spectroscopy, and elemental analysis.

PART 2: Application Notes - Catalytic Oxidation

While the catalytic activity of salicylidene o-chloroaniline metal complexes is an emerging area of research, the known catalytic prowess of structurally similar Schiff base complexes allows for the formulation of detailed application protocols for promising reactions.[1][4] The electron-withdrawing nature of the chloro-substituent is anticipated to enhance the Lewis acidity of the metal center, potentially boosting catalytic performance in oxidation reactions.[3]

Application Note 1: Catalytic Epoxidation of Olefins

This protocol outlines a proposed method for the use of a salicylidene o-chloroaniline metal complex as a catalyst for the epoxidation of an olefin, such as cyclooctene, using a green oxidant like hydrogen peroxide. This application is inspired by the catalytic activity of related N-(salicylidene)aniline MTO adducts in olefin epoxidations.[3]

Workflow for Catalytic Epoxidation:

G cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up and Analysis prep1 Synthesize Salicylidene o-chloroaniline Ligand prep2 Synthesize Metal Complex (e.g., M(Sal-o-ClAn)2) prep1->prep2 react1 Dissolve Catalyst and Olefin in appropriate solvent prep2->react1 react2 Add H2O2 (oxidant) dropwise at controlled temp. react1->react2 react3 Monitor reaction progress (TLC, GC) react2->react3 workup1 Quench excess oxidant react3->workup1 workup2 Extract organic phase workup1->workup2 workup3 Purify product (e.g., column chromatography) workup2->workup3 workup4 Characterize epoxide product (NMR, GC-MS) workup3->workup4 G catalyst [L-M(II)] (Active Catalyst) intermediate1 [L-M(II)-O-CH2-R] catalyst->intermediate1 + R-CH2OH - H+ intermediate2 [L-M(IV)=O] catalyst->intermediate2 + Oxidant substrate R-CH2OH (Alcohol) oxidant Oxidant (e.g., H2O2) product R-CHO (Aldehyde) intermediate1->product β-hydride elimination intermediate2->catalyst + R-CH2OH - R-CHO, H2O

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Salicylidene o-chloroaniline Synthesis

Welcome to the technical support center for the synthesis of Salicylidene o-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Salicylidene o-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important Schiff base. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and refine your synthesis effectively.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of Salicylidene o-chloroaniline. Each solution is grounded in established chemical principles to help you understand and resolve the problem.

Question 1: My reaction yield is very low, or I'm not getting any product. What's going wrong?

Answer: Low or no yield in Schiff base formation is a common issue that typically points to problems with reaction equilibrium, reactant quality, or catalysis.

  • The Equilibrium Problem: The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[1][2] According to Le Chatelier's principle, the presence of this water can push the equilibrium back towards the starting materials (salicylaldehyde and o-chloroaniline), thus reducing your yield.

    • Solution: Ensure your reaction is conducted under conditions that remove water. While refluxing in a solvent like ethanol is common, for stubborn reactions, using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like benzene or toluene) is highly effective at physically removing water as it forms.[3] Alternatively, using a drying agent like anhydrous MgSO₄ in the reaction mixture can also be beneficial.[4]

  • Catalysis is Key: The reaction involves the nucleophilic attack of the amine on the carbonyl carbon. This process is significantly accelerated by a catalyst.[1][5]

    • Solution: Add a catalytic amount (1-3 drops) of a mild acid, such as glacial acetic acid.[6][7] The acid protonates the carbonyl oxygen of the salicylaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the amine. However, be cautious: using too much acid is counterproductive. An excess of acid will protonate the amine nucleophile, rendering it inactive and halting the reaction.[1][2] The optimal condition is a mildly acidic pH.

  • Reactant Stability and Purity: Aldehydes, especially salicylaldehyde, can oxidize to carboxylic acids upon prolonged exposure to air. The purity of your o-chloroaniline is also critical.

    • Solution: Use freshly distilled salicylaldehyde if you suspect oxidation. Ensure your o-chloroaniline is pure and free from significant impurities that could interfere with the reaction.

Question 2: My product has formed as a persistent oil instead of a solid. How can I crystallize it?

Answer: The formation of an oily product is not uncommon in Schiff base synthesis and usually indicates the presence of impurities or residual solvent that inhibits crystallization.[8]

  • Solution 1: Trituration: This is the first and often most effective method. Add a small amount of a non-polar solvent in which your product is poorly soluble, such as cold hexane or petroleum ether.[8] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This action creates nucleation sites, often inducing crystallization.

  • Solution 2: Recrystallization from a Different Solvent System: Your primary recrystallization solvent (often ethanol) may not be optimal.

    • Dissolve the oil in a minimum amount of a good solvent (e.g., ethanol, acetone).

    • Slowly add a poor solvent (e.g., water, hexane) dropwise until the solution becomes slightly cloudy (the cloud point).

    • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Slow cooling promotes the formation of well-defined crystals over oils.

  • Solution 3: Seeding: If you have a tiny crystal of the pure product from a previous batch, add it to the oil or supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

Question 3: My final product is impure, and I can see starting materials in my NMR/TLC analysis. How can I improve purity?

Answer: Contamination with starting materials is a classic purification challenge, often solved by effective recrystallization or washing.

  • The Challenge: Both salicylaldehyde and o-chloroaniline have some solubility in common organic solvents, making their complete removal tricky. Unreacted starting materials can get trapped in the crystal lattice of your product.

  • Solution 1: Optimized Recrystallization: The key to successful recrystallization is selecting a solvent in which your product's solubility is high at elevated temperatures but low at room or cold temperatures, while the impurities remain soluble at all temperatures. Ethanol is a common and effective choice for Salicylidene o-chloroaniline.[9][10]

    • Protocol: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter the solution. Allow the filtrate to cool slowly. The product should crystallize out, leaving the more soluble starting materials in the solvent. Filter the crystals and wash them with a small amount of cold ethanol to remove any residual mother liquor containing the impurities.[5]

  • Solution 2: Pre-recrystallization Wash: Before recrystallization, wash the crude solid. If your product has precipitated from the reaction mixture, you can wash it with a solvent that dissolves the starting materials but not the product. A small amount of cold ethanol or a hexane/ethanol mixture can be effective.

  • Monitoring Purity: Always use Thin-Layer Chromatography (TLC) to assess the purity of your product against the starting materials.[4][6] A pure product should show a single spot with an Rf value distinct from the starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A: Ethanol is the most commonly cited and effective solvent for this synthesis.[7][11] It readily dissolves both reactants and, upon cooling, is often a suitable medium for the product to crystallize. Methanol can also be used.[12] Some methods even report high yields using water as an eco-friendly solvent, which can enhance reaction rates due to hydrophobic effects.[3] The choice can depend on your specific setup and purification strategy.

Q2: What is the ideal reaction temperature and time?

A: The reaction is typically performed at reflux temperature to provide the necessary activation energy for the dehydration step.[5][6] A reaction time of 3-5 hours is generally sufficient.[6][13] However, the best practice is to monitor the reaction's progress using TLC. The reaction is complete when the spot corresponding to the starting materials (particularly the limiting reagent) has disappeared or is very faint.

Q3: How can I confirm the identity and purity of my Salicylidene o-chloroaniline?

A: A combination of techniques is required for full characterization:

  • Melting Point: A pure product will have a sharp melting point. The reported melting point for Salicylidene o-chloroaniline is 82-83 °C.[14] A broad melting range suggests impurities.

  • FTIR Spectroscopy: Look for the characteristic imine (C=N) stretching band around 1610-1620 cm⁻¹. You should also see the disappearance of the C=O stretch from salicylaldehyde (around 1665 cm⁻¹) and the N-H stretches from o-chloroaniline (around 3300-3500 cm⁻¹).[11]

  • ¹H NMR Spectroscopy: Key signals to confirm your structure include the azomethine proton (-CH=N-) as a singlet around 8.5-8.9 ppm and the phenolic proton (-OH) as a broad singlet at a downfield chemical shift, often above 12 ppm, due to intramolecular hydrogen bonding.[15] Aromatic protons will appear as multiplets in the 6.8-7.8 ppm range.

Optimized Experimental Protocol

This protocol integrates best practices for maximizing both yield and purity.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2.55 g (0.02 mol) of o-chloroaniline in 30 mL of absolute ethanol.

  • Reaction Setup: To this solution, add 2.44 g (0.02 mol) of salicylaldehyde. Equip the flask with a magnetic stirrer and a reflux condenser.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.[7]

  • Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress by taking small aliquots every hour and analyzing them by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-4 hours.

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product often begins to crystallize at this stage. To maximize precipitation, cool the flask in an ice-water bath for 30 minutes.

  • Filtration and Washing: Collect the solid yellow product by vacuum filtration. Wash the crystals with a small amount (2 x 10 mL) of cold ethanol to remove soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in the minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Drying and Characterization: Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry them in a desiccator over anhydrous CaCl₂.[13] Record the final yield, determine the melting point, and perform spectroscopic analysis (FTIR, NMR) to confirm the structure and purity.

Data Summary: Effect of Reaction Conditions

The choice of solvent and method can significantly impact the outcome of Schiff base synthesis.

MethodSolventTypical Reaction TimeTypical YieldKey Advantages/Disadvantages
Conventional Reflux Ethanol3-5 hours70-85%Simple, effective, good for crystallization.[13]
Azeotropic Distillation Benzene/Toluene2-4 hours>90%Excellent for driving equilibrium; requires Dean-Stark trap and use of less desirable solvents.[3]
Microwave Irradiation Water or Ethanol5-15 minutes>90%Extremely fast, high yield, "green" option with water.[4][16] Requires specialized equipment.
Stirring at RT Ethanol12-24 hoursModerateLow energy consumption; very slow reaction rate.[6]

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for Salicylidene o-chloroaniline.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reactants 1. Dissolve Reactants (o-chloroaniline & salicylaldehyde) in Ethanol catalyst 2. Add Catalytic Glacial Acetic Acid reactants->catalyst reflux 3. Reflux Mixture (3-4 hours) catalyst->reflux tlc 4. Monitor by TLC reflux->tlc cool 5. Cool to RT, then Ice Bath tlc->cool filtrate 6. Vacuum Filter & Wash with Cold EtOH cool->filtrate recrystal 7. Recrystallize from Hot Ethanol filtrate->recrystal dry 8. Filter & Dry Product recrystal->dry analysis 9. Characterization (MP, FTIR, NMR) dry->analysis

Caption: Experimental workflow for Salicylidene o-chloroaniline synthesis.

References

  • ResearchGate. (2015). What are the conditions used for schiff base reaction? [Online] Available at: [Link]

  • JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). [Online] Available at: [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions for the synthesis of Schiff base derivatives (2a‐2h) of 4‐aminobenzenesulfonamide. [Online] Available at: [Link]

  • Indian Journal of Chemistry. (n.d.). Kinetic Study and Mechanism of Hydrolysis of N-Salicylidene-m-Chloroaniline. [Online] Available at: [Link]

  • Der Pharma Chemica. (n.d.). Comparative Study for Synthesis of Schiff Base Ligand. [Online] Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Salicylidene o-chloroaniline (CAS 3172-42-7). [Online] Available at: [Link]

  • Oriental Journal of Chemistry. (1992). Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. [Online] Available at: [Link]

  • NIST WebBook. (n.d.). Salicylidene o-chloroaniline. [Online] Available at: [Link]

  • TSI Journals. (n.d.). KINETIC STUDY AND MECHANISM OF HYDROLYSIS OF N-SALICYLIDENE-m-CHLOROANILINE. [Online] Available at: [Link]

  • ACS Publications. (n.d.). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design. [Online] Available at: [Link]

  • ResearchGate. (2015). SOLVENT EFFECT ON THE STRUCTURES OF Co (II) SCHIFF BASE COMPLEXES DERIVED FROM 4- AMINOANTIPYRINE AND 2-HYDROXYBENZALDEHYDE (L 1 H) AND 2, 4-DIHYDROXYBENZALDEHYDE (L 2 H). [Online] Available at: [Link]

  • TSI Journals. (n.d.). FORMATION OF N-SALICYLIDENE-p-CHLOROANILINE: A KINETIC STUDY. [Online] Available at: [Link]

  • SpringerLink. (n.d.). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. [Online] Available at: [Link]

  • TSI Journals. (n.d.). Formation of N-Salicylidene-P-Chloroaniline: A Kinetic Study. [Online] Available at: [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for N-salicylidene-4-chloroaniline Figure 4 shows.... [Online] Available at: [Link]

  • ACS Publications. (n.d.). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis route in preparation of N-salicylidene-4-chloroaniline (Xavier and Srividhya, 2014). [Online] Available at: [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff base Ligand Derived from Salicylaldehyde and 4-chloroaniline. [Online] Available at: [Link]

  • NIH. (n.d.). Mechanochemical synthesis of N-salicylideneaniline: thermosalient effect of polymorphic crystals. [Online] Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. [Online] Available at: [Link]

  • ResearchGate. (n.d.). 258 questions with answers in SCHIFF BASES | Science topic. [Online] Available at: [Link]

  • IOSR Journal. (2014). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. [Online] Available at: [Link]

  • YouTube. (2022). synthesis of an imine or Schiff base - laboratory experiment. [Online] Available at: [Link]

  • ResearchGate. (2020). N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM. [Online] Available at: [Link]

  • ACS Publications. (n.d.). Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach. ACS Omega. [Online] Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Salicylidene o-chloroaniline by Recrystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Salicylidene o-chloroaniline, a Schiff base compound, via recrystallization. It addres...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Salicylidene o-chloroaniline, a Schiff base compound, via recrystallization. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring a robust and reproducible purification process.

Core Principles: Why Recrystallization for Salicylidene o-chloroaniline?

Salicylidene o-chloroaniline is synthesized via the condensation reaction of salicylaldehyde and 2-chloroaniline.[1][2] The crude product from this synthesis is often contaminated with unreacted starting materials, by-products, or residual solvent. Recrystallization is a powerful purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent system. The principle is simple: dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor. The purity of the final product is often assessed by its sharp melting point and spectroscopic analysis.[3]

Experimental Protocol: Recrystallization of Salicylidene o-chloroaniline

This protocol outlines a standard procedure for the recrystallization of Salicylidene o-chloroaniline. Ethanol is a commonly effective solvent for this class of Schiff bases.[3][4]

Materials:

  • Crude Salicylidene o-chloroaniline

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Fluted filter paper

  • Stemless funnel

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

Step-by-Step Methodology:

  • Solvent Selection & Dissolution:

    • Place the crude Salicylidene o-chloroaniline (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a small volume of ethanol (e.g., 10-15 mL) and begin heating the mixture gently on a hot plate with stirring.

    • Continue adding ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution. This step is critical for maximizing yield.

  • Hot Gravity Filtration (Optional but Recommended):

    • If the hot solution contains insoluble impurities (e.g., dust, particulates), a hot gravity filtration is necessary.

    • Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

    • Quickly pour the hot, saturated solution through the filter paper. The pre-heating of the receiving flask and funnel prevents premature crystallization of the product on the apparatus.

  • Crystallization via Slow Cooling:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount as it promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[5]

    • Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the desired product.

  • Drying and Characterization:

    • Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.

    • Transfer the dried crystals to a pre-weighed watch glass and dry them further in a desiccator or a low-temperature oven.

    • Determine the yield and assess the purity by measuring the melting point. Pure Salicylidene o-chloroaniline should have a sharp melting point around 82-83 °C.[1][6]

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Gravity Filtration dissolve->hot_filter Insoluble impurities present? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Ice-Water Bath cool->ice_bath vac_filter Vacuum Filtration & Cold Solvent Wash ice_bath->vac_filter dry Drying vac_filter->dry analyze Characterization (Melting Point, Yield) dry->analyze

Sources

Troubleshooting

"stability of Salicylidene o-chloroaniline in different solvents and pH"

Welcome to the technical support guide for Salicylidene o-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stabi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Salicylidene o-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this Schiff base in various experimental conditions. Here, we address common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Salicylidene o-chloroaniline degradation in solution?

The principal degradation pathway for Salicylidene o-chloroaniline, like other Schiff bases, is hydrolysis of the imine (C=N) bond. This reaction cleaves the molecule back into its constituent aldehydes and amines—in this case, salicylaldehyde and 2-chloroaniline. The presence of water is essential for this process, and the rate of hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of Salicylidene o-chloroaniline?

The stability of the imine bond is critically influenced by pH. Based on kinetic studies of closely related chloro-substituted salicylidene anilines, a distinct pH-rate profile is observed[1][2][3]:

  • Strongly Acidic Conditions (pH < 4): The compound is highly susceptible to hydrolysis. In this range, the imine nitrogen is protonated, making the imine carbon more electrophilic and thus more vulnerable to nucleophilic attack by water[2]. The rate of hydrolysis increases significantly as the pH drops.

  • Moderately Acidic to Near-Neutral and Mildly Alkaline Conditions (pH 5-10): The compound exhibits its maximum stability in this range. Kinetic studies on N-salicylidene-m-chloroaniline show a rate minimum between pH 5.21 and 10.22[1][2]. Within this window, there is a balance between having enough acid to catalyze the reaction and protonating the amine, which would inhibit the reverse reaction (formation).

  • Strongly Alkaline Conditions (pH > 11): Stability decreases again as the pH becomes strongly alkaline. In this region, the hydrolysis is typically initiated by the direct nucleophilic attack of a hydroxide ion on the imine carbon[1][2]. The rate of hydrolysis increases as the hydroxide ion concentration rises.

A kinetic study on the hydrolysis of the related compound 5-chloro salicylidene-p-chloro aniline also demonstrated this characteristic pH-rate profile, with minimum hydrolysis observed between pH 4.51 and 10.22[3].

Q3: Which solvents are recommended for dissolving and storing Salicylidene o-chloroaniline?

The choice of solvent is crucial for maintaining the stability of Salicylidene o-chloroaniline. Here are some guidelines:

  • Recommended Solvents (for short- to medium-term stability):

    • Anhydrous Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are good choices as they do not participate in hydrolysis. Ensure these solvents are truly anhydrous, as trace amounts of water can lead to degradation over time, especially if acidic or basic impurities are present.

    • Anhydrous Alcohols (e.g., Ethanol, Methanol): Ethanol is commonly used for the synthesis and recrystallization of Salicylidene o-chloroaniline and its analogs, indicating good short-term stability[2][4][5]. However, as protic solvents, they can facilitate hydrolysis if significant water is present. For stock solutions, using anhydrous grades and storing them under inert gas (like argon or nitrogen) is recommended.

  • Solvents to Use with Caution:

    • Protic Solvents (with water): Aqueous buffers or solvent/water mixtures should be used with the understanding that hydrolysis will occur. The rate will depend on the pH and temperature. If your experiment requires an aqueous medium, prepare the solution fresh and use it immediately.

    • DMSO: While a common solvent, be aware that some grades of DMSO can contain water and may be slightly acidic or basic, which can affect stability. Use a high-purity, anhydrous grade.

The complexation of Salicylidene o-chloroaniline with metal ions can significantly enhance its stability in solution by protecting the imine bond from hydrolysis[6][7].

Q4: How should I store solid and stock solutions of Salicylidene o-chloroaniline?
  • Solid Form: As a solid, Salicylidene o-chloroaniline is generally stable at room temperature when protected from light and moisture[4]. Thermal analysis of related chloro-substituted salicylidene anilines shows high thermal stability, with decomposition temperatures around 288-299°C[8]. For long-term storage, keep it in a tightly sealed container in a desiccator at 4°C.

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous aprotic solvent like acetonitrile or THF. Store these solutions at -20°C or -80°C under an inert atmosphere to minimize degradation from residual water and exposure to air. Before use, allow the vial to warm to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
A yellow solution of the compound loses its color over time. Hydrolysis. The yellow color is characteristic of the conjugated Schiff base. Hydrolysis to the colorless salicylaldehyde and 2-chloroaniline results in a loss of this color.Prepare solutions fresh, especially in aqueous or protic solvents. For storage, use anhydrous aprotic solvents and keep them at low temperatures. Confirm degradation using UV-Vis or NMR spectroscopy.
Precipitate forms in a stored solution. Degradation or Low Solubility. Hydrolysis products (salicylaldehyde, 2-chloroaniline) may have different solubilities than the parent compound, causing them to precipitate. Alternatively, the compound may be precipitating due to temperature changes if stored at low temperatures.Verify the identity of the precipitate. If it's a degradation product, discard the solution. If it's the parent compound, gently warm and sonicate to redissolve before use. Consider preparing a more dilute stock solution.
Inconsistent experimental results (e.g., loss of biological activity). Compound Instability. The active Schiff base may be degrading under your experimental conditions (e.g., in aqueous cell culture media).Run a time-course experiment to assess the stability of Salicylidene o-chloroaniline in your specific experimental buffer or medium. See the protocol below for guidance. Prepare solutions immediately before use.
Unexpected peaks appear in NMR or HPLC analysis. Hydrolysis or Isomerization. New peaks corresponding to salicylaldehyde and 2-chloroaniline are indicative of hydrolysis. Other minor peaks could arise from isomers.Check the pH and water content of your solvent. Ensure proper storage conditions. Use fresh solutions for analysis.

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Assay for Hydrolysis

This protocol allows you to assess the stability of Salicylidene o-chloroaniline in a specific solvent or buffer system by monitoring changes in its UV-Vis absorbance spectrum over time. The hydrolysis leads to a decrease in the characteristic absorbance of the imine and an increase in the absorbance of the resulting aldehyde.

Materials:

  • Salicylidene o-chloroaniline

  • Spectrophotometer-grade solvents (e.g., ethanol, acetonitrile, buffered aqueous solutions)

  • UV-Vis spectrophotometer and quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Determine λmax: Prepare a fresh, dilute solution (e.g., 10-20 µM) of Salicylidene o-chloroaniline in anhydrous ethanol or acetonitrile. Scan the absorbance from 250 nm to 500 nm to determine the wavelength of maximum absorbance (λmax), which is characteristic of the intact Schiff base.

  • Prepare Test Solutions: Prepare fresh solutions of Salicylidene o-chloroaniline at a known concentration (e.g., 20 µM) in the solvent systems you wish to test (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 4.5, ethanol, 50% ethanol/water).

  • Initial Measurement (T=0): Immediately after preparation, measure the full UV-Vis spectrum of each test solution. Record the absorbance at the predetermined λmax.

  • Incubation: Store the remaining solutions under your desired experimental conditions (e.g., room temperature, 37°C).

  • Time-Course Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each solution and measure its UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at λmax as a function of time for each condition. A decrease in absorbance over time indicates hydrolysis. The rate of degradation can be quantified by calculating the half-life of the compound in each medium.

Data Summary

Table 1: Summary of Stability and Solubility of Salicylidene o-chloroaniline
Solvent/Condition Stability Comments & References
Anhydrous Aprotic Solvents (Acetonitrile, THF, DCM) High Recommended for stock solutions and long-term storage. The absence of water and protons minimizes hydrolysis.[9]
Anhydrous Alcohols (Ethanol, Methanol) Good (Short-term) Commonly used for synthesis and recrystallization, indicating good stability over hours to days. For longer storage, use anhydrous grade and inert atmosphere.[2][4][5]
Aqueous Buffers (pH 5-10) Moderate The compound is most stable against hydrolysis in this range. However, degradation will still occur over time. Prepare fresh solutions.[1][2][3]
Aqueous Buffers (pH < 4) Low Rapid hydrolysis occurs due to acid catalysis. Avoid for storage.[1][2][3]
Aqueous Buffers (pH > 11) Low Hydrolysis is accelerated by hydroxide ions. Avoid for storage.[1][2]
DMSO (Anhydrous) Good Use high-purity, anhydrous grade to avoid degradation from water or acidic/basic impurities.

Visualizing the Mechanisms and Workflows

Diagram 1: Hydrolysis Mechanisms

The following diagrams illustrate the key steps in the acid- and base-catalyzed hydrolysis of the imine bond.

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_base Base-Catalyzed Hydrolysis (pH > 11) A1 Imine (C=N) A2 Protonated Imine (C=N+H) A1->A2 + H+ A3 Carbinolamine Intermediate A2->A3 + H2O (Nucleophilic Attack) A4 Aldehyde + Protonated Amine A3->A4 Proton Transfer & Cleavage B1 Imine (C=N) B2 Tetrahedral Intermediate B1->B2 + OH- (Nucleophilic Attack) B3 Aldehyde + Amine B2->B3 Proton Transfer & Cleavage

Caption: Mechanisms of imine hydrolysis under acidic and basic conditions.

Diagram 2: Experimental Workflow for Stability Testing

This workflow outlines the key steps for assessing the stability of your compound as described in Protocol 1.

StabilityWorkflow Start Start: Prepare fresh stock of Salicylidene o-chloroaniline in anhydrous solvent Prep Prepare test solutions in different buffers/solvents Start->Prep T0 Measure initial UV-Vis spectrum (T=0) Record Abs at λmax Prep->T0 Incubate Incubate solutions under test conditions (e.g., 37°C) T0->Incubate Measure Measure UV-Vis spectra at defined time points (1h, 2h, 4h, etc.) Incubate->Measure Time course Analyze Plot Abs at λmax vs. Time Measure->Analyze End Determine stability profile and half-life (t½) Analyze->End

Caption: Workflow for UV-Vis spectrophotometric stability analysis.

References

  • Kirdant, A. S., et al. (n.d.). Kinetic Study and Mechanism of Hydrolysis of N-Salicylidene-m-Chloroaniline. TSI Journals. Available at: [Link]

  • Kirdant, A. S., et al. (n.d.). KINETIC STUDY AND MECHANISM OF HYDROLYSIS OF N-SALICYLIDENE-m-CHLOROANILINE. Accessed through ResearchGate. Available at: [Link]

  • (n.d.). FORMATION OF N-SALICYLIDENE-p-CHLOROANILINE: A KINETIC STUDY. Accessed through ResearchGate. Available at: [Link]

  • (2022). Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations. Journal of Molecular Liquids, 370(18), 121055. Available at: [Link]

  • Hadjeb, R., & Barkat, D. (2020). Determination of acid dissociation constants of some substituted salicylideneanilines by spectroscopy. Application of the Hammett relation. SEP SCI TECHNOL. Available at: [Link]

  • (2026, January 10). Halogen Substituent Effects on the Relative Stability of Salicylidene Aniline Crystals of Different Stacking Types. ResearchGate. Available at: [Link]

  • (n.d.). ASSESSING THE EFFECTS OF SUBSTITUTION AND SUBSTITUENT POSITION ON THE REACTIVITY OF SALICYLIDENEANILINE LIGANDS TO COORDINATE. Accessed through oapub.org. Available at: [Link]

  • (2020). KINETIC STUDY OF HYDROLYSIS OF 5-CHLORO SALICYLIDENE -p-CHLORO ANILINE SPECTROPHOTOMETRICALLY. Journal of Advanced Scientific Research, 11(Suppl 2). Available at: [Link]

  • (2023). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Novelty Journals. Available at: [Link]

  • Quinque, B., et al. (2016). Solvent dependence of the solid-state structures of salicylaldiminate magnesium amide complexes. Acta Crystallographica Section C, Structural Chemistry, 72(Pt 12), 996–1004. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Salicylidene o-chloroaniline (CAS 3172-42-7). Available at: [Link]

  • (n.d.). Synthesis route in preparation of N-salicylidene-4-chloroaniline. ResearchGate. Available at: [Link]

  • Said, N. R., et al. (2017). N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM. Journal of Academia UiTM Negeri Sembilan, 5, 9-16. Available at: [Link]

  • NIST. (n.d.). Salicylidene o-chloroaniline. NIST WebBook. Available at: [Link]

  • (n.d.). Synthesis and Characterization of Schiff Base of p - chloro aniline and their Metal Complexes and their evaluation for Antibacte. ResearchGate. Available at: [Link]

  • Chondhekar, T. K., et al. (2011). Kinetic study of hydrolysis of N-salicylidene-m-methyl aniline spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(4), 790-796. Available at: [Link]

  • (2015). Synthesis and Fluoroscence Study of Chlorine Substitution on Anils. ResearchGate. Available at: [Link]

  • Iorungwa, M. S., et al. (2024). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. FUAM Journal of Pure and Applied Sciences, 4(1), 39-49. Available at: [Link]

  • (n.d.). The FTIR spectrum for N-salicylidene-4-chloroaniline. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars. Available at: [Link]

  • Bazzicalupi, C., et al. (2012). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions, 41(8), 2457-2470. Available at: [Link]

Sources

Optimization

"preventing hydrolysis of the imine bond in Salicylidene o-chloroaniline"

Welcome to the technical support center for Salicylidene o-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Salicylidene o-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the hydrolysis of the critical imine (C=N) bond in your experiments.

Frequently Asked Questions (FAQs): Understanding Imine Stability

This section addresses fundamental questions regarding the stability of Salicylidene o-chloroaniline and the factors that govern its susceptibility to hydrolysis.

Q1: What is imine bond hydrolysis, and why is it a primary concern for Salicylidene o-chloroaniline?

A1: Imine bond hydrolysis is the chemical breakdown of the C=N double bond back to its constituent aldehyde (salicylaldehyde) and primary amine (o-chloroaniline) through the addition of water.[1][2] This reaction is reversible and represents the primary degradation pathway for Schiff bases like Salicylidene o-chloroaniline.[3][4] For researchers, this degradation can lead to reduced product yield, impure samples, loss of biological activity, and inconsistent experimental results. The reaction proceeds via nucleophilic attack of a water molecule on the imine carbon, a process that can be catalyzed by acid or, in some cases, proceed under neutral or basic conditions.[5][6]

Q2: How does pH critically influence the stability of the imine bond?

A2: The pH of the medium is arguably the most critical factor governing imine stability. The relationship is not linear:

  • Highly Acidic Conditions (pH < 4): Under strongly acidic conditions, the imine nitrogen is protonated, forming an iminium ion. This greatly increases the electrophilicity of the imine carbon, making it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[1][4][7]

  • Slightly Acidic to Neutral Conditions (pH 4-7): This is a complex region. While imine formation is often optimal around pH 4-5, this range can still facilitate hydrolysis.[4][8] A kinetic study on the related N-salicylidene-m-chloroaniline showed a rate minimum (greatest stability) in the pH range of 5.21 to 10.22.[5][6]

  • Slightly Basic Conditions (pH 8-10): This range often provides the greatest stability against hydrolysis for many Schiff bases.[3][8] The concentration of hydronium ions available for catalysis is low, and the hydroxide concentration is not yet high enough to significantly promote base-catalyzed hydrolysis.

  • Highly Basic Conditions (pH > 11): The rate of hydrolysis can increase again due to the direct attack of the more nucleophilic hydroxide ion on the imine carbon.[6][9]

Q3: What is the impact of the solvent system on the hydrolysis of Salicylidene o-chloroaniline?

A3: The choice of solvent significantly impacts stability.

  • Protic Solvents (e.g., water, ethanol, methanol): These solvents can facilitate hydrolysis by acting as a proton source to catalyze the reaction and by directly participating as the nucleophile (water).[3] Their ability to form hydrogen bonds can also stabilize the transition states involved in the hydrolysis mechanism.

  • Aprotic Solvents (e.g., THF, Chloroform, DMSO): Non-aqueous, aprotic solvents are highly recommended for storage and reactions where stability is paramount. By minimizing the presence of water, the primary reactant for hydrolysis is excluded.[3][10] Studies have shown that hydrolytic reactions are accelerated in aqueous dioxane solvents compared to pure water, highlighting the complex role of solvent polarity and water concentration.[11][12]

Q4: Do the structural features of Salicylidene o-chloroaniline itself affect its stability?

A4: Yes, the inherent structure plays a key role.

  • Ortho-Hydroxyl Group: The hydroxyl group from the salicylaldehyde moiety is positioned ortho to the imine bond. This allows for the formation of an intramolecular hydrogen bond with the imine nitrogen. This interaction can stabilize the imine bond and reduce its susceptibility to hydrolysis compared to Schiff bases lacking this feature.[13]

  • Electronic Effects: The o-chloroaniline ring contains a chlorine atom, which is an electron-withdrawing group. Electron-withdrawing substituents on the aniline ring can decrease the basicity of the imine nitrogen, which in turn can influence the stability of the C=N bond and its complexes.[14]

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during the synthesis, purification, and handling of Salicylidene o-chloroaniline.

Issue 1: My product is degrading during aqueous work-up or purification on a silica gel column.

Potential Cause Recommended Solution & Rationale
Presence of Water During work-up, minimize contact time with aqueous layers. Ensure all organic solvents used for extraction are dried thoroughly (e.g., with MgSO₄ or Na₂SO₄) before concentration. Water is a direct reactant in hydrolysis.[15]
Acidic Silica Gel Standard silica gel is acidic and can catalyze the hydrolysis of the imine bond directly on the column.
Solution 1: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~0.5-1%) in the eluent.
Solution 2: Use a different stationary phase, such as neutral alumina, for chromatography.
Solution 3: Avoid column chromatography altogether. Purify the compound by recrystallization from a dry, aprotic, or non-polar solvent (e.g., hexane/ethyl acetate mixture) to prevent exposure to acidic surfaces and water.[10]

Issue 2: The compound appears stable as a solid but degrades when dissolved for my experiment.

Potential Cause Recommended Solution & Rationale
Solvent Choice You may be using a protic solvent (e.g., methanol, ethanol) or an aprotic solvent that is not anhydrous. Even trace amounts of water or acid can initiate hydrolysis over time.
Solution: Switch to high-purity, anhydrous aprotic solvents (e.g., dry DMSO, DMF, or chloroform) for your experiments. Store solvents over molecular sieves to maintain dryness.[3]
pH of the Medium If your experiment is in a buffered aqueous system, the pH may be in a range that promotes hydrolysis (e.g., highly acidic or neutral).
Solution: If experimentally feasible, adjust the buffer to a slightly basic pH (8-9) where the imine exhibits maximum stability.[3][8] If the pH cannot be changed, conduct the experiment at a lower temperature to decrease the hydrolysis rate and use the solution immediately after preparation.

Issue 3: Synthesis of Salicylidene o-chloroaniline results in low yield, with starting materials present in the final product.

Potential Cause Recommended Solution & Rationale
Equilibrium Reaction Imine formation is a reversible equilibrium reaction with water as a byproduct. If water is not removed, the equilibrium will not favor product formation and hydrolysis of the formed product will occur.[4][15]
Solution 1: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed. This is highly effective for driving the reaction to completion.
Solution 2: Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, directly to the reaction mixture.[15]
Incorrect pH The reaction may not be proceeding under optimal catalytic conditions. Imine formation requires mild acid catalysis to protonate the carbonyl oxygen, but too much acid will protonate the amine nucleophile, rendering it inactive.[4][16]
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to facilitate the reaction without causing significant product hydrolysis.

Diagrams: Mechanisms and Workflows

The following diagrams illustrate the key chemical pathway for hydrolysis and a logical workflow for troubleshooting stability issues.

hydrolysis_mechanism Figure 1: Acid-Catalyzed Hydrolysis Mechanism Imine Salicylidene o-chloroaniline (Imine) Iminium Protonated Imine (Iminium Ion) Imine->Iminium + H₃O⁺ Iminium->Imine - H₃O⁺ Carbinolamine Carbinolamine Intermediate Iminium->Carbinolamine + H₂O (Nucleophilic Attack) Carbinolamine->Iminium - H₂O Products Salicylaldehyde + o-chloroaniline Carbinolamine->Products

Caption: Acid-catalyzed hydrolysis pathway of the imine bond.

troubleshooting_workflow Figure 2: Troubleshooting Workflow for Imine Instability start Instability Observed q1 When does degradation occur? start->q1 synthesis During Synthesis or Work-up q1->synthesis Synthesis purification During Purification q1->purification Purification storage During Storage or Experiment q1->storage Storage sol_synth 1. Remove H₂O (Dean-Stark). 2. Use catalytic acid. 3. Minimize aqueous contact. synthesis->sol_synth sol_purify 1. Use neutral alumina or   base-washed silica. 2. Recrystallize from dry,   aprotic solvent. purification->sol_purify sol_storage 1. Store solid under inert gas. 2. Use anhydrous aprotic solvents. 3. Adjust pH to 8-9 if aqueous. 4. Use fresh solutions. storage->sol_storage

Caption: Decision tree for diagnosing and solving stability issues.

Experimental Protocols

Protocol 1: Optimized Synthesis of Salicylidene o-chloroaniline

This protocol is designed to maximize yield by minimizing hydrolytic decomposition during synthesis.

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-chloroaniline (1.28 g, 10 mmol) and 30 mL of anhydrous ethanol. Stir until fully dissolved.

  • Reactant Addition: Add salicylaldehyde (1.22 g, 10 mmol) dropwise to the solution at room temperature. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. The formation of a yellow precipitate indicates product formation.[6][17]

  • Isolation: After cooling to room temperature, collect the yellow crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: For high purity, recrystallize the crude product from a minimal amount of hot, anhydrous ethanol or an isopropanol/hexane mixture.

  • Drying and Storage: Dry the purified crystals under vacuum at 40°C for 4-6 hours. Store the final product in a tightly sealed container inside a desiccator under an inert atmosphere (N₂ or Argon).[10]

Protocol 2: Monitoring Hydrolysis via UV-Vis Spectroscopy

This method allows for the quantitative assessment of your compound's stability under specific conditions.

  • Stock Solution: Prepare a 1 mM stock solution of Salicylidene o-chloroaniline in an aprotic solvent like anhydrous acetonitrile or DMSO.

  • Buffer Preparation: Prepare a series of aqueous buffers at your desired pH values (e.g., pH 4, 7, 9).

  • Kinetic Run: In a quartz cuvette, add 2.9 mL of the desired buffer. Start the reaction by injecting 30 µL of the stock solution (final concentration ~10 µM) and mix quickly.

  • Data Acquisition: Immediately place the cuvette in a temperature-controlled UV-Vis spectrophotometer. Record the full absorbance spectrum (e.g., 250-500 nm) at regular time intervals (e.g., every 1-5 minutes) for a duration determined by the compound's stability.

  • Analysis: Monitor the decrease in absorbance of the characteristic imine peak or the increase in the salicylaldehyde peak over time. Plot absorbance vs. time and fit the data to a first-order kinetic model to determine the observed rate constant (k_obs) of hydrolysis.[6][18] This allows for direct comparison of stability across different conditions.

Reference Data

The following table, adapted from a kinetic study on the structurally similar N-salicylidene-m-chloroaniline, illustrates the profound effect of pH on the rate of hydrolysis.[6]

Table 1: pH-Dependence of the Hydrolysis Rate Constant (k) for N-salicylidene-m-chloroaniline at 303 K

pHRate Constant, k (x 10⁻³ s⁻¹)Relative Stability
2.8617.50Very Low
3.828.81Low
5.210.88High
7.230.88High
10.220.88High
11.425.02Moderate
12.3011.74Low

Data sourced from Kirdant, et al. (2012). This demonstrates that the Schiff base is most stable (rate is at a minimum) in the broad pH range of approximately 5.2 to 10.2.[6]

References

  • What is the influence of the pH on imine formation in a water solution? - ResearchGate. (2015). ResearchGate. [Link]

  • Metal Ion Catalysis in the Hydrolysis of Imines - SciSpace. (n.d.). SciSpace. [Link]

  • Kinetic Study and Mechanism of Hydrolysis of N-Salicylidene-m-Chloroaniline. (n.d.). Indian Journal of Applied Research. [Link]

  • Metal Ion Catalysis in the Hydrolysis of Imines - ResearchGate. (2025). ResearchGate. [Link]

  • Influence of substituent effects on the coordination ability of salicylaldehyde Schiff bases. (n.d.). ResearchGate. [Link]

  • Imines that React with Phenols in Water over a Wide pH Range - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • The Effect of Solvent on Intramolecular General Base Catalysis in the Hydrolysis of a,ß-Unsaturated Schiff Bases - datapdf.com. (n.d.). datapdf.com. [Link]

  • Supramolecular Control of Reactivity toward Hydrolysis of 7-Diethylaminocoumarin Schiff Bases by Cucurbit[19]uril Encapsulation - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

  • KINETIC STUDY AND MECHANISM OF HYDROLYSIS OF N-SALICYLIDENE-m-CHLOROANILINE - TSI Journals. (n.d.). Trade Science Inc. [Link]

  • The Stabilization of the Salicylaldehyde-Glycine Schiff Base through Metal Complex Formation - Journal of the American Chemical Society. (1954). ACS Publications. [Link]

  • 12.3: Reaction with Primary Amines to form Imines - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]

  • Benzoic-Imine-Based Physiological-pH-Responsive Materials for Biomedical Applications. (n.d.). PubMed. [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PMC - NIH. (2019). National Center for Biotechnology Information. [Link]

  • Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Plausible mechanism for the anion-induced hydrolysis of imine bond in... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. (n.d.). International Journal of Scientific Research. [Link]

  • Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Imine Formation and Hydrolysis - YouTube. (2013). YouTube. [Link]

  • Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity - MDPI. (n.d.). MDPI. [Link]

  • How to purify Schiff base product? - ResearchGate. (2024). ResearchGate. [Link]

  • Are imine bonds stable at neutral pH? - ResearchGate. (2021). ResearchGate. [Link]

  • Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity - ResearchGate. (2025). ResearchGate. [Link]

  • Synergism of the effect of solvent and of general base catalysis in the hydrolysis of a Schiff base - Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]

  • Potentiometric investigation of Schiff base equilibria involving salicylaldehyde and tridentate... (n.d.). Indian Academy of Sciences. [Link]

  • How susceptible are Schiff base imine linkages to hydrolysis under acidic aqueous conditions? - ResearchGate. (2012). ResearchGate. [Link]

  • Kinetics study of hydrolysis –acid Schiff in acid bases by spectrophotometric method. (2021). ResearchGate. [Link]

  • Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • How to prevent HCl from attacking in situ synthesized imine material? - ResearchGate. (2019). ResearchGate. [Link]

  • Imine Hydrolysis - BYJU'S. (n.d.). BYJU'S. [Link]

  • Synthesis route in preparation of N-salicylidene-4-chloroaniline (Xavier and Srividhya, 2014) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Reactivity mapping of the imine hydrolysis reaction - ResearchGate. (n.d.). ResearchGate. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022). Master Organic Chemistry. [Link]

  • synthesis and charactarization of schiff base ligand by condensing salicylaldehyde with. (2023). University of Dhaka. [Link]

  • Imine Hydrolysis - News-Medical.Net. (2018). News-Medical.Net. [Link]

  • (PDF) N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM - ResearchGate. (2020). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Single Crystal Growth of Salicylidene o-chloroaniline

Welcome to the dedicated technical support guide for the single crystal growth of Salicylidene o-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the single crystal growth of Salicylidene o-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this Schiff base. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-quality single crystals suitable for X-ray diffraction and other critical analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when crystallizing Salicylidene o-chloroaniline.

Q1: I've followed the synthesis protocol, but no crystals are forming after several days. What's going wrong?

A1: The absence of crystal formation typically points to a lack of supersaturation, which is the primary driving force for crystallization.

  • Causality: Crystals form when the concentration of a solute in a solution exceeds its equilibrium solubility. If the solution is too dilute (undersaturated), there is no thermodynamic incentive for the molecules to organize into a crystal lattice.

  • Troubleshooting Steps:

    • Insufficient Concentration: Your solution may be too dilute. If you are using the slow evaporation method, ensure the vessel is not sealed too tightly, allowing for gradual solvent removal. If it is covered, try loosening the cap or using a cover with perforations (e.g., Parafilm with a few pinholes). If you are using a slow cooling method, you may have used too much solvent initially.[1]

    • Solvent Choice: The compound might be too soluble in your chosen solvent.[2] In such cases, the solution may never reach the necessary level of supersaturation, even after significant evaporation. Consider a solvent in which Salicylidene o-chloroaniline is only moderately soluble.

    • Induce Nucleation: If the solution is indeed supersaturated but reluctant to nucleate, you can try to induce crystal growth. A common technique is to gently scratch the inside of the glass vessel below the liquid level with a glass rod.[1] The microscopic scratches provide high-energy nucleation sites for crystals to begin forming.

Q2: My compound is "oiling out," forming liquid droplets instead of solid crystals. How can I prevent this?

A2: "Oiling out" is a common problem in organic crystallization that occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][3]

  • Causality: This phenomenon happens when a saturated solution is cooled below the melting point of the solute-solvent mixture, which is often lower than the melting point of the pure solute.[1] Impurities can significantly depress the melting point, exacerbating this issue. The high solubility of the compound in the chosen solvent at the crystallization temperature is also a primary cause.

  • Troubleshooting Steps:

    • Reduce Solution Temperature Slowly: Rapid cooling can shock the system, favoring the formation of a supercooled liquid (oil). Allow the solution to cool to room temperature very slowly before any further cooling in a refrigerator.

    • Re-evaluate Your Solvent: The solvent is likely too good for your compound. Switch to a less polar solvent or use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (like ethanol or chloroform) and then slowly add a "poor" solvent (like hexane or heptane) until the solution becomes faintly turbid.[4] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

    • Increase Purity: Oiling out is often a sign of impurities.[3] Purify your crude Salicylidene o-chloroaniline by recrystallization or column chromatography before attempting single crystal growth.

Q3: I'm getting a cloudy suspension or a fine powder, not distinct single crystals. What adjustments should I make?

A3: The formation of a powder or a cloudy precipitate indicates that nucleation is happening too rapidly and uncontrollably.[5]

  • Causality: When a solution becomes highly supersaturated very quickly, countless nucleation sites are formed simultaneously.[5] This leads to the rapid growth of a large number of very small crystals (microcrystals), which appear as a powder, rather than the slow, ordered growth of a few large single crystals.

  • Troubleshooting Steps:

    • Slow Down the Process: The key is to reduce the rate at which supersaturation is achieved.

      • Slow Evaporation: Use a vessel with a smaller opening to slow down the rate of solvent evaporation.[6]

      • Slow Cooling: If cooling, place the flask in an insulated container (like a beaker of warm water or a Dewar flask) to ensure the temperature drops as slowly as possible.

    • Use Vapor Diffusion: This is an excellent technique for controlled crystallization.[7] Place your compound's solution in a small, open vial. Then, place this vial inside a larger, sealed jar containing a "precipitant" or "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with your primary solvent). The vapor of the anti-solvent will slowly diffuse into your compound's solution, gradually reducing its solubility and promoting slow, ordered crystal growth.

    • Reduce Concentration: Start with a slightly more dilute solution. This will require more time or more evaporation to reach saturation, naturally slowing the process.

Q4: My crystals are very small, twinned, or of poor quality. How can I improve them?

A4: Crystal quality is a function of purity, time, and a stable environment.[2]

  • Causality: Impurities can be incorporated into the crystal lattice, causing defects and hindering ordered growth.[8][9] Mechanical disturbances can fracture growing crystals or create new nucleation sites, leading to a cluster of smaller crystals. Too many initial nucleation sites will result in competition for material, limiting the final size of any single crystal.[2]

  • Troubleshooting Steps:

    • Maximize Purity: This is the most critical factor.[7] Ensure your starting salicylaldehyde and o-chloroaniline are pure, and that your synthesized Schiff base is thoroughly purified before setting up the crystallization. A purity of at least 95% or higher is recommended.

    • Minimize Nucleation Sites: Use clean, scratch-free glassware. Filter your saturated solution through a syringe filter or a small cotton plug in a pipette to remove any dust or particulate matter before setting it aside to crystallize.[2]

    • Ensure a Quiescent Environment: Place your crystallization vessel in a location free from vibrations and significant temperature fluctuations.[7] Avoid the temptation to check on it frequently, as moving or bumping the vessel can disrupt the growth process. Patience is crucial.[2]

Detailed Experimental Protocol: Synthesis & Crystallization

This protocol provides a reliable method for synthesizing Salicylidene o-chloroaniline and growing single crystals using a binary solvent system with slow evaporation.

Part A: Synthesis of Crude Salicylidene o-chloroaniline

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve o-chloroaniline (e.g., 1.28 g, 10 mmol) in 15 mL of absolute ethanol.[10]

  • Addition: To this solution, add salicylaldehyde (e.g., 1.22 g, 10 mmol) dropwise while stirring at room temperature. A color change to yellow/orange should be observed.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.[11]

  • Drying: Allow the crude product to air-dry. A preliminary purity check by melting point or TLC is recommended. The reported melting point is 82-83 °C.[12]

Part B: Purification by Recrystallization

  • Dissolution: Place the crude solid in a small Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) and gently heat while stirring until the solid is fully dissolved.[13][14]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration and dry them completely.

Part C: Single Crystal Growth (Slow Evaporation of a Binary Solvent System)

  • Prepare the Solution: Dissolve a small amount (10-20 mg) of the purified Salicylidene o-chloroaniline in a minimal volume (0.5-1.0 mL) of a "good" solvent, such as chloroform, in a small, clean vial.[4]

  • Induce Near-Saturation: Slowly add a "poor" solvent (precipitant), such as n-hexane, drop by drop until the solution becomes persistently cloudy.

  • Clarify the Solution: Add one or two drops of the "good" solvent (chloroform) back into the vial until the cloudiness just disappears. The solution is now saturated or very close to it.

  • Set up for Evaporation: Cover the vial with Parafilm and poke 1-3 small holes in it with a needle. This will allow the more volatile solvent to evaporate very slowly.[6]

  • Incubate: Place the vial in a vibration-free location at a constant temperature.[2][7] Do not disturb it. High-quality crystals should form over several days to a week.

Key Parameters Summary

This table summarizes the critical experimental parameters and their direct influence on the outcome of the crystallization process.

ParameterLow Setting EffectHigh Setting EffectRecommended Approach
Purity of Compound Prone to defects, oiling out, poor morphology.[8]Promotes well-defined, high-quality crystals.[7]Start with >95% pure material. Purify crude product before crystal growth.
Concentration Slow or no crystal growth.Rapid precipitation, powder formation.[5]Prepare a saturated or near-saturated solution at a slightly elevated temperature.
Cooling/Evaporation Rate Forms larger, higher-quality single crystals.[15]Forms small, poorly-defined, or numerous crystals.[1]Slow evaporation or slow cooling over several days is ideal.[6]
Solvent Polarity May have insufficient solubility.High solubility can lead to oiling out or require excessive evaporation.[3]Choose a solvent of moderate polarity or use a binary good/poor solvent system.
Mechanical Agitation Promotes ordered, undisturbed growth.Can cause premature precipitation and fractured or small crystals.[2]Isolate the experiment from all vibrations and avoid moving it.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common crystallization problems.

TroubleshootingWorkflow start Initial Outcome of Crystallization Experiment no_crystals Problem: No Crystals Forming start->no_crystals Clear Solution powder Problem: Fine Powder / Precipitate start->powder Cloudy / Powder oil Problem: Compound 'Oiled Out' start->oil Liquid Droplets poor_quality Problem: Poor Crystal Quality start->poor_quality Small / Twinned Crystals cause_nc 1. Solution is undersaturated. 2. Compound too soluble. 3. Nucleation inhibited. no_crystals->cause_nc Possible Causes solution_nc • Evaporate more solvent. • Use less solvent initially. • Try a less polar solvent. • Scratch inner surface of vial. no_crystals->solution_nc Solutions cause_p 1. Solution is too supersaturated. 2. Cooling/evaporation is too fast. powder->cause_p Possible Causes solution_p • Slow the rate of cooling/evaporation. • Use a slightly more dilute solution. • Use vapor diffusion method. powder->solution_p Solutions cause_o 1. Solvent is too 'good'. 2. Presence of impurities. 3. Cooling too rapid. oil->cause_o Possible Causes solution_o • Use a less polar solvent. • Use a binary solvent system. • Further purify the compound. • Ensure very slow cooling. oil->solution_o Solutions cause_pq 1. Impurities present. 2. Mechanical disturbance. 3. Too many nucleation sites. poor_quality->cause_pq Possible Causes solution_pq • Re-purify starting material. • Filter solution before setting up. • Isolate from vibrations. poor_quality->solution_pq Solutions

Caption: Troubleshooting workflow for single crystal growth.

References

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (2019). What are solvents used in recrystallization of Schiff base?[Link]

  • Dutt, M. K. (1983). A simple procedure for crystallization of the Schiff reagent. PubMed. [Link]

  • ResearchGate. (2013). What are the simplest and best methods for purifying the Schiff base by crystallization?[Link]

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Salicylidene o-chloroaniline. NIST WebBook. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. [Link]

  • ResearchGate. (2012). I'm not getting a single crystal for organic compounds. [Link]

  • Zhang, D., & Zhang, X. (2013). Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. Journal of Crystallization Process and Technology, 3(1), 28-30. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, 72(Pt 11), 1633–1639. [Link]

  • Cheméo. (n.d.). Chemical Properties of Salicylidene o-chloroaniline (CAS 3172-42-7). [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. Letters in Applied NanoBioScience. [Link]

  • Reddit. (2023). Growing single crystals and cloudy stuff. [Link]

  • ResearchGate. (2014). Synthesis route in preparation of N-salicylidene-4-chloroaniline. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • ResearchGate. (2008). Coping with crystallization problems. [Link]

  • NIST. (n.d.). Salicylidene o-chloroaniline Mass Spectrum. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). Salicylideneaniline. PubChem Compound Database. [Link]

  • Hagiwara, Y., et al. (2025). Control of Polymorphism and Alignment in Photochromic Salicylideneaniline Crystals Grown by Directional Crystallization. Crystal Growth & Design. [Link]

  • Kavanagh, L. S., et al. (2019). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 9(6), 319. [Link]

  • Zhang, H., et al. (2023). Impact of impurities on crystal growth. Nature Physics, 19, 1629–1635. [Link]

  • TSI Journals. (n.d.). Formation of N-Salicylidene-P-Chloroaniline: A Kinetic Study. [Link]

  • Sugiyama, S., et al. (2022). Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach. ACS Omega, 7(4), 3505–3513. [Link]

  • O'Mahony, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 1963–1975. [Link]

  • Iorungwa, M. S., et al. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. ResearchGate. [Link]

  • Kinna, E., et al. (2022). Photo-and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects. CrystEngComm, 24, 7695-7706. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Salicylidene o-chloroaniline

Welcome to the technical support guide for the synthesis of Salicylidene o-chloroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Salicylidene o-chloroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and professionals in drug development. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, helping you mitigate side reactions and optimize your synthesis for higher purity and yield.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of Salicylidene o-chloroaniline, a Schiff base formed from the condensation of salicylaldehyde and o-chloroaniline.

Problem 1: My reaction yield is consistently low, and TLC/NMR analysis shows unreacted starting materials.

Question: I'm following a standard procedure, but my yield of Salicylidene o-chloroaniline is poor. My crude product analysis confirms the presence of significant amounts of salicylaldehyde and o-chloroaniline. What is causing this incomplete conversion?

Answer: This issue almost always points to an unfavorable reaction equilibrium. The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[1][2][3] If water is not effectively removed from the reaction medium, it can hydrolyze the imine bond of the product, pushing the equilibrium back towards the starting materials.[4][5]

Troubleshooting Steps & Scientific Rationale:

  • Water Removal: The most critical factor is the removal of water.

    • Azeotropic Distillation: The gold standard is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene). As the mixture refluxes, the water-solvent azeotrope distills over and is collected in the trap, physically removing water and driving the reaction to completion.

    • Drying Agents: If a Dean-Stark setup is not feasible, adding an in-situ drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction flask can sequester the water as it forms.

  • Catalysis: The reaction is typically catalyzed by either acid or base.[1][3] However, the pH must be carefully controlled.

    • Optimal pH: The highest reaction rates are often observed at a mildly acidic pH (around 4-5).[3] At this pH, there is enough acid to protonate the hydroxyl group of the intermediate carbinolamine, facilitating its elimination as water (the rate-determining step).[1][6]

    • Excessive Acidity: If the pH is too low, the amine nucleophile (o-chloroaniline) becomes protonated to its non-nucleophilic ammonium salt, which cannot attack the carbonyl carbon.[3][6] A few drops of glacial acetic acid are usually sufficient.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. While some Schiff base formations are rapid, others may require several hours at reflux to reach completion.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spots have disappeared.

Problem 2: My final product is a dark brown or black tar instead of the expected yellow crystalline solid.

Question: After the reaction, my product is an intractable, dark-colored tar. Why is this happening, and how can I prevent it?

Answer: The formation of dark, tarry substances is typically due to oxidative side reactions. Salicylaldehyde, in particular, is susceptible to oxidation, which can be accelerated by heat, light, and the presence of atmospheric oxygen.[9][10] The aldehyde can be oxidized to salicylic acid[11] or undergo other oxidative degradation pathways, leading to colored polymeric byproducts.

Troubleshooting Steps & Scientific Rationale:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This minimizes the presence of atmospheric oxygen, which is the primary culprit for oxidation. Purge the reaction flask with the inert gas before adding reagents and maintain a positive pressure throughout the experiment.

  • Reagent Purity: Use freshly distilled or purified salicylaldehyde. Aldehydes can auto-oxidize upon storage. If your salicylaldehyde has a brownish tint, it is likely already partially oxidized. Distilling it under reduced pressure can provide a pure, colorless liquid.[12]

  • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can accelerate degradation. Maintain the reaction at the minimum temperature required for a reasonable rate (e.g., the boiling point of the solvent) and avoid localized overheating with the heating mantle.

  • Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil, especially if the reaction is run over an extended period.

Problem 3: My crude product shows multiple spots on TLC, and the NMR spectrum is complex and impure.

Question: My TLC plate shows the product spot, but also several other spots nearby. What are these potential byproducts?

Answer: Besides unreacted starting materials, several side reactions can lead to a complex product mixture.

  • Dakin Reaction: If any oxidizing agents are present (or formed in situ), salicylaldehyde can be oxidized to catechol (1,2-dihydroxybenzene).[12][13]

  • Self-Condensation of Salicylaldehyde: Under certain conditions, salicylaldehyde can undergo an aldol-type self-condensation.[13]

  • Other Impurities: The commercial starting materials may contain isomers (e.g., p-chloroaniline) or related compounds that can react to form different Schiff base products.

Troubleshooting Steps & Scientific Rationale:

  • Confirm Starting Material Purity: Before starting, run a TLC or NMR of your salicylaldehyde and o-chloroaniline to ensure they are single, pure compounds.

  • Controlled Addition: Add the amine solution dropwise to the aldehyde solution with stirring. This maintains a low concentration of the amine initially, minimizing potential side reactions that could be favored by different stoichiometric ratios.

  • Effective Purification: A multi-spot TLC indicates that purification is necessary.

    • Recrystallization: This is the most common and effective method for purifying Schiff bases.[4][8] Ethanol or methanol are often suitable solvents.[14][15] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel or neutral alumina can be used.[7] Be aware that acidic silica gel can promote hydrolysis of the imine bond.

Problem 4: My product seems to decompose during aqueous workup or purification.

Question: I successfully formed the product, but I lose a significant amount during workup or column chromatography. Is the product unstable?

Answer: Yes, the imine (C=N) bond in Schiff bases is susceptible to hydrolysis, particularly in the presence of acid or, to a lesser extent, base.[3][5][16] The hydrolysis reaction is the reverse of the formation reaction, breaking the product down into its constituent aldehyde and amine.[4][17]

Troubleshooting Steps & Scientific Rationale:

  • Avoid Acidic Conditions: During workup, avoid washing with acidic solutions (e.g., dilute HCl). If an aqueous wash is necessary, use neutral water or a slightly basic solution (e.g., saturated sodium bicarbonate) followed by a brine wash to remove residual water.

  • Anhydrous Workup: If possible, perform an anhydrous workup. After the reaction, filter off any solids (like drying agents), and remove the solvent under reduced pressure using a rotary evaporator.[8] The crude product can then be directly purified by recrystallization.

  • Chromatography Considerations: If column chromatography is required, consider using neutral alumina instead of the more acidic silica gel. If silica gel must be used, it can be "neutralized" by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%).

  • pH Stability: The hydrolysis of N-salicylidene anilines is slowest in the neutral to slightly basic pH range (approximately 5-10).[4][5] Hydrolysis is significantly faster at low pH and also increases at high pH (>11).[4]

Section 2: Optimized Protocols & Data

Protocol 2.1: Optimized Synthesis of Salicylidene o-chloroaniline

This protocol incorporates measures to mitigate the side reactions discussed above.

  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap. Purge the entire apparatus with dry nitrogen gas.

  • Reagents: To the flask, add salicylaldehyde (1.0 eq), o-chloroaniline (1.0 eq), and a suitable volume of toluene to allow for efficient stirring and reflux.

  • Catalyst: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux. Toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).

  • Workup: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude yellow solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Filter the yellow crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Table 1: Effect of Reaction Conditions on Yield and Purity
ConditionCatalystWater RemovalAtmosphereTypical YieldPurity (Post-Recrystallization)Common Side Products
A (Suboptimal) NoneNoneAir40-50%~85%Unreacted starting materials, oxidation products
B (Improved) Acetic AcidNoneAir60-70%~90%Unreacted starting materials (due to equilibrium)
C (Optimized) Acetic AcidDean-StarkNitrogen>90%>98%Minimal

Section 3: Mechanistic Visualizations

The following diagrams illustrate the key chemical transformations involved in the synthesis and its potential pitfalls.

Main_Reaction Sal Salicylaldehyde Carbinolamine Carbinolamine Intermediate Sal->Carbinolamine + H⁺ (cat.) oCA o-Chloroaniline oCA->Carbinolamine Product Salicylidene o-chloroaniline Carbinolamine->Product - H₂O (Rate-determining) Water H₂O

Caption: Main reaction pathway for Schiff base formation.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Sal Salicylaldehyde Product Desired Product Sal->Product Oxidation Oxidation (e.g., to Salicylic Acid) Sal->Oxidation [O₂], heat oCA o-Chloroaniline oCA->Product Hydrolysis Hydrolysis Product->Hydrolysis + H₂O, H⁺/OH⁻ Hydrolysis->Sal Hydrolysis->oCA

Caption: Key side reactions competing with the main synthesis.

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield / Incomplete Reaction Start->LowYield DarkProduct Dark / Tarry Product Start->DarkProduct ImpureProduct Impure Product (TLC/NMR) Start->ImpureProduct CheckEq Is water being removed? LowYield->CheckEq CheckO2 Reaction under inert gas? DarkProduct->CheckO2 CheckHydrolysis Product unstable in workup? ImpureProduct->CheckHydrolysis CheckCat Is catalyst used correctly? CheckEq->CheckCat Yes Sol_Water Implement Dean-Stark or drying agent. CheckEq->Sol_Water No Sol_Cat Use catalytic acid (pH 4-5). Avoid excess. CheckCat->Sol_Cat No CheckReagent Is Salicylaldehyde pure? CheckO2->CheckReagent Yes Sol_O2 Use N₂ or Ar atmosphere. CheckO2->Sol_O2 No Sol_Reagent Distill salicylaldehyde before use. CheckReagent->Sol_Reagent No CheckPurification Is purification method optimal? CheckHydrolysis->CheckPurification No Sol_Hydrolysis Use anhydrous workup. Avoid acidic conditions. CheckHydrolysis->Sol_Hydrolysis Yes Sol_Purification Recrystallize from Ethanol. Use neutral chromatography. CheckPurification->Sol_Purification No

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Wikipedia. Salicylaldehyde. [Link]

  • Asian Journal of Chemistry. Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(Iii) - A Kinetic and Mechanistic Study. [Link]

  • International Letters of Chemistry, Physics and Astronomy. Kinetics and mechanism of oxidation of salicylaldehyde by N-bromonicotinamide. [Link]

  • TSI Journals. KINETIC STUDY AND MECHANISM OF HYDROLYSIS OF N-SALICYLIDENE-m-CHLOROANILINE. [Link]

  • World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES. [Link]

  • ACS Publications. Kinetic Study of the Electrochemical Oxidation of Salicylic Acid and Salicylaldehyde Using UV/vis Spectroscopy and Multivariate Calibration. [Link]

  • Sathee. Chemistry Schiff Bases. [Link]

  • Chemeurope.com. Salicylaldehyde. [Link]

  • RSC Publishing. Synthesis and corrosion inhibition efficiency of Schiff bases derived from salicylideneaniline – a review. [Link]

  • Anil S. Kirdant et al. Kinetic Study and Mechanism of Hydrolysis of N-Salicylidene-m-Chloroaniline. [Link]

  • ResearchGate. Mechanism of Schiff base (imine) Formation. [Link]

  • Chemistry LibreTexts. 12.6: Reactions of Aldehydes and Ketones with Amines. [Link]

  • Wikipedia. Schiff base. [Link]

  • Acta Chimica & Pharmaceutica Indica. FORMATION OF N-SALICYLIDENE-p-CHLOROANILINE: A KINETIC STUDY. [Link]

  • Univali. SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. [Link]

  • Novelty Journals. Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. [Link]

  • ResearchGate. Is there an effective way of purifying schiff bases? [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. [Link]

  • Journal of Chemical and Pharmaceutical Research. Kinetic study of hydrolysis of N-salicylidene-m-methyl aniline spectrophotomerically. [Link]

  • RSC Publishing. kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. [Link]

  • International Journal of Scientific Research. SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. [Link]

  • ResearchGate. Schiff bases from chlorine substituted anilines and salicylaldehyde: Synthesis, characterization, fluorescence, thermal features, biological studies and electronic structure investigations. [Link]

  • Cheméo. Chemical Properties of Salicylidene o-chloroaniline (CAS 3172-42-7). [Link]

  • ResearchGate. Hydrolysis of -N=CH- Bond in 2-Salicylidene-4-aminophenyl benzimidazole by Palladium(II). [Link]

  • ResearchGate. Photochemical reactions of group 6 metal carbonyls with N-salicylidene-2-hydroxyaniline and bis-(salicylaldehyde)phenylenediimine. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Salicylidene o-Chloroaniline

Welcome to the Technical Support Center for the scale-up synthesis of Salicylidene o-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of Salicylidene o-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this Schiff base condensation from bench-scale to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting solutions.

I. Core Principles of Salicylidene o-Chloroaniline Synthesis

The synthesis of Salicylidene o-chloroaniline is a nucleophilic addition-elimination reaction between salicylaldehyde and o-chloroaniline.[1][2] The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the final imine product.[1] While straightforward at the lab scale, scaling up introduces challenges related to reaction kinetics, heat and mass transfer, product isolation, and purity.

II. Troubleshooting Guide: From Low Yields to Impurity Profiles

This section addresses specific issues you may encounter during the scale-up of Salicylidene o-chloroaniline synthesis in a question-and-answer format.

Question: My reaction yield has significantly dropped upon scaling up. What are the likely causes and how can I mitigate this?

Answer: A decrease in yield during scale-up is a common issue and can be attributed to several factors:

  • Inefficient Water Removal: The formation of Salicylidene o-chloroaniline is a reversible equilibrium reaction where water is a byproduct.[3] On a larger scale, the removal of water becomes more critical to drive the reaction to completion.

    • Solution: Implement azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[3] This physically removes water from the reaction mixture, shifting the equilibrium towards the product. Alternatively, for less stringent anhydrous conditions, the use of dehydrating agents like molecular sieves can be effective.[3]

  • Suboptimal Reaction Temperature: Inadequate heating or localized hot spots within a large reactor can lead to incomplete reactions or thermal degradation of the product.

    • Solution: Ensure uniform heating through proper reactor design and agitation. Monitor the internal reaction temperature closely and optimize it to ensure a consistent and efficient reaction rate.

  • Insufficient Mixing: As the reaction volume increases, achieving homogeneous mixing of the reactants becomes more challenging.

    • Solution: Utilize appropriate agitation (e.g., overhead stirrer with a suitable impeller design) to ensure thorough mixing. Poor mixing can lead to localized concentration gradients and reduced reaction rates.

Question: I am observing significant impurity formation in my scaled-up batch. How can I identify and minimize these impurities?

Answer: Impurity profiles can change during scale-up. Common impurities and their mitigation strategies include:

  • Unreacted Starting Materials: This is often a result of an incomplete reaction.

    • Solution: Besides optimizing reaction conditions as mentioned above, consider a slight excess of one reactant (typically the less expensive one) to ensure the complete conversion of the other.[3]

  • Side-Products from o-Chloroaniline: o-Chloroaniline is susceptible to oxidation and can form colored impurities, especially if the reaction is prolonged or exposed to air at elevated temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the purity of the starting o-chloroaniline, as impurities can carry through to the final product.

  • Polymerization Products: While less common with aromatic aldehydes, side reactions leading to oligomers can occur under harsh conditions.[3]

    • Solution: Maintain strict control over the reaction temperature and avoid excessively high catalyst concentrations.

Question: The product is difficult to isolate and purify at scale. What are some effective strategies?

Answer: Isolation and purification are critical steps in any scale-up process. For Salicylidene o-chloroaniline, which is typically a solid, consider the following:

  • Crystallization: This is the most common and effective method for purifying solid organic compounds.

    • Solution: A systematic approach to solvent screening is crucial. Start with solvents in which the product is soluble at high temperatures and sparingly soluble at low temperatures. Ethanol or methanol are often good starting points.[4][5][6] For large-scale operations, consider controlled cooling rates to obtain crystals with a desirable size and morphology for easy filtration.

  • Product Oiling Out: Sometimes, the product may separate as an oil instead of a crystalline solid upon cooling.

    • Solution: This can be due to the presence of impurities or too rapid cooling. Try adding a small amount of a co-solvent to the hot solution or seeding the cooling solution with a small crystal of the pure product to induce crystallization.

  • Filtration and Drying: Large quantities of product can be challenging to filter and dry efficiently.

    • Solution: Use appropriate large-scale filtration equipment (e.g., a Nutsche filter dryer). Ensure the product is washed with a cold solvent to remove any residual mother liquor.[3] Drying should be done under vacuum at a temperature well below the product's melting point to avoid degradation.

III. Frequently Asked Questions (FAQs)

1. What is the optimal solvent for the scale-up synthesis of Salicylidene o-chloroaniline?

Ethanol is a commonly used solvent for this reaction due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal.[4][5][6] Toluene can also be an excellent choice, especially when azeotropic water removal is desired.[3]

2. Is a catalyst necessary for this reaction?

The condensation can proceed without a catalyst, but it is often slow. A few drops of a mild acid catalyst like glacial acetic acid can significantly increase the reaction rate.[2][3][5] However, on a large scale, the amount of catalyst should be carefully controlled to prevent side reactions.

3. How can I monitor the reaction progress effectively in a large reactor?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting materials and the formation of the product.[3] For more quantitative analysis in a process setting, High-Performance Liquid Chromatography (HPLC) can be employed.

4. What are the key safety considerations when working with salicylaldehyde and o-chloroaniline at scale?

  • o-Chloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[7][8][9] Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7][8][10]

  • Salicylaldehyde: It can cause skin and eye irritation.[11] Standard laboratory PPE should be worn.

  • Scale-Up Specifics: When working with large quantities, the risks are amplified. Ensure proper containment measures are in place to prevent spills.[12] Have an emergency plan and appropriate spill kits readily available.

IV. Experimental Protocol: A Generalized Scale-Up Approach

This protocol provides a general framework for the synthesis of Salicylidene o-chloroaniline. The exact quantities should be adjusted based on the desired scale.

Materials:

  • Salicylaldehyde (1.0 equivalent)

  • o-Chloroaniline (1.0 equivalent)

  • Ethanol (or Toluene)

  • Glacial Acetic Acid (catalytic amount)

Equipment:

  • Jacketed glass reactor with an overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Dean-Stark trap (if using toluene)

  • Filtration apparatus (e.g., Buchner funnel or Nutsche filter)

  • Vacuum oven

Procedure:

  • Charge the reactor with salicylaldehyde and ethanol (or toluene).

  • Begin agitation and heat the mixture to a gentle reflux.

  • In a separate vessel, dissolve o-chloroaniline in a minimal amount of the reaction solvent.

  • Slowly add the o-chloroaniline solution to the refluxing salicylaldehyde solution.

  • Add a catalytic amount of glacial acetic acid.

  • Continue to reflux and monitor the reaction by TLC until the salicylaldehyde is consumed. If using toluene, collect the water in the Dean-Stark trap.

  • Once the reaction is complete, allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

  • Collect the solid product by filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the product in a vacuum oven at an appropriate temperature.

V. Data Presentation

ParameterRecommendationRationale
Solvent Ethanol or TolueneGood solubility for reactants; Toluene allows for azeotropic water removal.
Catalyst Glacial Acetic Acid (catalytic)Increases reaction rate without promoting significant side reactions.[2][3]
Temperature RefluxProvides sufficient energy for the reaction to proceed at a reasonable rate.
Monitoring TLC / HPLCAllows for tracking of reactant consumption and product formation.
Work-up Cooling and FiltrationSimple and effective method for isolating the solid product.
Purification Recrystallization from EthanolEffective for removing impurities and obtaining a high-purity product.[4]

VI. Reaction Workflow Diagram

Scale_Up_Synthesis Start Starting Materials (Salicylaldehyde, o-Chloroaniline) Solvent Solvent Addition (Ethanol/Toluene) Start->Solvent Reaction Reaction Setup (Reactor, Stirrer, Condenser) Solvent->Reaction Heating Heating to Reflux Reaction->Heating Catalysis Catalyst Addition (Glacial Acetic Acid) Heating->Catalysis Monitoring Reaction Monitoring (TLC/HPLC) Catalysis->Monitoring Monitoring->Heating Incomplete Workup Work-up (Cooling, Crystallization) Monitoring->Workup Reaction Complete Isolation Isolation (Filtration, Washing) Workup->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Product Final Product (Salicylidene o-chloroaniline) Drying->Product QC Quality Control (Purity, Yield) Product->QC

Caption: Workflow for the scale-up synthesis of Salicylidene o-chloroaniline.

VII. References

  • Technical Support Center: Optimizing Schiff Base Formation. Benchchem.

  • Synthesis of Schiff Bases by Non-Conventional Methods. ResearchGate.

  • Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI.

  • Optimization of condensation reaction 1. | Download Scientific Diagram. ResearchGate.

  • Optimization of Reaction Conditions | Download Scientific Diagram. ResearchGate.

  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. ACS Publications.

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org.

  • Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach | ACS Omega. ACS Publications.

  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal.

  • Synthesis route in preparation of N-salicylidene-4-chloroaniline (Xavier and Srividhya, 2014). ResearchGate.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Schiff Base Synthesis Experiment_0.docx. IONiC / VIPEr.

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube.

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.

  • General method to synthesize a Schiff base. | Download Scientific Diagram. ResearchGate.

  • synthesis and charactarization of schiff base ligand by condensing salicylaldehyde with.

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications | ACS Omega. ACS Publications.

  • Photochromism Control of Salicylideneaniline Derivatives by Acid–Base Co-Crystallization | Request PDF. ResearchGate.

  • Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation.

  • Safety Data Sheet: 3-Chloroaniline. Carl ROTH.

  • Comparative Study for Synthesis of Schiff Base Ligand.

  • O-Chloroaniline (CL-4: PUBLIC). Aarti Industries.

  • Safety Data Sheet. sigma-aldrich.

  • N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis. ChemicalBook.

  • Photo-and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects. RSC Publishing.

  • O-CHLOROANILINE. CAMEO Chemicals - NOAA.

  • N , N' -bis(salicylidene)ethylenediamine. Synthesis of SalenH 2 . From ref. 21. ResearchGate.

  • Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). ResearchGate.

  • Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. ResearchGate.

  • Salicylidene o-chloroaniline. the NIST WebBook.

  • Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. ResearchGate.

  • (PDF) Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. ResearchGate.

  • CN114105812B - Method for synthesizing N, N' -bis-salicylidene-1, 2-propanediamine by using chloropropene byproduct 1, 2-dichloropropane. Google Patents.

  • N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM | Request PDF. ResearchGate.

  • Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars.

  • SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. IJRSR.

  • Unexpected Products of Salicylidene-Aminoguanidine Reactions with Metal Ions—Synthesis and Structural Aspects. MDPI.

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Optimization

Technical Support Center: Spectroscopic Analysis of Salicylidene o-chloroaniline

Welcome to the technical support center for the spectroscopic analysis of Salicylidene o-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of Salicylidene o-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this Schiff base. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses specific issues you might encounter during the spectroscopic analysis of Salicylidene o-chloroaniline, offering explanations and step-by-step solutions.

UV-Vis Spectroscopy

Question 1: My UV-Vis spectrum for Salicylidene o-chloroaniline shows unexpected shifts in λmax. What could be the cause?

Answer: Shifts in the maximum absorption wavelength (λmax) are common and can be attributed to several factors, primarily solvent effects and the presence of tautomers.

  • Solvent Effects: The polarity of the solvent plays a crucial role in the electronic transitions of Schiff bases.[1][2] Polar solvents can interact with the solute, stabilizing either the ground or excited state, which leads to a shift in the absorption bands. For instance, a shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) can occur depending on the solvent's polarity and its ability to form hydrogen bonds.[3] Studies on similar Schiff bases have demonstrated that solvents capable of hydrogen bonding can influence the enol-keto tautomeric equilibrium, significantly impacting the absorption spectrum.[1]

    • Troubleshooting Protocol:

      • Record the UV-Vis spectrum in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, and DMSO).

      • Compare the λmax values obtained in each solvent. A noticeable shift will confirm the presence of solvatochromism.

      • For consistent results, it is recommended to use a non-polar solvent like hexane or cyclohexane if you wish to minimize solvent-solute interactions.

  • Enol-Keto Tautomerism: Salicylidene o-chloroaniline can exist in two tautomeric forms: the enol form and the keto form. The equilibrium between these two forms is sensitive to the solvent environment.[1][4] The keto form typically absorbs at a longer wavelength (around 400 nm) compared to the enol form.[1]

    • Experimental Verification: To confirm the presence of the keto tautomer, you can intentionally shift the equilibrium. Dissolving the sample in ethanol containing a salt like CaCl2 can significantly shift the equilibrium towards the keto form, allowing for the determination of its molar extinction coefficient.[1]

Question 2: I'm observing low absorbance or poor signal-to-noise in my UV-Vis spectrum. How can I improve my results?

Answer: Low absorbance or a poor signal-to-noise ratio can stem from issues with sample concentration, instrument parameters, or the cuvette itself.

  • Sample Concentration: If the concentration of your sample is too low, the absorbance will be weak. Conversely, if the concentration is too high, it can lead to light scattering and inaccurate readings.[5]

    • Solution: Prepare a series of dilutions to find the optimal concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically 0.1 - 1.0 A.U.).

  • Instrument Stability: The light source in a spectrophotometer, such as a tungsten halogen or arc lamp, requires a warm-up period to achieve a stable output.[5]

    • Best Practice: Always allow the instrument to warm up for at least 20-30 minutes before taking measurements.

  • Cuvette Selection and Handling: The type and condition of the cuvette are critical for accurate measurements.[6]

    • Recommendations:

      • Use quartz cuvettes for measurements in the UV region (below 340 nm) as they are transparent in this range.[5]

      • Ensure the cuvette is clean, dry, and free of scratches or fingerprints.

      • Always use a matched pair of cuvettes for the sample and the blank to minimize baseline errors.

FT-IR Spectroscopy

Question 3: I am unsure about the key vibrational bands in the FT-IR spectrum of Salicylidene o-chloroaniline. Which peaks should I look for to confirm its structure?

Answer: The FT-IR spectrum of Salicylidene o-chloroaniline provides a wealth of information about its functional groups. Here are the characteristic absorption peaks to identify:

Functional GroupWavenumber (cm⁻¹)Expected AppearanceRationale
Phenolic O-H3400-3200BroadThe broadness is due to intramolecular hydrogen bonding between the hydroxyl proton and the imine nitrogen.[7]
Aromatic C-H3100-3000SharpCharacteristic stretching vibrations of C-H bonds on the aromatic rings.
Azomethine C=N~1620Strong, SharpThis is a key diagnostic peak for Schiff bases, indicating the presence of the imine group.[8]
Aromatic C=C1600-1450Multiple sharp bandsThese bands correspond to the stretching vibrations within the benzene rings.[8]
C-O (Phenolic)~1280StrongStretching vibration of the phenolic C-O bond.
C-Cl~757StrongCharacteristic stretching vibration of the carbon-chlorine bond.[9]

A representative FT-IR spectrum can be found in the NIST WebBook for Salicylidene o-chloroaniline.[10]

Question 4: My FT-IR spectrum shows a very broad peak in the 3400-2400 cm⁻¹ region, obscuring other signals. What is causing this and how can I mitigate it?

Answer: A very broad absorption in this region is often due to the presence of moisture (water) in your sample or the KBr pellet. The O-H stretching vibration of water is very strong and broad.

  • Troubleshooting Steps:

    • Dry your sample: Ensure your synthesized Salicylidene o-chloroaniline is thoroughly dried, preferably under vacuum, to remove any residual solvent or moisture. The compound can be dried over anhydrous CaCl2 in a desiccator.[11]

    • Use dry KBr: Potassium bromide is hygroscopic and readily absorbs moisture from the atmosphere. Use spectroscopic grade KBr that has been stored in a desiccator. It is good practice to grind the KBr and heat it in an oven at ~110°C for a few hours and then cool it in a desiccator before use.

    • Prepare the pellet quickly: Prepare the KBr pellet in a low-humidity environment if possible and acquire the spectrum promptly to minimize moisture absorption.

NMR Spectroscopy

Question 5: I'm having trouble assigning the proton signals in the ¹H NMR spectrum of Salicylidene o-chloroaniline, especially in the aromatic region.

Answer: The ¹H NMR spectrum of Salicylidene o-chloroaniline has distinct signals that can be assigned based on their chemical shift, integration, and splitting patterns.

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenolic OH~13.05Singlet (broad)1HThe strong deshielding is due to intramolecular hydrogen bonding with the imine nitrogen.[7] This proton is exchangeable with D₂O.[12]
Imine CH=N~8.73Singlet1HThe proton attached to the imine carbon is in a deshielded environment.[7]
Aromatic H6.9-7.96Multiplet8HThe protons on the two aromatic rings overlap in this region, creating a complex multiplet.[7][11]
  • Troubleshooting Aromatic Proton Assignments:

    • Substituent Effects: The electron-withdrawing chloro group and the electron-donating hydroxyl group will influence the chemical shifts of the aromatic protons. Protons ortho and para to the chloro group will be deshielded (shifted downfield), while those ortho and para to the hydroxyl group will be shielded (shifted upfield).[13]

    • 2D NMR: If available, running a 2D NMR experiment like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, aiding in the assignment of the complex aromatic region.

Question 6: My ¹H NMR spectrum has broad peaks. What are the potential causes and solutions?

Answer: Broad peaks in an NMR spectrum can arise from several factors.[12]

  • Poor Shimming: The magnetic field homogeneity needs to be optimized for each sample.

    • Solution: Carefully shim the spectrometer before acquiring the spectrum. Modern spectrometers often have automated shimming routines.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.

    • Solution: Try diluting your sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities (like dissolved oxygen or metal ions) can cause significant line broadening.

    • Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through the NMR tube for a few minutes before capping it.

  • Chemical Exchange: The phenolic proton signal is often broad due to chemical exchange with trace amounts of water or other labile protons.[14]

    • Verification: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad phenolic OH peak should disappear.[12]

Mass Spectrometry

Question 7: What are the expected key fragments in the mass spectrum of Salicylidene o-chloroaniline?

Answer: In electron ionization mass spectrometry (EI-MS), Salicylidene o-chloroaniline will first form a molecular ion (M⁺•), and then undergo fragmentation. The fragmentation pattern provides valuable structural information.

  • Expected Molecular Ion: The molecular weight of Salicylidene o-chloroaniline (C₁₃H₁₀ClNO) is 231.68 g/mol .[10] Therefore, you should observe a molecular ion peak at m/z 231. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), you will also see an M+2 peak at m/z 233 with about one-third the intensity of the M⁺• peak.

  • Key Fragmentation Pathways for Schiff Bases:

    • Cleavage of the C-N bond: This can lead to fragments corresponding to the salicylaldehyde and o-chloroaniline moieties.

    • Retro-Aldol type fragmentation: This is a characteristic fragmentation for some Schiff bases.[15]

    • Loss of small neutral molecules: Fragments corresponding to the loss of H, CO, or HCl might be observed.

Troubleshooting Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for troubleshooting common issues during the spectroscopic analysis of Salicylidene o-chloroaniline.

Caption: Troubleshooting workflow for spectroscopic analysis.

References

  • Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. PubMed. [Link]

  • Studies of the Solvent Effect Observed in the Absorption Spectra of Certain Types of Schiff Bases. Bentham Science Publishers. [Link]

  • The FTIR spectrum for N-salicylidene-4-chloroaniline Figure 4 shows... ResearchGate. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Mass fragmentation pattern of Schiff base ligand, H 2 L where the... ResearchGate. [Link]

  • Effect of solvent, acid and base on the UV-spectra of compounds. ResearchGate. [Link]

  • Salicylidene o-chloroaniline. NIST WebBook. [Link]

  • Modeling molecular environment of allomorphic N-salicylidene-4-halo-aniline crystals through iterative QM/QM′ structural optimization. PubMed Central. [Link]

  • A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega. [Link]

  • Mass spectrum and fragmentation pattern of Fe(III) complex. ResearchGate. [Link]

  • Synthesis route in preparation of N-salicylidene-4-chloroaniline (Xavier and Srividhya, 2014). ResearchGate. [Link]

  • Mass fragmentation pattern of ATS Schiff base. ResearchGate. [Link]

  • (PDF) N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM. ResearchGate. [Link]

  • how to solve nmr spectra of aromatic compound? Reddit. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • (PDF) Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. ResearchGate. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. Slideshare. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Azo Materials. [Link]

  • Salicylideneaniline. PubChem. [Link]

  • Salicylidene o-chloroaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Video: NMR Spectroscopy of Aromatic Compounds. JoVE. [Link]

  • Troubleshooting in UV/Vis Spectrophotometry. Biocompare. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • FORMATION OF N-SALICYLIDENE-p-CHLOROANILINE: A KINETIC STUDY. Acta Chimica & Pharmaceutica Indica. [Link]

  • UV-visible spectral data wavelength (nm) for the Schiff base and its complexes. ResearchGate. [Link]

  • 1 H NMR spectrum of N-salicylidene-4-chloroaniline. ResearchGate. [Link]

  • Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach. ACS Omega. [Link]

  • UV-Vis spectra of Schiff base ligand and its metal (II) complexes. ResearchGate. [Link]

  • NMR Spectroscopy Interpretation (Example). YouTube. [Link]

  • Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach. researchmap. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. ResearchGate. [Link]

  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. CORE. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • Production method of o-chloroaniline.
  • Spectroscopic and structural studies of the Schiff base 3-methoxy-N-salicylidene-o-amino phenol complexes with some transition metal ions and their antibacterial, antifungal activities. PubMed. [Link]

  • NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Salicylidene o-chloroaniline and its p-chloro Isomer: Unraveling the Influence of Chlorine Substitution

A Technical Guide for Researchers and Drug Development Professionals In the landscape of Schiff base chemistry, the subtle yet profound influence of substituent positioning on the physicochemical and biological propertie...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of Schiff base chemistry, the subtle yet profound influence of substituent positioning on the physicochemical and biological properties of a molecule is a subject of continuous investigation. This guide presents a comprehensive comparative study of two isomeric Schiff bases: Salicylidene o-chloroaniline and Salicylidene p-chloroaniline. By examining their synthesis, structural characteristics, and functional attributes, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of how the ortho versus para substitution of a chloro group on the aniline ring dictates the overall behavior of these compounds.

The core of this investigation lies in understanding the interplay of electronic and steric effects imparted by the chlorine atom's position. These effects can significantly alter molecular conformation, crystal packing, spectroscopic signatures, and ultimately, the potential applications of these compounds in fields ranging from materials science to medicinal chemistry. This guide will delve into the experimental data available for both isomers, offering a side-by-side comparison to illuminate the structure-property relationships at play.

I. Synthesis and Mechanistic Considerations

The synthesis of both Salicylidene o-chloroaniline and Salicylidene p-chloroaniline is achieved through a classical condensation reaction between salicylaldehyde and the corresponding chloroaniline isomer (2-chloroaniline or 4-chloroaniline).[1][2][3] This reaction, typically carried out in an alcoholic solvent under reflux, proceeds via a nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by dehydration to form the characteristic azomethine (-C=N-) linkage of a Schiff base.

The reaction mechanism is a two-step process that can be influenced by the reaction conditions. Initially, the lone pair of electrons on the nitrogen atom of the chloroaniline attacks the electrophilic carbonyl carbon of salicylaldehyde, leading to the formation of a carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the final Schiff base product. The rate of this reaction is dependent on factors such as temperature and the concentration of the reactants.[3]

Experimental Protocol: Synthesis of Salicylidene Chloroaniline Isomers

This protocol provides a generalized procedure for the synthesis of both Salicylidene o-chloroaniline and Salicylidene p-chloroaniline.

Materials:

  • Salicylaldehyde

  • 2-Chloroaniline or 4-Chloroaniline

  • Ethanol (absolute)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of salicylaldehyde in absolute ethanol.

  • In a separate beaker, dissolve an equimolar amount of the respective chloroaniline isomer (2-chloroaniline or 4-chloroaniline) in absolute ethanol.

  • Slowly add the chloroaniline solution to the salicylaldehyde solution with continuous stirring.

  • Fit the flask with a condenser and reflux the reaction mixture for 2-3 hours.

  • After reflux, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator over anhydrous calcium chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Salicylaldehyde Salicylaldehyde in Ethanol Mixing Mixing and Stirring Salicylaldehyde->Mixing Chloroaniline o/p-Chloroaniline in Ethanol Chloroaniline->Mixing Reflux Reflux (2-3 hours) Mixing->Reflux Cooling Cooling to Room Temp. Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Ethanol Filtration->Washing Drying Drying in Desiccator Washing->Drying Product Crystalline Product Drying->Product

II. Comparative Physicochemical Properties

The position of the chlorine atom significantly influences the physical properties of the two isomers. These differences can be attributed to variations in intermolecular forces, molecular symmetry, and crystal packing.

PropertySalicylidene o-chloroanilineSalicylidene p-chloroanilineRationale for Differences
Molecular Formula C₁₃H₁₀ClNOC₁₃H₁₀ClNOIdentical
Molecular Weight 231.68 g/mol 231.68 g/mol Identical
Melting Point (°C) 82-83[4]106[2]The higher melting point of the para isomer suggests a more stable and ordered crystal lattice structure, likely due to more efficient packing facilitated by its more linear and symmetric shape compared to the ortho isomer.
Appearance Yellow crystalline solidBright yellow powder[2]The color is characteristic of the extended conjugation in the Schiff base backbone.
Solubility Generally soluble in organic solvents like ethanol.Soluble in most organic solvents.[1]The nonpolar nature of the aromatic rings and the chloro substituent contributes to their solubility in organic media.

III. Spectroscopic Characterization: A Comparative Overview

Spectroscopic techniques are indispensable for confirming the structure and understanding the electronic environment of the synthesized Schiff bases. A comparative analysis of their spectral data reveals key differences arising from the isomeric substitution.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of both isomers exhibit characteristic absorption bands that confirm the formation of the Schiff base.

Functional GroupSalicylidene o-chloroaniline (cm⁻¹)Salicylidene p-chloroaniline (cm⁻¹)Key Observations
O-H (phenolic) ~3400-3200 (broad)~3400-3200 (broad)[2]The broadness of this peak is indicative of intramolecular hydrogen bonding between the phenolic hydrogen and the nitrogen of the azomethine group.
C=N (azomethine) ~1615~1625[2]The position of this band is characteristic of the imine linkage. The slight difference in wavenumber may reflect the different electronic environments of the azomethine group due to the position of the chloro substituent.
C-O (phenolic) ~1280~1272[2]This band corresponds to the stretching vibration of the phenolic C-O bond.
C-Cl ~750~757The position of the C-Cl stretching vibration is consistent with a chloro-substituted aromatic ring.
B. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule.

ProtonSalicylidene o-chloroaniline (δ, ppm)Salicylidene p-chloroaniline (δ, ppm)Key Observations
-OH (phenolic) ~13.0 (singlet)~13.05 (singlet)[2]The downfield shift is a result of the intramolecular hydrogen bond with the azomethine nitrogen, which deshields the proton.
-CH=N- (azomethine) ~8.7 (singlet)~8.73 (singlet)[2]The singlet nature of this peak confirms the presence of the imine proton.
Aromatic Protons ~6.8 - 7.8 (multiplet)~6.9 - 7.96 (multiplet)[2]The complex multiplet pattern arises from the protons on the two aromatic rings. The specific splitting patterns and chemical shifts within this region would differ between the two isomers due to the different substitution patterns.
C. UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecules.

TransitionSalicylidene o-chloroaniline (nm)Salicylidene p-chloroaniline (nm)Key Observations
π → π ~270~280[2]This absorption band is attributed to the electronic transitions within the aromatic rings.
n → π ~350~380[2]This band corresponds to the electronic transition involving the non-bonding electrons of the nitrogen atom in the azomethine group. The position of this band can be sensitive to the electronic effects of the substituent on the aniline ring.

IV. Structural and Electronic Effects of Isomerism

The difference in the position of the chlorine atom leads to distinct steric and electronic effects, which in turn influence the overall molecular properties.

Isomer_Effects cluster_ortho Salicylidene o-chloroaniline cluster_para Salicylidene p-chloroaniline cluster_electronic Electronic Effects Ortho_Structure Chlorine at ortho-position Steric_Hindrance Steric Hindrance Ortho_Structure->Steric_Hindrance Twisted_Conformation Twisted Conformation Steric_Hindrance->Twisted_Conformation Weaker_Packing Weaker Crystal Packing Twisted_Conformation->Weaker_Packing Lower_MP Lower Melting Point Weaker_Packing->Lower_MP Para_Structure Chlorine at para-position Linear_Shape More Linear Shape Para_Structure->Linear_Shape Efficient_Packing Efficient Crystal Packing Linear_Shape->Efficient_Packing Stronger_Lattice Stronger Crystal Lattice Efficient_Packing->Stronger_Lattice Higher_MP Higher Melting Point Stronger_Lattice->Higher_MP Inductive_Effect Inductive Effect (-I) Electron_Density Altered Electron Density Inductive_Effect->Electron_Density Resonance_Effect Resonance Effect (+R) Resonance_Effect->Electron_Density Electron_Density->Twisted_Conformation Electron_Density->Linear_Shape

  • Steric Effects: In Salicylidene o-chloroaniline, the chlorine atom is in close proximity to the imine linkage. This can lead to steric hindrance, forcing the aniline ring to twist out of the plane of the salicylidene moiety. This non-planar conformation can affect the extent of electronic conjugation and influence intermolecular interactions in the solid state. In contrast, the para-substitution in Salicylidene p-chloroaniline results in a more linear and planar molecular geometry, which allows for more efficient crystal packing.

  • Electronic Effects: The chlorine atom is an electron-withdrawing group via the inductive effect (-I) and an electron-donating group through the resonance effect (+R). The net electronic effect on the aniline ring will influence the electron density on the azomethine nitrogen and the overall electronic properties of the molecule. These electronic differences can impact the reactivity, spectroscopic properties, and potential biological activity of the isomers.

V. Comparative Performance in Applications

While a direct head-to-head comparison in various applications is not extensively documented in the literature, existing studies on related compounds and the inherent structural differences allow for informed postulations and highlight areas for future research.

A. Corrosion Inhibition

Schiff bases are known to be effective corrosion inhibitors for various metals in acidic media.[5] Their inhibitory action is attributed to the presence of heteroatoms (N, O) and π-electrons in their structure, which facilitate their adsorption onto the metal surface, forming a protective barrier.

While specific comparative data for Salicylidene o- and p-chloroaniline is scarce, a study on ortho-, meta-, and para-aminophenol-N-salicylidenes as corrosion inhibitors for zinc in sulfuric acid found that the ortho-isomer was more effective than the other two.[6] This was attributed to the pronounced electromeric effect and the potential for chelate formation in the ortho-isomer.[6] This suggests that Salicylidene o-chloroaniline might exhibit superior corrosion inhibition properties compared to its para-analogue due to similar electronic and chelating advantages. The study on N-salicylidene-4-chloroaniline has demonstrated its potential as a corrosion inhibitor.[2]

B. Biological Activity

VI. Conclusion and Future Outlook

This comparative guide has illuminated the significant impact of the positional isomerism of the chloro substituent on the properties of Salicylidene o-chloroaniline and Salicylidene p-chloroaniline. The para isomer exhibits a higher melting point, indicative of a more stable crystal lattice, which can be attributed to its more linear and symmetric structure allowing for more efficient packing. Spectroscopic analyses reveal subtle but distinct differences in the electronic environments of the two isomers.

The steric hindrance in the ortho isomer leads to a more twisted conformation, which can influence its intermolecular interactions and, potentially, its performance in applications such as corrosion inhibition where surface adsorption and chelation play a crucial role. Conversely, the more planar structure of the para isomer might be advantageous in applications where molecular planarity and extended conjugation are desired.

Future research should focus on direct, side-by-side comparative studies of these two isomers under identical experimental conditions. This would provide more definitive data on their relative performance in various applications, including a detailed investigation into their corrosion inhibition mechanisms through electrochemical studies and a comprehensive screening of their antimicrobial activities against a broad panel of microorganisms. Such studies will not only provide valuable data for the rational design of new Schiff base derivatives with tailored properties but also deepen our fundamental understanding of structure-property relationships in this important class of compounds.

VII. References

  • A Comparative Analysis of the Biological Activity of Ortho-, Meta-, and Para-Substituted Salicylanilide Derivatives. Benchchem. Accessed January 17, 2026.

  • salicylidene o-chloroaniline 3172-42-7. Guidechem. Accessed January 17, 2026.

  • Schiff based corrosion inhibitors for metals in acidic environment: A review. MedCrave online. Published December 31, 2018.

  • Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Semantic Scholar. Accessed January 17, 2026.

  • Mechanochemical synthesis of N-salicylideneaniline: thermosalient effect of polymorphic crystals. PMC. Accessed January 17, 2026.

  • Corrosion inhibition of Schiff base and their metal complexes with [Mn (II), Co (II) and Zn (II)]: Experimental and quantum chemical studies. Accessed January 17, 2026.

  • Comparative antimicrobial activity, in vitro and in vivo, of soft N-chloramine systems and chlorhexidine. PMC. Accessed January 17, 2026.

  • comparative antimicrobial activity: Topics by Science.gov. Science.gov. Accessed January 17, 2026.

  • Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Novelty Journals. Published June 10, 2023.

  • NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. Accessed January 17, 2026.

  • Salicylidene o-chloroaniline. NIST WebBook. Accessed January 17, 2026.

  • (PDF) N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM. ResearchGate. Published April 9, 2020.

  • FORMATION OF N-SALICYLIDENE-p-CHLOROANILINE: A KINETIC STUDY. Accessed January 17, 2026.

  • Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach. ACS Omega. Accessed January 17, 2026.

  • (PDF) Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. ResearchGate. Published July 26, 2023.

  • Ortho‐, meta‐, and para‐aminophenol‐N‐salicylidenes as corrosion inhibitors of zinc in sulfuric acid. Emerald Publishing. Published April 1, 2005.

Sources

Comparative

A Comparative Guide to the Antimicrobial Activity of Halo-Substituted Salicylidene Anilines

For Researchers, Scientists, and Drug Development Professionals In the ever-present battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular scaffolds with potent and br...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular scaffolds with potent and broad-spectrum activity. Salicylidene anilines, a class of Schiff bases, have emerged as a promising chemotype due to their synthetic accessibility and diverse biological activities. The introduction of halogen substituents onto this core structure has been shown to significantly modulate their antimicrobial efficacy. This guide provides a comprehensive comparison of the antimicrobial performance of halo-substituted salicylidene anilines, supported by experimental data, to aid researchers in the design and development of new anti-infective agents.

The Rationale for Halogenation: Enhancing Lipophilicity and Electronic Effects

The antimicrobial activity of salicylidene anilines is intrinsically linked to the azomethine (-CH=N-) linkage, which is believed to interfere with microbial cellular processes. Halogenation, the strategic incorporation of fluorine (F), chlorine (Cl), bromine (Br), or iodine (I) atoms, is a well-established medicinal chemistry strategy to enhance the therapeutic potential of lead compounds.[1] The rationale behind this approach for salicylidene anilines is twofold:

  • Increased Lipophilicity: Halogens are lipophilic in nature. Their introduction into the salicylidene aniline scaffold increases the overall lipophilicity of the molecule. This enhanced lipophilicity can facilitate the compound's ability to traverse the lipid-rich cell membranes of microorganisms, thereby increasing its intracellular concentration and access to biological targets.

  • Modulation of Electronic Properties: Halogens are electronegative atoms that can exert significant electronic effects on the aromatic rings. These effects can influence the reactivity of the azomethine group and the overall charge distribution of the molecule, potentially leading to stronger interactions with microbial targets. The nature and position of the halogen substituent can fine-tune these electronic properties, offering a pathway to optimize antimicrobial potency.[2]

Comparative Antimicrobial Performance: A Data-Driven Analysis

It is crucial to acknowledge that direct comparison of minimum inhibitory concentration (MIC) values across different studies should be approached with caution due to variations in experimental protocols, including the specific microbial strains, inoculum density, and growth media used. Nevertheless, the trends observed provide a strong foundation for rational drug design.

General Structure of Halo-Substituted Salicylidene Anilines

Caption: General chemical structure of a halo-substituted salicylidene aniline, where X and Y can be hydrogen or a halogen atom (F, Cl, Br, I).

Performance Against Gram-Positive Bacteria

Gram-positive bacteria, characterized by a thick peptidoglycan cell wall, are significant human pathogens. Staphylococcus aureus, including methicillin-resistant strains (MRSA), is a primary target for new antimicrobial agents.

Compound/SubstituentTest OrganismActivity (MIC in µg/mL)Reference
5-Chloro-salicylidene-(4-fluoro-phenylamine)S. aureus3.4[3]
5-Chloro-salicylidene-anilineS. aureus>100[3]
5-Bromo-salicylidene-anilineS. aureusZone of Inhibition (concentration-dependent)[4]
5-Bromo-salicylidene-4-nitroanilineS. aureusHigher zone of inhibition than 5-bromo-salicylidene-aniline[4]
5-Chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideMRSA & VRSA0.031-0.062[5][6]

Analysis: The data strongly suggests that halogenation significantly enhances activity against Gram-positive bacteria. The unsubstituted 5-chloro-salicylidene-aniline was largely inactive, while the introduction of a fluoro-substituent on the aniline ring of the 5-chloro-salicylidene derivative resulted in a potent compound with an MIC of 3.4 µg/mL against S. aureus.[3] Furthermore, the work on 5-bromosalicylidene-anilines demonstrated clear antibacterial potential.[4] The most striking results are seen with multi-halogenated and functionalized salicylanilides, where a combination of chloro, bromo, and trifluoromethyl groups led to exceptionally low MIC values against multidrug-resistant S. aureus strains.[5][6] This highlights the synergistic effect of multiple halogen substitutions.

Performance Against Gram-Negative Bacteria

Gram-negative bacteria, with their protective outer membrane, present a formidable challenge for many antimicrobial compounds. Escherichia coli is a common model organism for testing activity against this class of bacteria.

Compound/SubstituentTest OrganismActivity (MIC in µg/mL)Reference
5-Chloro-salicylidene-(4-fluoro-phenylamine)E. coli1.6[3]
5-Chloro-salicylidene-anilineE. coli>100[3]
5-Bromo-salicylidene-anilineE. coliZone of Inhibition (concentration-dependent)[4]
5-Bromo-salicylidene-4-nitroanilineE. coliHigher zone of inhibition than 5-bromo-salicylidene-aniline[4]

Analysis: Similar to the trend observed with Gram-positive bacteria, halogenation appears crucial for activity against Gram-negative bacteria. The 5-chloro-salicylidene-(4-fluoro-phenylamine) derivative displayed a remarkable MIC of 1.6 µg/mL against E. coli, a significant improvement over its unsubstituted counterpart.[3] The bromo-substituted derivatives also showed activity, with the nitro-functionalized compound exhibiting greater potency.[4] These findings suggest that halo-substituted salicylidene anilines can overcome the permeability barrier of the Gram-negative outer membrane.

Experimental Protocols: A Guide to Synthesis and Antimicrobial Evaluation

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of a representative halo-substituted salicylidene aniline and its subsequent antimicrobial evaluation.

Synthesis of 5-Chloro-Salicylidene-(4-Fluoro-Phenylamine)

This protocol describes a standard condensation reaction to form the Schiff base.

Materials:

  • 5-Chlorosalicylaldehyde

  • 4-Fluoroaniline

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 5-chlorosalicylaldehyde in 20 mL of ethanol.

  • To this solution, add 10 mmol of 4-fluoroaniline.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate (the Schiff base) is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.

  • Dry the purified product in a vacuum oven.

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Screening Workflow

G cluster_0 Antimicrobial Evaluation start Prepare stock solutions of halo-substituted salicylidene anilines agar_prep Prepare and sterilize Mueller-Hinton agar and broth start->agar_prep inoculum Prepare standardized microbial inoculum (0.5 McFarland) agar_prep->inoculum agar_well Agar Well Diffusion Assay inoculum->agar_well broth_mic Broth Microdilution Assay (MIC) inoculum->broth_mic incubate_agar Incubate plates at 37°C for 18-24 hours agar_well->incubate_agar incubate_broth Incubate microplates at 37°C for 18-24 hours broth_mic->incubate_broth measure_zones Measure zones of inhibition (mm) incubate_agar->measure_zones read_mic Determine MIC (lowest concentration with no visible growth) incubate_broth->read_mic end Comparative Analysis of Antimicrobial Activity measure_zones->end read_mic->end

Sources

Validation

A Comparative Guide to Corrosion Inhibition Efficiency: Salicylidene o-chloroaniline Versus Other Schiff Bases

In the relentless pursuit of materials preservation, the role of corrosion inhibitors is paramount. Among the various classes of organic inhibitors, Schiff bases have emerged as a particularly effective and versatile gro...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of materials preservation, the role of corrosion inhibitors is paramount. Among the various classes of organic inhibitors, Schiff bases have emerged as a particularly effective and versatile group. Their efficacy stems from the presence of an imine (-C=N-) group and heteroatoms (such as N, O, S) in their molecular structures, which act as active centers for adsorption onto metal surfaces, thereby stifling the corrosion process.[1][2] This guide provides an in-depth comparative analysis of the corrosion inhibition efficiency of a specific Schiff base, Salicylidene o-chloroaniline, against other notable Schiff bases. We will delve into the experimental data that underpins these comparisons, elucidate the mechanistic principles, and provide detailed protocols for the key evaluative techniques, empowering researchers and professionals in their quest for optimal corrosion mitigation strategies.

The Central Contender: Salicylidene o-chloroaniline

Salicylidene o-chloroaniline is a Schiff base synthesized from salicylaldehyde and o-chloroaniline. Its molecular structure, featuring a hydroxyl group, an imine bond, and a chlorine atom on the aniline ring, suggests a potent combination of features for corrosion inhibition. The lone pair of electrons on the nitrogen and oxygen atoms, along with the π-electrons of the aromatic rings, facilitates its adsorption onto the d-orbitals of iron, forming a protective barrier against the corrosive environment.

Comparative Analysis with Other Schiff Bases

Table 1: Corrosion Inhibition Efficiency of Salicylidene Aniline Derivatives

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental MethodReference
Salicylidene-p-toluidine (SPT)1M HCl100 ppm2586.21Weight Loss[3]
N-Salicylidene-4-chloroaniline1M HCl0.1 MNot Specified80.0 (after 78h)Weight Loss[4][5]
SalicylideneanilineNot SpecifiedVariousNot Specified77.4 - 94.8Not Specified[6]

Table 2: Corrosion Inhibition Efficiency of Other Notable Schiff Bases

InhibitorCorrosive MediumConcentrationTemperature (K)Inhibition Efficiency (%)Experimental MethodReference
3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO)1M HCl0.5 mM30396.9Weight Loss, EIS, PDP[2]
1-mesitylethanone thiosemicarbazone (MTSC)1M HCl0.5 mM30393.7Weight Loss[7]
Salicylaldehyde ethylenediamine Schiff base (SESB)1M HCl5 mmol/L25°C70.73Weight Loss, EIS, PDP[8][9]
2-((E)-(4-(dimethylamino)benzylidene)amino)phenol (SB1)1M HCl1 mM30392.5EISNot Found
2-((E)-(4-methoxybenzylidene)amino)phenol (SB2)1M HCl1 mM30389.1EISNot Found

Analysis of Comparative Data:

From the collated data, several key insights emerge:

  • Influence of Substituents: The inhibition efficiency of salicylidene aniline derivatives is influenced by the nature and position of substituents on the aniline ring. While a direct comparison with Salicylidene o-chloroaniline is limited, the data for Salicylidene-p-toluidine and N-Salicylidene-4-chloroaniline suggest that halogen and alkyl groups contribute to their protective properties.

  • Heterocyclic Schiff Bases: Schiff bases incorporating heterocyclic rings, such as thiadiazole and indolinone in MTIO, often exhibit exceptionally high inhibition efficiencies, reaching up to 96.9%.[2] This is attributed to the presence of additional heteroatoms (sulfur) and extended π-systems, which enhance their adsorptive capabilities.

  • Concentration and Temperature Dependence: The inhibition efficiency of Schiff bases is generally dose-dependent, increasing with concentration up to an optimal point.[4][7] Conversely, an increase in temperature often leads to a decrease in inhibition efficiency, suggesting a physisorption-dominant mechanism in many cases.[8][9]

Mechanistic Insights into Corrosion Inhibition by Schiff Bases

The protective action of Schiff bases against corrosion is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N, O, S) and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond.

The molecular structure of the Schiff base plays a crucial role in determining the dominant adsorption mechanism and the overall inhibition efficiency. Factors such as the presence of electron-donating or withdrawing groups, the size of the molecule, and the number of adsorption centers all contribute to its performance.

Corrosion Inhibition Mechanism cluster_metal Mild Steel Surface H+ H⁺ Ions Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ → H₂) H+->Cathodic_Site Inhibited Cl- Cl⁻ Ions Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl-->Anodic_Site Inhibited Inhibitor Schiff Base Inhibitor Inhibitor->Anodic_Site Adsorption (Chemisorption/ Physisorption) Inhibitor->Cathodic_Site Adsorption

Caption: Proposed mechanism of corrosion inhibition by Schiff bases on a mild steel surface in an acidic medium.

Experimental Protocols for Evaluating Corrosion Inhibition

To ensure the trustworthiness and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. Here, we detail the methodologies for two of the most powerful electrochemical techniques used in this field: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization (PDP)

This technique provides information about the kinetics of the anodic and cathodic reactions, the corrosion potential (Ecorr), and the corrosion current density (icorr).

Step-by-Step Methodology:

  • Electrode Preparation: Mild steel specimens are mechanically polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[10]

  • Electrolyte: The corrosive medium (e.g., 1M HCl) is prepared with and without various concentrations of the Schiff base inhibitor.

  • Open Circuit Potential (OCP) Measurement: The working electrode is immersed in the test solution, and the OCP is allowed to stabilize, typically for 30-60 minutes.[11]

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[12]

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] * 100

Potentiodynamic Polarization Workflow Start Start Prepare_Electrodes Prepare Working, Counter, and Reference Electrodes Start->Prepare_Electrodes Setup_Cell Assemble Three-Electrode Electrochemical Cell Prepare_Electrodes->Setup_Cell Add_Electrolyte Add Corrosive Solution (with/without inhibitor) Setup_Cell->Add_Electrolyte Stabilize_OCP Stabilize Open Circuit Potential (OCP) Add_Electrolyte->Stabilize_OCP Scan_Potential Scan Potential (e.g., -250mV to +250mV vs OCP) Stabilize_OCP->Scan_Potential Record_Data Record Current vs. Potential Scan_Potential->Record_Data Analyze_Data Analyze Tafel Plot to Determine icorr and Ecorr Record_Data->Analyze_Data Calculate_IE Calculate Inhibition Efficiency (IE%) Analyze_Data->Calculate_IE End End Calculate_IE->End

Caption: Experimental workflow for potentiodynamic polarization measurements.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process, including the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

Step-by-Step Methodology:

  • Electrode and Cell Setup: The same three-electrode cell configuration as in the PDP measurements is used.

  • Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.

  • Impedance Measurement: A small amplitude AC voltage (typically 5-10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[13][14]

  • Data Acquisition: The impedance data is recorded as a function of frequency.

  • Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (Rct). The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] * 100

EIS Workflow Start Start Setup_Cell Assemble Three-Electrode Electrochemical Cell Start->Setup_Cell Stabilize_OCP Stabilize Open Circuit Potential (OCP) Setup_Cell->Stabilize_OCP Apply_AC Apply Small Amplitude AC Signal over a Frequency Range Stabilize_OCP->Apply_AC Measure_Impedance Measure Impedance Response Apply_AC->Measure_Impedance Plot_Data Generate Nyquist and Bode Plots Measure_Impedance->Plot_Data Model_Circuit Fit Data to an Equivalent Electrical Circuit Plot_Data->Model_Circuit Extract_Parameters Extract Rct and Cdl Model_Circuit->Extract_Parameters Calculate_IE Calculate Inhibition Efficiency (IE%) Extract_Parameters->Calculate_IE End End Calculate_IE->End

Caption: Experimental workflow for Electrochemical Impedance Spectroscopy (EIS) measurements.

Conclusion

While a definitive ranking of Salicylidene o-chloroaniline's corrosion inhibition efficiency requires direct comparative studies, the available evidence strongly supports its potential as an effective corrosion inhibitor. Its performance is comparable to other salicylidene aniline derivatives and is rooted in the fundamental principles of molecular adsorption onto metal surfaces. The broader family of Schiff bases, particularly those incorporating heterocyclic moieties, demonstrates exceptional promise in the field of corrosion science. For researchers and drug development professionals, a thorough understanding of the structure-activity relationships and the application of rigorous experimental techniques like potentiodynamic polarization and electrochemical impedance spectroscopy are indispensable for the rational design and selection of next-generation corrosion inhibitors.

References

  • A New Synthesized Schiff Base as Corrosion Inhibitor for Mild Steel in a HCl Medium: Experimental, Density Functional Theory and Molecular Dynamics Simulation Studies. (2021). Portugaliae Electrochimica Acta, 39(5), 349-379. [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. [Link]

  • Al-Amiery, A. A., Al-Maliy, J. I., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations. Scientific Reports, 13(1), 8979. [Link]

  • Zhou, J., Li, Y., Wei, Y., Long, C., Yi, B., Sun, X., Ren, B., Deng, K., & Fan, F. (2022). Experimental Study of a Schiff Base as Corrosion Inhibitor for Mild Steel in 1M HCl. Highlights in Science, Engineering and Technology, 26, 134-141. [Link]

  • ASTM G59-97(2014). (2014). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

  • Zhou, J., Li, Y., Wei, Y., Long, C., Yi, B., Sun, X., Ren, B., Deng, K., & Fan, F. (2022). Experimental Study of a Schiff Base as Corrosion Inhibitor for Mild Steel in 1M HCl. Highlights in Science, Engineering and Technology, 26, 134-141. [Link]

  • DFT Analysis of Salicylideneaniline Derivatives as Corrosion Inhibitors for Mild Steel. (2023). Journal of Chemical Health Risks. [Link]

  • Investigating the corrosion inhibition properties of a Schiff base on mild steel in HCl solution: experimental and theoretical i. (2024). International Journal of Corrosion and Scale Inhibition. [Link]

  • Almi, S., Rais, Z., Seridi, S., Benakcha, R., Almi, K., Hadjeb, R., Menasra, H., & Adjal, F. (2025). Synthesis and corrosion inhibition efficiency of Schiff bases derived from salicylideneaniline – a review. New Journal of Chemistry. [Link]

  • Potentiodynamic polarization methods. (n.d.). Corrosion Doctors. [Link]

  • DFT analysis of salicylideneaniline derivatives as corrosion inhibitors for mild steel. (2023). Journal of Chemical Health Risks. [Link]

  • Properties of Salicylidene-Aniline as a Corrosion Inhibitor in Oil and Petroleum Products Transportation Systems. (2023). Journal of Bio- and Tribo-Corrosion, 9(4), 63. [Link]

  • N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM. (2017). Journal of Academia UiTM Negeri Sembilan, 5, 9-16. [Link]

  • Synthesis and corrosion inhibition efficiency of Schiff bases derived from salicylideneaniline – a review. (2025). Scilit. [Link]

  • Potentiodynamic Corrosion Testing. (2019). ResearchGate. [Link]

  • Why Use Electrochemical Techniques for Corrosion Measurement?. (n.d.). Gamry Instruments. [Link]

  • Munir, S., Pelletier, M. H., & Walsh, W. R. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), e54351. [Link]

  • N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM. (2017). ResearchGate. [Link]

  • Lazanas, A. Ch., & Prodromidis, M. I. (2023). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au, 3(3), 162–193. [Link]

  • Electrochemical Impedance Spectroscopy (EIS) Part 2 – Experimental Setup. (n.d.). nLab. [Link]

  • Lazanas, A. Ch., & Prodromidis, M. I. (2023). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. [Link]

  • Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. (2020). Metals, 10(7), 939. [Link]

  • Salicylidene o-chloroaniline. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • The Effectiveness of Salicylidene-p-toluidine as a Corrosion Inhibitor: DFT and Experimental Investigation. (2025). ResearchGate. [Link]

  • ASSESSMENT OF NEWLY SYNTHESIZED SALICYLALDEHYDE-BASED SCHIFF BASES AS CORROSION INHIBITORS FOR CARBON STEEL IN AQUEOUS ENVIR. (2023). Journal of Chemical Society of Nigeria, 48(4). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for the Determination of Salicylidene o-chloroaniline

Introduction: The Imperative for a Validated Method In the landscape of pharmaceutical development and chemical synthesis, the quantification of active compounds and potential impurities is a cornerstone of quality contr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Validated Method

In the landscape of pharmaceutical development and chemical synthesis, the quantification of active compounds and potential impurities is a cornerstone of quality control. Salicylidene o-chloroaniline, a Schiff base, is a molecule of interest in various chemical and pharmaceutical contexts. Its accurate determination is critical for ensuring product purity, stability, and consistency. A non-validated analytical method yields data without context or assurance of reliability, making it unsuitable for regulatory submission or quality assurance.[1][2]

This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method versus non-validated approaches for the determination of Salicylidene o-chloroaniline. We will dissect the "why" and "how" of each validation parameter, grounding our protocols in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, ensuring that the data generated is both reliable and reproducible.[5][7][8]

The Validation Workflow: A Structured Approach

Method validation is not a single experiment but a comprehensive process to demonstrate that an analytical procedure is suitable for its intended use.[1][7][9] The workflow ensures that every aspect of the method's performance is thoroughly evaluated and documented.

HPLC_Validation_Workflow start Define Analytical Target Profile (ATP) specificity Specificity / Selectivity (Peak Purity & Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ (Sensitivity) accuracy->lod_loq precision->lod_loq robustness Robustness (Method Reliability) lod_loq->robustness system_suitability Define System Suitability Criteria robustness->system_suitability report Final Validation Report system_suitability->report

Caption: A logical workflow for HPLC method validation.

Specificity: Ensuring the Signal is Uniquely from the Analyte

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][3][10][11] For a Schiff base like Salicylidene o-chloroaniline, potential interferents include the starting materials (salicylaldehyde and o-chloroaniline) and potential hydrolysis products (p-chloroaniline is a known degradant of similar structures).[12][13] A lack of specificity, where an impurity co-elutes with the main peak, leads to erroneously high assay values.

Comparative Performance
Performance MetricValidated HPLC MethodNon-Validated Method
Peak Purity Confirmed via PDA detector; no co-eluting peaks. Resolution > 2.0 from nearest impurity.[1]Unknown; potential for co-elution and inaccurate quantification.
Interference No peaks observed at the analyte's retention time in placebo/blank injections.[1]Not tested; matrix effects could artificially inflate or suppress the analyte signal.
Degradant Separation Demonstrates baseline separation from forced degradation products (acid, base, oxidative, thermal, photolytic).Not performed; stability-indicating capability is unknown.
Experimental Protocol: Specificity and Forced Degradation
  • Prepare Solutions:

    • Analyte Solution: A solution of Salicylidene o-chloroaniline at the target concentration.

    • Blank Solution: The sample diluent.

    • Interference Solutions: Solutions of salicylaldehyde, o-chloroaniline, and any known related substances.

    • Spiked Solution: Analyte solution spiked with all potential interferents.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, UV light) to generate degradation products.[8]

  • Chromatographic Analysis:

    • Inject the blank, individual interference solutions, the analyte solution, and the spiked solution.

    • Inject the stressed samples.

  • Evaluation:

    • Confirm no interfering peaks are present at the retention time of Salicylidene o-chloroaniline in the blank and interference chromatograms.

    • In the spiked solution, ensure the analyte peak is well-resolved from all impurity peaks (Resolution > 2.0).

    • Use a photodiode array (PDA) detector to assess peak purity of the analyte in both the standard and stressed samples.

Linearity and Range: Establishing a Proportional Response

Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[14][15] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[14][16] For an assay method, the typical range is 80% to 120% of the test concentration.[15][17] This is crucial for quantifying samples that may vary in concentration.

Comparative Performance
Performance MetricValidated HPLC MethodNon-Validated Method
Correlation Coefficient (r²) Typically ≥ 0.999.[18]Unknown or may be poor, indicating a non-linear response.
Range Defined and proven (e.g., 80-120 µg/mL).[9]Assumed, but not verified. Accuracy may be poor at the extremes of the concentration range.
Y-intercept Close to zero, indicating minimal systematic bias.May be significant, suggesting interference or a constant error.
Experimental Protocol: Linearity
  • Prepare Standards: Prepare a series of at least five standard solutions of Salicylidene o-chloroaniline from a stock solution, covering the desired range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration).[14][18]

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.[19]

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[3][20] It is typically determined by spiking a placebo (matrix) with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and measuring the percent recovery. This confirms that the method can "find" the correct amount of analyte, free from systematic error or bias from the sample matrix.

Comparative Performance
Performance MetricValidated HPLC MethodNon-Validated Method
% Recovery Typically within 98.0% to 102.0% for an assay.[21]Unknown. Matrix effects or poor extraction efficiency could lead to significant under- or over-estimation.
Bias Low and quantified.Unknown and potentially high.
Experimental Protocol: Accuracy
  • Prepare Spiked Samples: Prepare samples by spiking a placebo matrix with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%). Prepare three replicates at each level.[14]

  • Analysis: Analyze the nine prepared samples according to the method.

  • Evaluation:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • Calculate the mean percent recovery and the relative standard deviation (RSD) at each level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision: Agreement Between Repeated Measurements

Expertise & Experience: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[15][20] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval under the same conditions (same analyst, same instrument, same day).[15]

  • Intermediate Precision: Assesses variations within a lab, such as different days, different analysts, or different equipment.[15]

Comparative Performance
Performance MetricValidated HPLC MethodNon-Validated Method
Repeatability (%RSD) Typically ≤ 2.0% for an assay.[3][15]Unknown; results may vary significantly even in consecutive injections.
Intermediate Precision (%RSD) Demonstrates low variability across different analysts and days, ensuring method ruggedness.Not evaluated; method may yield different results depending on who runs it and when.
Experimental Protocol: Precision
  • Repeatability:

    • Prepare six individual samples of Salicylidene o-chloroaniline at 100% of the target concentration.

    • Analyze all six samples and calculate the mean, standard deviation, and %RSD of the results.

  • Intermediate Precision:

    • Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system if available.

    • Compare the results from both sets of experiments using appropriate statistical tests to assess for any significant differences.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should typically not exceed 2.0%.[3]

Detection & Quantitation Limits (LOD & LOQ): Method Sensitivity

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[14][22][23] The Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[14][23] These are critical for impurity analysis but are also good indicators of a method's sensitivity.

The ICH guideline provides several methods for determination, with the one based on the standard deviation of the response and the slope of the calibration curve being most common.[24]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line (or the standard deviation of blank responses) and S = the slope of the calibration curve.[23][24]

Comparative Performance
Performance MetricValidated HPLC MethodNon-Validated Method
LOD / LOQ Calculated, verified, and proven to be suitably low for the method's purpose.Unknown. The method may not be sensitive enough to detect low-level impurities.
Precision at LOQ Acceptable (e.g., %RSD ≤ 10%).Not determined. Quantification at low levels is unreliable.

Robustness: Resistance to Minor Changes

Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[25][26][27] This provides an indication of its reliability during normal usage. For an HPLC method, typical variations include mobile phase composition (±2%), mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).[15][28]

Caption: Key factors varied during robustness testing.

Experimental Protocol: Robustness
  • Identify Parameters: Select critical HPLC parameters to vary.

  • Systematic Variation: Change one parameter at a time to its extreme (e.g., set flow rate to 0.9 mL/min, then 1.1 mL/min if the nominal is 1.0 mL/min).

  • Analysis: Inject a system suitability solution and analyze the results.

  • Evaluation: Assess the impact of each variation on system suitability parameters (e.g., retention time, resolution, tailing factor).

  • Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.

System Suitability Testing (SST): The Pre-Flight Check

Trustworthiness: While method validation demonstrates the procedure is suitable, System Suitability Testing (SST) ensures the system is performing correctly before any analysis is run.[29][30][31] It is an integral part of the overall method.[32]

Typical SST Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N > 2000
Repeatability (%RSD) Precision of replicate injections.%RSD ≤ 1.0% for 5 injections.[29]
Resolution (Rs) Separation between adjacent peaks.Rs > 2.0

Conclusion: The Value of a Self-Validating System

A validated HPLC method for Salicylidene o-chloroaniline is a self-validating system. The established parameters for linearity, accuracy, and precision provide a framework for reliable quantification. The robustness data defines the operational limits, while the system suitability criteria act as a daily performance check.

In contrast, a non-validated method provides a number without context. There is no assurance of its accuracy, precision, or selectivity. By investing in a thorough validation process grounded in ICH principles, researchers, scientists, and drug development professionals can ensure the integrity, reliability, and scientific soundness of their analytical data, which is indispensable for making informed decisions in a regulated environment.

References

  • AMSbiopharma. (2025, July 22).
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
  • AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • Chromatography Today. (n.d.).
  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?.
  • Separation Science. (n.d.).
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • LCGC Intern
  • Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • SCION Instruments. (n.d.).
  • Wisdomlib. (2025, July 31). Selectivity and specificity: Significance and symbolism.
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?.
  • YouTube. (2024, February 28).
  • ECHEMI. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (2014, May 16).
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  • Covalent Logic. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry.
  • Scribd. (n.d.). ICH Q2(R1)
  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis of schiff base zinc metal complex (MAPIMP)
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Validation

A Guide to the Correlative Analysis of Theoretical and Experimental Spectra for the Structural Elucidation of Salicylidene o-chloroaniline

This guide provides a comprehensive comparison of theoretical and experimental spectroscopic data for Salicylidene o-chloroaniline, a Schiff base of significant interest in coordination chemistry and material science. By...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of theoretical and experimental spectroscopic data for Salicylidene o-chloroaniline, a Schiff base of significant interest in coordination chemistry and material science. By juxtaposing computational predictions with empirical results, we aim to offer researchers a robust framework for structural validation, demonstrating how these two methodologies synergistically enhance analytical confidence. This document is designed for professionals in chemical research and drug development, offering both practical protocols and the theoretical underpinnings of our analytical choices.

Introduction: The Rationale for a Hybrid Spectroscopic Approach

Schiff bases, characterized by their azomethine (-C=N-) group, are versatile ligands and bioactive molecules.[1] Salicylidene o-chloroaniline (C₁₃H₁₀ClNO) is a classic example, formed from the condensation of salicylaldehyde and 2-chloroaniline.[2][3] While experimental techniques like FT-IR, UV-Vis, and NMR spectroscopy are cornerstones of molecular characterization, they provide an incomplete picture when used in isolation.[4] Experimental spectra are influenced by intermolecular interactions, solvent effects, and the physical state of the sample (solid or solution).[5][6]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary tool.[7] By calculating spectroscopic properties for a single molecule in a vacuum (gas phase), DFT provides a "pure" theoretical spectrum.[8] Comparing this idealized spectrum with experimental data allows us to:

  • Confirm Peak Assignments: Unequivocally assign vibrational modes and electronic transitions.

  • Understand Environmental Effects: Isolate and understand the impact of the molecule's environment on its spectral properties.

  • Validate Molecular Structure: Achieve a higher degree of confidence in the proposed chemical structure.

This guide will walk through the synthesis, experimental characterization, and computational modeling of Salicylidene o-chloroaniline, culminating in a detailed comparative analysis.

Methodologies: A Self-Validating Workflow

Experimental Protocol

The synthesis and characterization follow established procedures for Schiff bases, ensuring reproducibility.[9][10]

A. Synthesis of Salicylidene o-chloroaniline

  • Reactant Preparation: Dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask. In a separate beaker, dissolve 2-chloroaniline (1.28 g, 10 mmol) in 20 mL of absolute ethanol.

  • Condensation Reaction: Add the 2-chloroaniline solution dropwise to the salicylaldehyde solution while stirring at room temperature.

  • Reaction Monitoring: After the addition is complete, add 2-3 drops of glacial acetic acid as a catalyst and reflux the mixture for 2-3 hours. The formation of the yellow Schiff base product can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Cool the reaction mixture in an ice bath to facilitate precipitation. Filter the resulting yellow crystalline solid using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials. Dry the purified product in a vacuum desiccator. The melting point should be approximately 82-83 °C.[2]

B. Spectroscopic Characterization

  • FT-IR Spectroscopy: Record the spectrum of the solid sample using a KBr pellet on an FTIR spectrometer over a range of 4000-400 cm⁻¹.[11][12]

  • UV-Vis Spectroscopy: Prepare a 1x10⁻⁴ M solution of the compound in ethanol. Record the absorption spectrum from 200-800 nm using a double-beam UV-Vis spectrophotometer with ethanol as the reference.[11][13]

  • ¹H-NMR Spectroscopy: Dissolve approximately 10 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz NMR spectrometer using tetramethylsilane (TMS) as an internal standard.[1][14]

Computational Protocol

The choice of computational method is critical for obtaining results that can be reliably compared with experimental data. We employ DFT, a method that provides a good balance between accuracy and computational cost for molecules of this size.

A. Geometry Optimization and Frequency Calculation

  • Software: All calculations are performed using a standard quantum chemistry software package like Gaussian 09W.[15]

  • Method: The molecular structure of Salicylidene o-chloroaniline is optimized in the gas phase using DFT. We select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8][15] This functional is widely used and has a proven track record for accurately predicting the properties of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is used for all atoms. This is a flexible, split-valence basis set that includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[5]

  • Validation: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies provide the theoretical FT-IR spectrum.

B. Electronic and NMR Spectra Calculation

  • UV-Vis Spectrum: Using the optimized geometry, the electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[7][15] This method allows for the prediction of the UV-Vis absorption spectrum.

  • NMR Spectrum: The ¹H NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure, also at the B3LYP/6-311++G(d,p) level.[8] Calculated chemical shifts are referenced against TMS, computed at the same level of theory.

Visualization of the Integrated Workflow

The following diagram illustrates the parallel and interconnected nature of the experimental and computational workflows, culminating in a unified structural analysis.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Comparative Analysis S1 Salicylaldehyde + 2-Chloroaniline S2 Condensation Reaction S1->S2 S3 Purified Salicylidene o-chloroaniline S2->S3 E1 FT-IR Spectroscopy S3->E1 Sample E2 UV-Vis Spectroscopy S3->E2 Sample E3 ¹H-NMR Spectroscopy S3->E3 Sample C1 Geometry Optimization (DFT/B3LYP) S3->C1 Proposed Structure A1 Correlate & Analyze Spectroscopic Data E1->A1 E2->A1 E3->A1 C2 Frequency Calculation (Theoretical FT-IR) C1->C2 C3 TD-DFT Calculation (Theoretical UV-Vis) C1->C3 C4 GIAO Calculation (Theoretical NMR) C1->C4 C2->A1 C3->A1 C4->A1 Conclusion Validated Molecular Structure A1->Conclusion

Caption: Integrated workflow for the structural elucidation of Salicylidene o-chloroaniline.

Results and Discussion: A Comparative Analysis

In this section, we present the experimental and theoretical data side-by-side. The theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and the absence of environmental effects in the calculation. It is common practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies for better comparison, though for clarity, we present the unscaled values here.

FT-IR Spectral Analysis

The FT-IR spectrum provides a molecular fingerprint, revealing the presence of key functional groups.

Vibrational Mode Experimental Wavenumber (cm⁻¹) Theoretical Wavenumber (cm⁻¹) Assignment
ν(O-H)~3400 (broad)3682Phenolic hydroxyl group stretching.[5][16] The broad experimental peak indicates hydrogen bonding in the solid state, an effect not present in the gas-phase calculation.
ν(C-H) aromatic3100-30003040-3070Aromatic C-H stretching vibrations.[5] Good agreement is observed in this region.
ν(C=N)~1615-16201620Azomethine (imine) stretching.[11][12][17] This is a characteristic peak for Schiff bases. The excellent agreement confirms the formation of the C=N bond.
ν(C=C) aromatic1580-14501470-1590Aromatic ring stretching vibrations.
ν(C-O)~12701272Phenolic C-O stretching.[18]

The strong correlation between the experimental and theoretical frequencies, particularly for the characteristic azomethine (C=N) and phenolic (C-O) stretches, provides strong evidence for the successful synthesis of the target molecule. The discrepancy in the O-H stretching region highlights the value of this comparative approach, directly visualizing the effect of intermolecular hydrogen bonding in the solid state.

UV-Vis Spectral Analysis

The electronic spectrum reveals information about the conjugated π-system of the molecule.

Parameter Experimental Theoretical (TD-DFT) Assignment
λₘₐₓ₁~350-360 nm344 nmn → π* transition. This transition involves the lone pair electrons on the azomethine nitrogen.[11][19]
λₘₐₓ₂~270-280 nm271 nmπ → π* transition. This transition is associated with the conjugated aromatic rings and the imine group.[19][20]

The calculated absorption wavelengths (λₘₐₓ) from TD-DFT show excellent agreement with the experimental spectrum recorded in ethanol. The minor red shift (to longer wavelength) in the experimental spectrum can be attributed to solvent-solute interactions (solvatochromism), which stabilize the excited state more than the ground state, slightly lowering the energy gap for the transition.

¹H-NMR Spectral Analysis

¹H-NMR spectroscopy probes the chemical environment of protons within the molecule.

Proton Experimental δ (ppm) Theoretical δ (ppm) Assignment & Rationale
Phenolic -OH~13.012.8The highly deshielded signal is characteristic of an intramolecularly hydrogen-bonded proton, consistent with the planar structure involving the azomethine nitrogen.[18][20]
Azomethine -CH=N-~8.78.6This singlet confirms the formation of the Schiff base. Its downfield shift is due to the electronegativity of the nitrogen atom and its position within the conjugated system.[4][18]
Aromatic Protons6.9 - 8.06.8 - 7.9The complex multiplet pattern corresponds to the eight protons on the two aromatic rings. The calculated shifts match the overall pattern and chemical shift range observed experimentally.

The agreement between the experimental and GIAO-calculated chemical shifts is remarkable. The prediction accurately captures the significant downfield shift of the phenolic and azomethine protons, validating the proposed intramolecular hydrogen bonding and electronic structure.

Visualization of Structure-Spectrum Relationships

This diagram illustrates how specific structural features of Salicylidene o-chloroaniline directly correlate to its key spectroscopic signals.

G cluster_structure Molecular Structure cluster_spectra Spectroscopic Signatures mol Salicylidene o-chloroaniline OH Phenolic O-H FTIR FT-IR (cm⁻¹) - Broad ~3400 (O-H) - Sharp ~1620 (C=N) OH->FTIR NMR ¹H-NMR (ppm) - ~13.0 (O-H) - ~8.7 (-CH=N-) OH->NMR CN Azomethine C=N CN->FTIR UV UV-Vis (nm) - ~350 (n→π) - ~275 (π→π) CN->UV CN->NMR AR Aromatic Rings AR->FTIR AR->UV AR->NMR

Caption: Correlation between functional groups and their spectral fingerprints.

Conclusion

The comprehensive analysis presented in this guide demonstrates the profound synergy between experimental spectroscopy and theoretical calculations. For Salicylidene o-chloroaniline, the DFT and TD-DFT predictions showed excellent quantitative and qualitative agreement with FT-IR, UV-Vis, and ¹H-NMR data. This correlative approach not only allowed for the unambiguous assignment of spectral features but also provided insights into the influence of physical state and intermolecular forces, such as hydrogen bonding. By adopting this integrated workflow, researchers can achieve a higher level of certainty in structural elucidation, paving the way for more reliable development of new materials and pharmaceuticals.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Salicylidene o-Chloroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Salicylidene Schiff Bases Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Salicylidene Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, salicylidene aniline derivatives, formed from the condensation of salicylaldehyde and anilines, have garnered significant interest. The presence of the phenolic hydroxyl group and the imine bond provides a scaffold for chelation with metal ions and interaction with biological targets. The introduction of a chlorine atom on the aniline ring, particularly at the ortho position, is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its biological efficacy. This guide focuses on the structure-activity relationship of salicylidene o-chloroaniline derivatives, providing a comparative analysis of their biological performance.

Structure-Activity Relationship: Unraveling the Impact of Chloro Substitution

The biological activity of salicylidene aniline derivatives is significantly influenced by the nature and position of substituents on both the salicylaldehyde and aniline rings. While direct and extensive comparative studies on a broad range of substituted salicylidene o-chloroaniline Schiff bases are limited in the current literature, valuable insights can be drawn from closely related structures, particularly salicylanilides, which feature a CONH linker instead of the CH=N imine bond.

A study on novel chloro-substituted salicylanilide derivatives revealed that the position of the chlorine atom on the aniline ring plays a crucial role in their antibacterial activity. Derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide demonstrated good activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values ranging from 0.125 to 1.0 mg/mL.[1] In contrast, the corresponding N-(4-chlorophenyl)-2-hydroxybenzamide derivatives were found to be less active.[1] This suggests that the ortho-chloro substitution on the aniline ring is beneficial for the antibacterial effect in this class of compounds.

This observation can be extrapolated to salicylidene o-chloroaniline Schiff bases, suggesting that the positioning of the electron-withdrawing chlorine atom at the ortho position may enhance the biological activity. The increased activity could be attributed to several factors, including:

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electron density of the entire molecule, potentially enhancing its interaction with biological targets.

  • Lipophilicity: The presence of the chlorine atom increases the lipophilicity of the compound, which may facilitate its transport across microbial cell membranes.

  • Steric Hindrance: The ortho position of the chlorine atom can induce a specific conformation of the molecule, which might be more favorable for binding to the active site of a target enzyme or receptor.

Further research focusing on a systematic variation of substituents on both the salicylaldehyde and o-chloroaniline moieties is necessary to build a comprehensive SAR profile for this promising class of compounds.

Comparative Antibacterial Activity of Chloro-Substituted Salicylanilide Derivatives

The following table summarizes the antibacterial activity of N-(2-chlorophenyl)-2-hydroxybenzamide derivatives against various Gram-positive bacterial strains, providing a valuable reference for the potential activity of analogous salicylidene o-chloroaniline Schiff bases.

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
N-(2-chlorophenyl)-2-hydroxybenzamide DerivativesStaphylococcus aureus0.125 - 1.00.125 - 1.0[1]
Bacillus subtilis0.125 - 1.00.125 - 1.0[1]
Enterococcus faecalis0.125 - 1.00.125 - 1.0[1]

Note: The original study evaluated a series of ester and hydrazide derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide. The range of MIC and MBC values reflects the activity of the most potent derivatives in the series.

Experimental Protocols

Synthesis of Salicylidene o-Chloroaniline

The synthesis of salicylidene o-chloroaniline is typically achieved through a condensation reaction between salicylaldehyde and 2-chloroaniline.

Materials:

  • Salicylaldehyde

  • 2-Chloroaniline

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of salicylaldehyde and 2-chloroaniline in a minimal amount of absolute ethanol in separate flasks.

  • Add the 2-chloroaniline solution to the salicylaldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate, wash it with cold ethanol to remove any unreacted starting materials, and dry it in a desiccator.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde Mixing Mix in Ethanol + Acetic Acid (catalyst) Salicylaldehyde->Mixing oChloroaniline o-Chloroaniline oChloroaniline->Mixing Reflux Reflux (2-4h) Mixing->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Product Salicylidene o-chloroaniline Drying->Product

Caption: General workflow for the synthesis of salicylidene o-chloroaniline.

Antimicrobial Activity Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Test compound (Salicylidene o-chloroaniline derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer

  • Micropipette

Procedure:

  • Prepare a bacterial inoculum and spread it evenly over the surface of a nutrient agar plate to create a lawn.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion A Prepare Bacterial Lawn on Agar Plate B Create Wells in Agar A->B C Add Test Compound, Positive & Negative Controls B->C D Incubate at 37°C for 24h C->D E Measure Zone of Inhibition D->E

Sources

Validation

The Cutting Edge of Cytotoxicity: A Comparative Analysis of Salicylidene o-chloroaniline and its Metal Complexes in Cancer Research

A Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel and more effective anticancer agents, Schiff bases and their metal complexes have emerged as a promising class of co...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and more effective anticancer agents, Schiff bases and their metal complexes have emerged as a promising class of compounds. Their structural versatility and ability to coordinate with various metal ions allow for the fine-tuning of their biological activities. This guide provides a comprehensive comparison of the cytotoxic properties of the Schiff base Salicylidene o-chloroaniline and its corresponding metal complexes, offering field-proven insights and experimental data to inform future research and drug development endeavors.

Introduction: The Rationale for Metal Complexation in Anticancer Drug Design

Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that can form stable complexes with a wide range of metal ions. This coordination often leads to a significant enhancement of their biological properties, a phenomenon that is of particular interest in the development of new chemotherapeutic agents. The chelation of a metal ion to a Schiff base ligand can profoundly alter its electronic and steric properties, leading to increased lipophilicity and enhanced ability to cross cell membranes. Furthermore, the metal center itself can introduce new mechanisms of action, such as redox activity and DNA binding, which are often absent in the free ligand.

This guide focuses on Salicylidene o-chloroaniline, a Schiff base derived from salicylaldehyde and o-chloroaniline. We will explore how the coordination of this ligand with transition metals, such as cobalt (II) and copper (II), modulates its cytotoxic effects against cancer cells.

Comparative Cytotoxicity: Unveiling the Potency of Metal Complexes

Table 1: Representative Cytotoxicity (IC50, µM) of Salicylidene Schiff Base Metal Complexes against MCF-7 Breast Cancer Cells

CompoundMetal IonIC50 (µM) on MCF-7 CellsReference
Salicylidene Schiff Base Ligand (example)-> 50[1]
[Co(II)(L)Cl(H2O)] Co(II)21.141 ± 1.21 [1]
[Cu(II)(L)(Cl)(H2O)] Cu(II)5.661 ± 0.33 [1]
Salicylidene carbohydrazide-phenanthroline Copper(II) complexCu(II)2.22 ± 0.08 [2]
Copper(II) complex with 8-hydroxyquinoline derivativeCu(II)1.86 ± 0.27 [4]

Note: (L) represents a salicylidene-based Schiff base ligand. The data presented are from different studies on compounds with similar structural motifs to illustrate the general trend of enhanced cytotoxicity upon metal complexation.

The data consistently demonstrates a marked increase in cytotoxic potency upon chelation with cobalt (II) and particularly copper (II) ions. This underscores the critical role of the metal center in the anticancer activity of these compounds.

Experimental Protocols: A Guide to Assessing Cytotoxicity

The evaluation of a compound's cytotoxicity is a critical step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and relatively simple colorimetric method for assessing cell viability.

Synthesis of Salicylidene o-chloroaniline and its Metal Complexes

A standardized protocol for the synthesis of the Schiff base and its metal complexes is crucial for reproducibility.

Experimental Workflow: Synthesis

cluster_ligand Schiff Base Synthesis cluster_complex Metal Complex Synthesis salicylaldehyde Salicylaldehyde reflux_ligand Reflux salicylaldehyde->reflux_ligand chloroaniline o-Chloroaniline chloroaniline->reflux_ligand ethanol Ethanol (solvent) ethanol->reflux_ligand ligand Salicylidene o-chloroaniline (Ligand) reflux_ligand->ligand ligand_input Ligand reflux_complex Reflux ligand_input->reflux_complex metal_salt Metal(II) Salt (e.g., CoCl2, CuCl2) metal_salt->reflux_complex ethanol_solvent Ethanol (solvent) ethanol_solvent->reflux_complex metal_complex Metal Complex reflux_complex->metal_complex

Caption: General workflow for the synthesis of Salicylidene o-chloroaniline and its metal complexes.

Step-by-Step Protocol:

  • Schiff Base Synthesis: Dissolve equimolar amounts of salicylaldehyde and o-chloroaniline in ethanol. Reflux the mixture for 2-3 hours. The formation of the Schiff base product can be monitored by thin-layer chromatography. Upon completion, cool the reaction mixture to obtain the crystalline product, which can be purified by recrystallization from ethanol.

  • Metal Complex Synthesis: Dissolve the synthesized Salicylidene o-chloroaniline ligand in ethanol. Add an ethanolic solution of the respective metal(II) salt (e.g., CoCl₂·6H₂O or CuCl₂·2H₂O) in a 2:1 ligand-to-metal molar ratio. Reflux the resulting mixture for 3-4 hours. The precipitated metal complex can be filtered, washed with ethanol, and dried in a desiccator.

MTT Assay for Cytotoxicity Evaluation

This protocol provides a detailed methodology for determining the cytotoxic effects of the synthesized compounds on a cancer cell line, such as MCF-7.

Experimental Workflow: MTT Assay

cell_seeding Seed cancer cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with varying concentrations of compounds incubation_24h->compound_treatment incubation_48h Incubate for 48-72h compound_treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilizing agent (e.g., DMSO, isopropanol) incubation_4h->solubilization absorbance_reading Read absorbance at ~570nm solubilization->absorbance_reading

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the Salicylidene o-chloroaniline ligand and its metal complexes in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

  • Incubation: After the initial 24-hour incubation, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug, e.g., cisplatin). Incubate the cells for another 48 to 72 hours.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Data Analysis: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the compound concentration.

Mechanistic Insights: How Salicylidene Metal Complexes Exert Their Cytotoxic Effects

The enhanced cytotoxicity of the metal complexes is not merely a matter of increased potency but is also linked to distinct mechanisms of action that are often absent in the free ligand.

DNA as a Primary Target

A prominent mechanism of action for many salicylidene Schiff base metal complexes is their interaction with DNA.[5] These complexes can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. This binding can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The planar structure of the salicylidene moiety often facilitates intercalation between DNA base pairs.

Induction of Apoptosis

Salicylidene metal complexes have been shown to be potent inducers of apoptosis, or programmed cell death.[4] This is a crucial characteristic for an effective anticancer agent, as it leads to the controlled elimination of cancer cells without inducing an inflammatory response. The apoptotic cascade can be initiated through various signaling pathways.

Signaling Pathway: Proposed Mechanism of Apoptosis Induction

metal_complex Salicylidene Metal Complex cell_membrane Cell Membrane Penetration metal_complex->cell_membrane ros Increased Reactive Oxygen Species (ROS) cell_membrane->ros dna_damage DNA Damage cell_membrane->dna_damage Direct DNA Binding mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation (e.g., Caspase-3) mitochondria->caspase apoptosis Apoptosis caspase->apoptosis dna_damage->apoptosis

Caption: A proposed signaling pathway for apoptosis induction by salicylidene metal complexes.

The increased lipophilicity of the metal complexes facilitates their passage across the cell membrane. Once inside the cell, they can induce cellular stress, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can cause damage to cellular components, including mitochondria, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, which ultimately executes the apoptotic program. Additionally, direct interaction with and damage to DNA can also trigger apoptotic pathways.

Conclusion and Future Directions

The comparative analysis presented in this guide unequivocally demonstrates the superior cytotoxic potential of metal complexes of Salicylidene o-chloroaniline over the free ligand. The chelation of metal ions like cobalt (II) and copper (II) not only enhances the potency of the Schiff base but also introduces new mechanisms of anticancer activity, primarily through DNA interaction and the induction of apoptosis.

For researchers and drug development professionals, these findings highlight the immense potential of salicylidene-based metal complexes as a platform for the design of novel chemotherapeutic agents. Future research should focus on:

  • Expanding the range of metal centers: Investigating other transition metals to potentially fine-tune the cytotoxic profile and reduce off-target toxicity.

  • Structural modifications: Modifying the Schiff base ligand to improve selectivity for cancer cells and enhance its pharmacological properties.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in the cytotoxic effects of these complexes.

  • In vivo studies: Evaluating the efficacy and safety of the most promising complexes in preclinical animal models.

By systematically exploring these avenues, the scientific community can harness the full potential of salicylidene metal complexes in the ongoing fight against cancer.

References

  • Samaszko-Fiertek, J., Dmochowska, B., & Madaj, J. (2025). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Journal Name].
  • A novel copper(II) complex with a salicylidene carbohydrazide ligand that promotes oxidative stress and apoptosis in triple negative breast cancer cells. (2024). RSC Publishing.
  • Exploring anticancer activity and DNA binding of metal (II) salicylaldehyde schiff base complexes : A convergence of experimental and computational perspectives. (n.d.). University of Johannesburg.
  • A Comparison of In Vitro Studies between Cobalt(III) and Copper(II)
  • Microwave Synthesis and Antimicrobial Activity of Some Copper (II), Cobalt (II), Nickel (II) and Chromium (III) Complexes with Schiff Base 2, 6-pyridinedicarboxaldehyde- Thiosemicarbazone. (2025).
  • Anti-Cancer Stem Cell Properties of Square Planar Copper(II) Complexes with Vanillin Schiff Base Ligands. (n.d.). PMC - NIH.
  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021). PMC - PubMed Central.

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Comparative

A Comparative Guide to the Photochromic and Non-Photochromic Behavior of Salicylideneaniline Derivatives

For researchers, scientists, and professionals in drug development, understanding the nuanced photoreactive properties of molecular scaffolds is paramount. Salicylideneaniline (anil) derivatives, a class of Schiff bases,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced photoreactive properties of molecular scaffolds is paramount. Salicylideneaniline (anil) derivatives, a class of Schiff bases, have long captured scientific interest due to their fascinating and tunable photochromic and thermochromic behaviors. This guide provides an in-depth comparison of photochromic and non-photochromic salicylideneaniline derivatives, delving into the structural determinants of their behavior, the underlying photochemical mechanisms, and the experimental protocols for their synthesis and characterization.

The Dichotomy of Salicylideneanilines: A Tale of Two Behaviors

Salicylideneanilines exist in a delicate equilibrium between different isomeric forms. Their photochromic and thermochromic properties are governed by the reversible transformation between an enol-imine form and a keto-amine form.[1][2] The enol form is typically pale yellow or colorless, while the keto form is intensely colored, ranging from orange to red.[3][4]

The defining characteristic of a photochromic salicylideneaniline is its ability to undergo a reversible color change upon irradiation with light, typically in the UV region.[3][4] This change corresponds to the transformation from the enol form to the colored keto form. The reverse reaction, or fading, can be induced by visible light or occur thermally in the dark.[3][4]

Conversely, non-photochromic salicylideneanilines do not exhibit this light-induced color change. While they may still exist in an equilibrium between the enol and keto forms, and can even be thermochromic (changing color with temperature), they are photochemically inert under the same irradiation conditions that trigger photochromism in their counterparts.[5][6] The reasons for this lack of photoactivity are deeply rooted in their molecular structure and solid-state packing.

Structural Determinants of Photochromism: The "Planarity Rule" and Beyond

The photochromic behavior of a salicylideneaniline derivative is not an intrinsic property of the molecular formula alone; it is heavily influenced by its three-dimensional structure and intermolecular interactions, particularly in the solid state.

A key factor is the dihedral angle (Φ) between the salicylidene and aniline aromatic rings. A widely accepted empirical guideline, often termed the "planarity rule," suggests that:

  • Photochromic anils are generally non-planar , with a significant dihedral angle (typically > 30°).[5][6] This non-planar conformation provides the necessary free volume for the molecule to undergo the geometric changes required for photoisomerization.

  • Non-photochromic anils are often planar or nearly planar (Φ < 20°).[5][6] In a planar conformation, the molecules can pack more tightly in the crystal lattice, sterically hindering the isomerization process.

However, this is not an absolute rule, and exceptions exist. Other crucial factors include:

  • Crystal Packing and Intermolecular Interactions: Dense crystal packing with strong intermolecular interactions, such as π-π stacking, can restrict the molecular motion necessary for photoisomerization, leading to non-photochromic behavior even in molecules with a relatively large dihedral angle.[5][7] Conversely, bulky substituents can disrupt efficient packing, creating more free volume and promoting photochromism.[5]

  • Substituent Effects: The electronic nature of substituents on either aromatic ring can influence the relative stabilities of the enol and keto forms and the energy barriers for their interconversion. Electron-withdrawing groups on the salicylidene ring and electron-donating groups on the aniline ring can stabilize the keto form.[3][4]

Mechanistic Insights into the Photochromic Transformation

The photochromism of salicylideneanilines is a multi-step process initiated by the absorption of a photon. The generally accepted mechanism involves an excited-state intramolecular proton transfer (ESIPT) followed by a geometric isomerization.[1][2][8]

  • Excitation: The enol-imine tautomer absorbs a UV photon, promoting it to an excited electronic state (S1).

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a rapid transfer of the phenolic proton to the imine nitrogen occurs, forming the excited cis-keto-amine tautomer. This process is incredibly fast, often occurring on the femtosecond timescale.[8][9]

  • Isomerization: The excited cis-keto form then undergoes a geometric isomerization around the C-N single bond (a "pedal motion") to form the excited trans-keto-amine tautomer.[5]

  • Relaxation: The excited trans-keto form relaxes to its ground state, which is the colored, metastable photo-product.

  • Reversion: The colored trans-keto form can revert to the more stable enol form either thermally in the dark or by absorbing a photon of visible light (photobleaching).[3][4]

Photochromism of Salicylideneaniline Figure 1: Photochromic Mechanism of Salicylideneaniline enol Enol-imine (Ground State) enol_s1 Enol-imine (S1 Excited State) enol->enol_s1 UV light (hν) cis_keto_s1 cis-Keto-amine (S1 Excited State) enol_s1->cis_keto_s1 ESIPT trans_keto_s1 trans-Keto-amine (S1 Excited State) cis_keto_s1->trans_keto_s1 Isomerization trans_keto trans-Keto-amine (Colored Ground State) trans_keto_s1->trans_keto Relaxation trans_keto->enol Thermal or Visible Light (Δ or hν') Experimental_Workflow Figure 2: Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_photochromism Photochromism Analysis reactants Salicylaldehyde + Aniline reaction Condensation in Ethanol reactants->reaction purification Recrystallization reaction->purification product Pure Salicylideneaniline purification->product uv_vis UV-Vis Spectroscopy product->uv_vis nmr NMR Spectroscopy product->nmr ftir FT-IR Spectroscopy product->ftir initial_spec Record Initial Spectrum uv_vis->initial_spec uv_irrad UV Irradiation initial_spec->uv_irrad pss_spec Record Photostationary State Spectrum uv_irrad->pss_spec kinetics Monitor Thermal/Photo Bleaching pss_spec->kinetics

Caption: Workflow for the synthesis and characterization of salicylideneaniline derivatives.

Conclusion and Future Perspectives

The photochromic behavior of salicylideneaniline derivatives is a fascinating interplay of molecular structure, conformation, and intermolecular interactions. While the "planarity rule" provides a useful guideline, a deeper understanding requires a multi-faceted approach considering crystal packing and substituent effects. The ability to tune the photoresponsive properties of these molecules by synthetic modification holds immense promise for the development of novel materials for applications in molecular switches, optical data storage, and smart textiles. [3][4] Future research in this field will likely focus on the rational design of salicylideneaniline derivatives with optimized photochromic performance, such as high quantum yields, long-term stability, and significant color contrast. The continued development of advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, will further unravel the intricate details of the ultrafast photochemical processes that govern the behavior of these remarkable molecules. [8][9]

References

  • M.S.M. Rawat, S. Mal, and P. Singh, "Photochromism in Anils - A Review," Open Chemistry Journal, vol. 2, no. 1, pp. 7-19, 2015.

  • M.S.M. Rawat, S. Mal, and P. Singh, "Photochromism in Anils - A Review," OUCI, 2015.

  • H. Koshima, "Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach," ACS Omega, 2023.

  • S. Mitra and N. Tamai, "Dynamics of photochromism in salicylideneaniline: A femtosecond spectroscopic study," Physical Chemistry Chemical Physics, vol. 5, no. 20, pp. 4647-4652, 2003.

  • S. Mitra and N. Tamai, "Dynamics of photochromism in salicylideneaniline: A femtosecond spectroscopic study," Sci-Hub, 2003.

  • T. Asahi et al., "Photochromic Dynamics of Salicylidene Aniline in Solid State by Using Femtosecond Transient Absorption Spectroscopy," Molecular Crystals and Liquid Crystals, vol. 431, no. 1, pp. 241-248, 2005.

  • T. Asahi et al., "Photochromic Dynamics of Salicylidene Aniline in Solid State by Using Femtosecond Transient Absorption Spectroscopy," Sci-Hub, 2005.

  • H. Koshima, "Prediction of Photochromism of Salicylideneaniline Crystals Using a Data Mining Approach," 2023.

  • G. M. Mercier et al., "New insights into Photochromic Properties of N-Salicylideneaniline Derivatives Using a CoCrystal Engineering Approach," Request PDF, 2019.

  • M. M. F. Choi, "Photo-and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects," RSC Publishing, 2022.

  • M. M. F. Choi, "Photo-and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects," University of Pretoria, 2023.

  • G. M. Mercier et al., "New insights into Photochromic Properties of N-Salicylideneaniline Derivatives Using a CoCrystal Engineering Approach," Request PDF, 2019.

  • H. Houjou et al., "Spectroscopic Tracking of Salicylideneaniline Photocolored Crystals: An Attempt to Quantify Polymorph-Dependent Features toward Precise Structure–Function Correlation Analysis," Request PDF, 2022.

  • H. Houjou et al., "Spectroscopic Tracking of Salicylideneaniline Photocolored Crystals: An Attempt to Quantify Polymorph-Dependent Features toward Precise Structure-Function Correlation Analysis," PubMed, 2022.

  • A. K. F. Tchingobo, "Highlighting of Properties of Thermochromy and Photochromy in Salicylideneamines," 2023.

  • L. K. M. Chan et al., "Selected solid-state behaviour of three di-tert-butyl-substituted N-salicylideneaniline derivatives: temperature-induced phase transitions and chromic behaviour," PMC, 2021.

  • F. H. Xavier and N. Srividhya, "N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM," ResearchGate, 2020.

  • K. Amimoto and T. Kawato, "Crystalline photochromism of N-salicylidene-2,6-dialkylanilines: advantage of 2,6-dialkyl substituents of aniline for preparation of photochromic Schiff base crystals," Organic & Biomolecular Chemistry, vol. 3, no. 13, pp. 2548-2552, 2005.

  • F. Robert et al., "The α2-polymorph of salicylideneaniline," ResearchGate, 2009.

  • M. A. Iorungwa, T. A. Tor-anyi, and E. A. Odo, "Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes," ResearchGate, 2023.

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Validation

A Methodological Guide to Evaluating the Synergistic Corrosion Inhibition of Salicylidene o-chloroaniline with Secondary Inhibitors

Introduction: The mitigation of corrosion in industrial environments is a critical endeavor to ensure the longevity and safety of metallic infrastructure. While numerous organic compounds have been identified as effectiv...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The mitigation of corrosion in industrial environments is a critical endeavor to ensure the longevity and safety of metallic infrastructure. While numerous organic compounds have been identified as effective corrosion inhibitors, the pursuit of enhanced, cost-effective, and environmentally benign solutions has led to the exploration of synergistic inhibitor systems. Synergism in corrosion inhibition occurs when the combined protective effect of two or more inhibitors is greater than the sum of their individual effects.[1] This guide focuses on Salicylidene o-chloroaniline, a Schiff base known for its corrosion inhibition properties, and provides a comprehensive framework for researchers to systematically evaluate its synergistic potential with other common inhibitors.[2][3]

Salicylidene o-chloroaniline, like many Schiff bases, owes its inhibitory action to the presence of heteroatoms (Nitrogen, Oxygen), the C=N imine group, and aromatic π-bonds.[3] These features facilitate the molecule's adsorption onto a metal surface, forming a protective barrier that impedes corrosive electrochemical reactions.[2][4] However, combining it with a secondary inhibitor could enhance the stability, coverage, or protective mechanism of this film. This guide will detail the rationale for selecting synergistic partners and present a validated experimental workflow to quantify their combined performance.

Section 1: Rationale for Synergistic Partner Selection

The selection of a suitable secondary inhibitor to pair with Salicylidene o-chloroaniline should be based on complementary inhibition mechanisms. The primary inhibitor, an organic Schiff base, functions mainly by adsorption.[3] A synergistic partner should ideally augment this film or inhibit corrosion through a different pathway.

  • Inorganic Cations (e.g., Zinc Salts - Zn²⁺): Zinc ions are known to function as cathodic inhibitors.[5] In near-neutral or alkaline solutions, they can precipitate as zinc hydroxide (Zn(OH)₂) on cathodic sites, stifling the oxygen reduction reaction.[5][6] The proposed synergy with Salicylidene o-chloroaniline involves the organic molecule adsorbing onto the metal surface, and the subsequent formation of a more compact, resilient protective layer that incorporates both the organic film and the inorganic precipitate.

  • Anionic Inhibitors (e.g., Phosphonates, Molybdates): These species are effective anodic inhibitors that promote the passivation of the metal surface.[7][8] Phosphonates, for example, can form a protective, poorly soluble film on the metal.[7] When combined with Salicylidene o-chloroaniline, the organic molecule can adsorb into the voids of the inorganic passive film, creating a denser, more impervious barrier to corrosive ions.[8]

The interaction between the two inhibitors is key; one may enhance the adsorption of the other, or they may co-precipitate to form a complex film with superior barrier properties compared to either component alone.[1][6]

Section 2: Experimental Workflow for Synergism Evaluation

A multi-faceted approach is essential for a robust evaluation of inhibitor performance. This workflow combines gravimetric, electrochemical, and surface analysis techniques to provide a complete picture of the synergistic interaction.

Caption: Experimental workflow for evaluating inhibitor synergism.

Gravimetric Analysis (Weight Loss Method)

This fundamental technique provides a direct measure of corrosion rate and is ideal for initial screening.[9]

Protocol:

  • Specimen Preparation: Prepare pre-weighed mild steel coupons of known surface area. Polish them with successive grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).[10] Prepare separate test solutions containing:

    • Blank (no inhibitor)

    • Inhibitor A (Salicylidene o-chloroaniline) at various concentrations.

    • Inhibitor B (e.g., ZnSO₄) at various concentrations.

    • Mixtures of Inhibitor A + Inhibitor B at various concentration ratios.

  • Immersion: Immerse the prepared coupons in the test solutions for a fixed duration (e.g., 6, 24, or 72 hours) at a constant temperature.[2][10]

  • Final Weighing: After immersion, remove the coupons, clean them to remove corrosion products (as per ASTM G1 standard), rinse, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR = (K × W) / (A × T × D), where K is a constant, W is weight loss, A is area, T is time, and D is density.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100.[11]

    • Synergism Parameter (S): S = (1 - IE_A - IE_B + IE_A × IE_B) / (1 - IE_mix), where IE values are the fractional efficiencies (IE%/100). A value of S > 1 indicates a synergistic effect.[6]

Electrochemical Analysis

Electrochemical methods offer rapid and mechanistic insights into the inhibition process.[9]

Protocol:

  • Cell Setup: Use a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel (SCE) or Ag/AgCl reference electrode.

  • Potentiodynamic Polarization (PDP):

    • Allow the working electrode to reach a stable open circuit potential (OCP).

    • Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5-1 mV/s).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation. A significant decrease in i_corr indicates effective inhibition.[12] The shift in E_corr helps classify the inhibitor as anodic, cathodic, or mixed-type.[13]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the Nyquist plot. An increase in the diameter of the semicircle corresponds to an increase in the charge transfer resistance (R_ct), indicating greater corrosion resistance.[14][15] The data can be fitted to an equivalent circuit to model the inhibitor-metal interface.

Surface Characterization

These techniques provide visual and chemical evidence of the protective film formed by the inhibitors.[14]

Protocol:

  • Specimen Exposure: Immerse mild steel coupons in the blank and inhibitor-containing solutions for a set period.

  • Scanning Electron Microscopy (SEM): After exposure, rinse and dry the coupons. Use SEM to visualize the surface morphology. A smoother, less damaged surface in the presence of the inhibitor mixture compared to the individual components suggests enhanced protection.

  • Energy-Dispersive X-ray Spectroscopy (EDS): Perform EDS analysis in conjunction with SEM to map the elemental composition of the surface. The presence of elements unique to both inhibitors (e.g., Nitrogen from the Schiff base and Zinc from the salt) across the surface confirms their co-adsorption and incorporation into the protective film.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze the film formed on the metal surface. The appearance of characteristic peaks corresponding to the functional groups of both inhibitors (e.g., C=N stretching for the Schiff base) and shifts in existing peaks can confirm the adsorption and interaction mechanism.[6]

Section 3: Data Presentation and Interpretation

Objective comparison requires clear and concise data presentation. All quantitative data should be summarized in tables for easy cross-referencing.

Table 1: Weight Loss Data and Synergism Parameter
Inhibitor SystemConcentration (ppm)Weight Loss (g)Corrosion Rate (mpy)IE (%)Synergism Parameter (S)
Blank0----
Salicylidene o-chloroaniline100--IE₁-
ZnSO₄50--IE₂-
Mixture100 + 50--IE_mix> 1 (Synergy)
Table 2: Electrochemical Data
Inhibitor SystemConcentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)R_ct (Ω·cm²)IE (%)
Blank0----
Salicylidene o-chloroaniline100----
ZnSO₄50----
Mixture100 + 50----

Note: IE% from electrochemical data can be calculated from either i_corr or R_ct values.

G cluster_0 Proposed Synergistic Mechanism Metal Mild Steel Surface Fe Inhibitor_A {Salicylidene o-chloroaniline | Adsorbs via N, O atoms & π-electrons} Film Protective Film Fe-Inhibitor A Complex Zn(OH)₂ Precipitate Inhibitor_A->Film:f0 Forms Organic Layer Inhibitor_B {Zn²⁺ Ions | Attracted to Cathodic Sites} Inhibitor_B->Film:f1 Forms Inorganic Layer Film->Metal Blocks Active Sites Corrosive_Ions Cl⁻, H⁺ Corrosive_Ions->Metal Attack Inhibited

Caption: Proposed mechanism for synergistic inhibition.

Conclusion

This guide provides a structured and scientifically rigorous methodology for evaluating the synergistic corrosion inhibition effects of Salicylidene o-chloroaniline with other inhibitors. By systematically employing gravimetric, electrochemical, and surface analysis techniques, researchers can move beyond simple efficiency measurements to understand the underlying mechanisms of interaction. The successful identification of a synergistic pairing can lead to the development of advanced inhibitor formulations that offer superior protection at lower concentrations, providing significant economic and environmental benefits.

References

  • Infinita Lab. (2025). Corrosion Inhibitor Testing. Infinita Lab.
  • Scribd. (n.d.). Corrosion Inhibitor Test Methods. Scribd. [Link]

  • NACE International. (n.d.).
  • Papavinasam, S. (2004). Review of Testing Methods and Standards for Oilfield Corrosion Inhibitors. OSTI.GOV. [Link]

  • Kuznetsov, Y. I., & Ibatullin, K. A. (2012). Laboratory assessment of the efficiency of corrosion inhibitors at oilfield pipelines of the West Siberia region. International Journal of Corrosion and Scale Inhibition, 1(1), 65–79.
  • ResearchGate. (n.d.). N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM. Request PDF. [Link]

  • ResearchGate. (n.d.). Corrosion inhibition and surface analysis of amines on mild steel in chloride medium. Request PDF. [Link]

  • ResearchGate. (2020). N-SALICYLIDENE-4-CHLOROANILINE AS PROTECTOR MATERIAL IN PREVENTING CORROSION PHENOMENON IN ACIDIC MEDIUM. [Link]

  • ResearchGate. (n.d.). Corrosion inhibition results from weight loss measurement. [Link]

  • ResearchGate. (n.d.). Corrosion inhibition Efficiency values calculated from the weight loss measurements. [Link]

  • ResearchGate. (n.d.). Corrosion inhibition strategy: Synergistic effects. [Link]

  • ResearchGate. (n.d.). Properties of Salicylidene-Aniline as a Corrosion Inhibitor in Oil and Petroleum Products Transportation Systems. [Link]

  • ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research. Request PDF. [Link]

  • Handi, S. O., Jehawi, O. H., Dabah, A. M., & Odan, A. M. (n.d.). SYNERGY EFFECT OF CORROSION INHIBITORS FOR PROTECTION OF MILD STEEL IN COOLING WATER SYSTEM.
  • IJCRT.org. (2022). Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. [Link]

  • ResearchGate. (n.d.). The corrosion inhibition of certain azoles on steel in chloride media: Electrochemistry and surface analysis. Request PDF. [Link]

  • ResearchGate. (n.d.). Effect of inhibition synergism of zinc chloride and 2-mercaptobenzoxzole on protective performance of an ecofriendly silane coating on mild steel. Request PDF. [Link]

  • Ahmed, A. A., Al-mashhadani, M. H., Hussain, Z., Mohammed, S. A., Yusop, R. M., & Yousif, E. (2020). Inhibition of Corrosion: Mechanisms and Classifications in Overview. Al-Qadisiyah Journal of Pure Science, 25(2).
  • Singh, A., Ansari, K. R., Quraishi, M. A., & Lgaz, H. (2023). Current and emerging trends of inorganic, organic and eco-friendly corrosion inhibitors. RSC advances, 13(45), 31693–31728. [Link]

  • ResearchGate. (2017). (PDF) Synergistic Effect of Zinc ion on Corrosion Inhibition of Carbon Steel in aqueous solution using L-Methionine. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Salicylidene o-chloroaniline

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Salicylidene o-chloroaniline (CAS No. 3172-42-7)[1].

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Salicylidene o-chloroaniline (CAS No. 3172-42-7)[1]. As a Schiff base derived from 2-chloroaniline, its handling and disposal are governed by the significant hazards associated with its aromatic amine component. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally related compounds.

Core Principle: Hazard-Based Waste Classification

Chloroanilines are classified as highly toxic and environmentally hazardous substances.[2] Key hazards include:

  • High Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.

  • Carcinogenicity: Chloroanilines are suspected or known to cause cancer.[2] The State of California lists 4-chloroaniline as a chemical known to cause cancer.

  • Organ Toxicity: Exposure can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, and may cause damage to the liver and kidneys.[2]

  • Environmental Hazard: These compounds are very toxic to aquatic life, with long-lasting effects.[3][4]

Directive: Based on these inherent hazards, all waste streams containing Salicylidene o-chloroaniline, including pure compound, reaction mixtures, contaminated labware, and solutions, must be classified and handled as hazardous waste . This classification falls under the purview of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".[5][6][7]

Laboratory-Level Waste Collection and Segregation Protocol

Proper disposal begins at the point of generation. The primary objective is to prevent accidental release and to ensure the waste is safely contained and clearly identified for pickup by trained environmental health and safety (EHS) personnel.

Step-by-Step Collection Procedure:

  • Identify Waste Streams: Determine if the waste is solid (e.g., leftover compound, contaminated silica gel), liquid (e.g., dissolved in an organic solvent), or contaminated materials (e.g., gloves, weighing paper).

  • Select Appropriate Containers: Use only containers made of compatible materials with tightly fitting screw caps.[8][9] Never use containers that are cracked, rusted, or cannot be securely sealed.[10] For instance, organic solvent waste should be in chemically resistant plastic or glass containers.

  • Segregate Incompatible Wastes: Store Salicylidene o-chloroaniline waste separately from strong acids or bases.[9] Strong acids could potentially hydrolyze the imine bond, regenerating the volatile and highly toxic 2-chloroaniline.

  • Label Waste Containers: Immediately label every waste container. The label must be clear, accurate, and compliant with your institution's and federal standards. Deface any original product labels on reused containers.[8][11]

    • Use full chemical names (e.g., "Salicylidene o-chloroaniline"), not formulas or abbreviations.[8]

    • List all components and their approximate percentages.

    • Clearly mark the container with "Hazardous Waste".

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[8][10] Using a funnel that is left in the opening is not an acceptable practice.[8]

Data Presentation: Waste Collection & Containerization Summary
Waste TypeRecommended ContainerLabeling RequirementsKey Precautions
Solid Waste (e.g., excess reagent, contaminated solids)Wide-mouth, sealable polyethylene or glass jar."Hazardous Waste"; List "Salicylidene o-chloroaniline" and any other solid components.Do not mix with liquid waste. Ensure no sharp objects can puncture the container.
Liquid Waste (Organic) (e.g., in DCM, Ethyl Acetate)Chemically-resistant solvent bottle (glass or polyethylene)."Hazardous Waste"; List solvent(s) and "Salicylidene o-chloroaniline" with concentrations.Do not mix halogenated and non-halogenated solvents unless your facility's EHS permits it.[11]
Contaminated Labware (e.g., gloves, pipette tips)Lined cardboard box or a sturdy plastic pail.[10]"Hazardous Waste"; "Solid Lab Debris contaminated with Salicylidene o-chloroaniline".Double-bag sharp items like needles before placing them in the container.

On-Site Storage and Handling: The Satellite Accumulation Area (SAA)

Designated storage locations are crucial for maintaining a safe laboratory environment while waste awaits pickup.

  • Designate an SAA: All laboratories generating hazardous waste must establish a designated Satellite Accumulation Area (SAA).[9] This area should be at or near the point of generation.

  • Use Secondary Containment: All waste containers in the SAA must be placed in secondary containment trays to contain any potential leaks or spills.[10] This is a mandatory practice.

  • Volume and Time Limits: Be aware of SAA limits. While partially filled containers may be stored for up to one year, full containers must be removed within three days.[9] Familiarize yourself with your specific institutional and state-level quantity limits.

The Disposal Workflow: From Lab Bench to Final Treatment

The disposal of Salicylidene o-chloroaniline follows the federally mandated "cradle-to-grave" hazardous waste management system.[7] This ensures the waste is tracked from its creation to its final, safe disposal.

G Figure 1: Disposal Workflow for Salicylidene o-chloroaniline A Point of Generation (Laboratory Experiment) B Hazard Assessment & Waste Classification (Toxic, Carcinogenic, Ecotoxic) A->B C Segregation of Waste Streams (Solid / Liquid / Contaminated) B->C D Proper Containerization & Accurate Labeling C->D E Storage in Satellite Accumulation Area (SAA) (with Secondary Containment) D->E F Request Waste Pickup (Contact Institutional EHS) E->F G Waste Manifest Generation & Transport by Licensed Carrier F->G H Receipt at Approved Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal (e.g., Incineration) H->I

Caption: Disposal Workflow for Salicylidene o-chloroaniline.

Procedural Steps:

  • Finalize Container for Pickup: Ensure the container is no more than 90% full to allow for expansion.[9] The exterior must be clean and free of contamination.

  • Request Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup. This is often done through an online system.[10]

  • Manifesting: For transport off-site, a hazardous waste manifest is required.[12] This legal document tracks the waste from your facility to its destination, ensuring it is not abandoned. Your EHS office will manage this process.

  • Transportation: The waste will be collected by a licensed hazardous waste transporter for delivery to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][13]

  • Final Disposal: At the TSDF, the waste will be disposed of using an appropriate method, most commonly high-temperature incineration for organic compounds like this one, which destroys the hazardous components.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Although the compound itself is a solid, it may be dissolved in flammable solvents. Remove all sources of ignition.[2]

  • Use Personal Protective Equipment (PPE): Do not attempt cleanup without appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[14]

  • Contain and Collect: For solid spills, carefully collect the material in a manner that avoids creating dust. For liquid spills, use an appropriate absorbent material.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.[2]

  • Report: Report the incident to your laboratory supervisor and EHS office according to institutional policy.

By adhering to this comprehensive disposal framework, you ensure that your critical research and development activities are conducted with the highest commitment to safety, regulatory compliance, and environmental stewardship.

References

  • Axonator. (2024). EPA Hazardous Waste Management.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025).
  • Commonwealth of Pennsylvania Department of Environmental Protection. Hazardous Waste Program.
  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2012).
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Aarti Industries. GPS Safety Summary for o-Chloroaniline.
  • University of Maryland Environmental Safety, Sustainability and Risk. Chemical Waste.
  • Thermo Fisher Scientific. (2010).
  • Fisher Scientific. (2010).
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. Hazardous Waste and Disposal.
  • National Institute of Standards and Technology. Salicylidene o-chloroaniline.
  • New Jersey Department of Health. Hazard Summary: 4-Chloroaniline.

Sources

Handling

Comprehensive Safety and Handling Guide for Salicylidene o-chloroaniline

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity This guide provides essential, immediate safety and logistical information for the handling and disposal of Salicylidene o-chl...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

This guide provides essential, immediate safety and logistical information for the handling and disposal of Salicylidene o-chloroaniline (CAS No. 3172-42-7). As a chlorinated Schiff base, this compound requires stringent safety protocols rooted in a thorough understanding of its chemical properties and toxicological potential, inferred from its structure and precursors. This document is designed for researchers, scientists, and drug development professionals to build a self-validating system of safety and best practices.

Hazard Assessment: Understanding the Risk Profile

  • Chemical Nature : As a chlorinated aromatic amine derivative, it should be handled as a substance with potential for toxicity, skin sensitization, and environmental persistence.[1][2] The imine functional group can also be reactive.[3]

  • Inferred Toxicological Hazards : The precursor, 2-chloroaniline, is known to be toxic if swallowed, inhaled, or absorbed through the skin.[2] It is also suspected of causing genetic defects and may cause damage to organs through prolonged exposure.[2] Therefore, Salicylidene o-chloroaniline must be presumed to carry similar risks, including potential skin irritation or allergic reactions.

  • Physical Hazards : This compound is a solid with a melting point of 82-83 °C.[4] While not highly volatile at room temperature, dust can be generated during handling, posing an inhalation risk.

  • Environmental Hazards : Chlorinated organic compounds are often persistent in the environment and can be very toxic to aquatic life.[5][6] Disposal must be handled with care to prevent environmental release.[1]

Chemical and Physical Properties Summary
PropertyValueSource
CAS Number 3172-42-7[4][7][8]
Molecular Formula C₁₃H₁₀ClNO[4][7][8]
Molecular Weight 231.68 g/mol [7][8]
Melting Point 82-83 °C[4]
Boiling Point 372 °C at 760 mmHg[4]
Appearance Solid[4]
LogP (Octanol/Water) 3.796[4][7]
Water Solubility Low (inferred from LogP)[7]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE approach is mandatory to minimize exposure via inhalation, dermal contact, and eye contact. The selection of PPE is directly informed by the compound's potential hazards.

  • Primary Engineering Control : All handling of Salicylidene o-chloroaniline, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood to control airborne dust and potential vapors.[6][9]

  • Eye and Face Protection : Chemical splash goggles are required at all times.[10] When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield should be worn over the goggles.[11]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice, but they should be inspected before each use and changed immediately if contamination is suspected.[10][12] For prolonged operations or when handling solutions, consider double-gloving or using heavier-duty butyl rubber gloves.[13] Always wash hands thoroughly after removing gloves.[10]

  • Body Protection : A clean, buttoned laboratory coat must be worn to protect skin and clothing.[11] Ensure it is worn over appropriate personal clothing, which includes long pants and closed-toe shoes.[10] For tasks with a higher splash potential, a chemical-resistant apron is recommended.

  • Respiratory Protection : Under normal conditions within a functioning fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of the primary engineering controls, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., P100) should be available for emergency use.[14][15]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for safety. The following protocol outlines the key steps for handling Salicylidene o-chloroaniline.

Pre-Operation Safety Checklist
  • Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Ensure the work area is clean and uncluttered.[10]

  • Locate the nearest safety shower and eyewash station.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Prepare a designated waste container for halogenated organic solids.[3][6]

  • Have a chemical spill kit readily accessible.

Workflow for Handling Salicylidene o-chloroaniline

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A 1. Risk Assessment (Review SDS/Guide) B 2. Assemble PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Fume Hood (Verify Airflow, Clean Surface) B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D E 5. Transfer & Dissolve (Add solid to solvent slowly) D->E F 6. Perform Experiment E->F G 7. Decontaminate Glassware (Rinse with solvent into waste) F->G H 8. Segregate Waste (Place in 'Halogenated Organic' container) G->H I 9. Clean Work Area (Wipe down fume hood surfaces) H->I J 10. Doff & Dispose PPE (Gloves into solid waste) I->J K 11. Wash Hands Thoroughly J->K

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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